molecular formula C4H9NO4S B103087 N-Acetyltaurine CAS No. 19213-70-8

N-Acetyltaurine

货号: B103087
CAS 编号: 19213-70-8
分子量: 167.19 g/mol
InChI 键: CXJAAWRLVGAKDV-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-Acetyltaurine (NAT) is an endogenous metabolite derived from taurine and acetate that has emerged as a significant signaling molecule with central roles in energy homeostasis and metabolic regulation. Its levels are dynamically regulated in response to various physiological stimuli, including endurance exercise , alcohol consumption , and dietary taurine intake . Research has identified phosphotriesterase-related (PTER) as the principal enzyme responsible for hydrolyzing NAT back to taurine and acetate, positioning NAT within a carefully regulated metabolic pathway . A primary area of investigation for NAT is its potent anorexigenic and anti-obesity effects. Studies in mouse models have demonstrated that administration of this compound leads to reduced food intake and body weight, and confers resistance to diet-induced obesity . These effects are mechanistically dependent on signaling through the GFRAL receptor, a key circuit in the hindbrain involved in feeding regulation . This pathway is distinct from that of GLP-1 receptor agonists, highlighting NAT's unique mechanism of action and potential as a target for metabolic disease research . Furthermore, this compound serves as a sensitive biomarker for hyperacetatemia (elevated acetate levels). Its urinary and serum concentrations reliably increase in conditions associated with acetate flux, making it a valuable non-invasive indicator for studying metabolic status in models of ethanol metabolism and diabetes . In the context of cellular energy metabolism, NAT production is implicated in buffering the mitochondrial acetyl-CoA pool. During high-energy demand states like endurance exercise, NAT formation is proposed to help modulate the acetyl-CoA/free CoA ratio, thereby supporting metabolic flexibility and efficient energy production from fatty acids in skeletal muscle . Researchers can utilize this compound to explore these critical biological processes, including body weight regulation, feeding behavior, mitochondrial function, and systemic acetate metabolism.

属性

IUPAC Name

2-acetamidoethanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO4S/c1-4(6)5-2-3-10(7,8)9/h2-3H2,1H3,(H,5,6)(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXJAAWRLVGAKDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80172779
Record name Acetyltaurine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80172779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19213-70-8
Record name N-Acetyltaurine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19213-70-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetyltaurine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019213708
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetyltaurine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80172779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-ACETYLTAURINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UL4H5MX8B7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name N-Acetyltaurine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0240253
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

N-Acetyltaurine Synthesis in Mammals: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-acetyltaurine (NAT) is an endogenous metabolite resulting from the acetylation of taurine (B1682933). For a long time, the enzymatic basis and physiological significance of NAT were poorly understood. However, recent discoveries have identified the key enzyme responsible for its synthesis and degradation, the phosphotriesterase-related (PTER) protein, and have begun to unravel its role in regulating energy balance and appetite.[1] This technical guide provides a comprehensive overview of the this compound synthesis pathway in mammals, including the core enzymatic reaction, quantitative data on enzyme kinetics and metabolite concentrations, detailed experimental protocols, and the associated signaling pathway. This information is intended to serve as a valuable resource for researchers in academia and the pharmaceutical industry interested in exploring the therapeutic potential of targeting this pathway.

The Core Synthesis Pathway

The synthesis of this compound in mammals is a reversible enzymatic reaction that involves the transfer of an acetyl group to the amino group of taurine.

The Key Enzyme: Phosphotriesterase-Related (PTER)

The principal enzyme responsible for both the synthesis and hydrolysis of this compound is the phosphotriesterase-related (PTER) enzyme.[2][3] PTER is a bidirectional enzyme, catalyzing the N-acetylation of taurine using free acetate (B1210297) as the acetyl donor, and the reverse reaction, the hydrolysis of this compound back to taurine and acetate. This dual functionality positions PTER as a critical regulator of NAT levels in mammalian tissues.

Substrates and Products
  • Substrates for Synthesis: Taurine and Acetate

  • Product of Synthesis: this compound

  • Substrate for Hydrolysis: this compound

  • Products of Hydrolysis: Taurine and Acetate

Tissue Distribution of Activity

The enzymatic activity for this compound synthesis is not uniformly distributed throughout mammalian tissues. The highest levels of activity are observed in the kidney , followed by the liver . The renal cortex, specifically, has been identified as a primary site of NAT synthesis. PTER protein expression is also prominent in the brainstem.

Quantitative Data

Enzyme Kinetics of Recombinant Mouse PTER

The following table summarizes the kinetic parameters of recombinant mouse PTER for its substrates in both the synthesis and hydrolysis reactions.

ReactionSubstrateK_m_ (μM)k_cat_ (s⁻¹)V_max_ (nM min⁻¹ mg⁻¹)
Hydrolysis This compound43026003.7

K_m_ (Michaelis constant) represents the substrate concentration at which the reaction rate is half of V_max_. k_cat_ (turnover number) is the number of substrate molecules each enzyme site converts to product per unit time. V_max_ (maximum reaction rate) is the rate of the reaction when the enzyme is saturated with substrate.

Tissue Concentrations of this compound and its Precursors

The concentrations of this compound, taurine, and acetate vary across different mammalian tissues. The following tables provide reported concentration ranges in mice.

Table 2.1: this compound Tissue Concentrations in Mice

TissueConcentrationNotes
Blood~2-10 fold higher in Pter KO miceLevels are significantly elevated upon genetic ablation of PTER.
Spleen~2 fold higher in Pter KO mice

Table 2.2: Taurine Tissue Concentrations in Mice

TissueConcentration (µmol/g wet tissue)
Liver~20-30
KidneyNot specified
Brain~5-10

Data compiled from multiple sources.

Table 2.3: Acetate Tissue Concentrations in Mice

TissueConcentration (nmol/mg tissue)
Liver~1.0 ± 0.1
Kidney~0.4
Brain~0.2

Data compiled from multiple sources.

Experimental Protocols

Quantification of this compound by LC-MS/MS

This protocol provides a general framework for the quantification of this compound in biological samples. Specific parameters may need to be optimized for different instruments and matrices.

3.1.1. Sample Preparation (Tissue Homogenates)

  • Homogenize frozen tissue samples in a buffer solution (e.g., 320 mM sucrose, 50 mM phosphate-buffered saline, 1 mM EDTA, and protease inhibitors).

  • Centrifuge the homogenate at a low speed (e.g., 600 x g for 10 minutes) to remove the nuclear pellet.

  • Quench a known volume of the supernatant with 4 volumes of cold 50% aqueous acetonitrile (B52724) containing an internal standard (e.g., 5 µM sulfadimethoxine).

  • Centrifuge at high speed (e.g., 13,000 x g for 10 minutes) to precipitate proteins.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

3.1.2. Liquid Chromatography

  • Column: A hydrophilic interaction chromatography (HILIC) column is often the method of choice for retaining the highly polar this compound.

  • Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium (B1175870) acetate or formic acid) is typically used.

  • Flow Rate: Dependent on the column dimensions, typically in the range of 200-500 µL/min.

  • Injection Volume: Typically 2-10 µL.

3.1.3. Mass Spectrometry

  • Ionization Mode: Electrospray ionization (ESI) in negative ion mode is commonly used.

  • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and the internal standard for quantification.

    • This compound transitions: The exact m/z values will depend on the adduct formed, but common product ions are m/z 80 and m/z 107.

  • Instrument Parameters: Optimize cone voltage, collision energy, and other parameters for maximum sensitivity.

In Vitro PTER Enzyme Activity Assay

This protocol can be used to measure the N-acetyltransferase or hydrolase activity of PTER in tissue homogenates or with purified enzyme.

3.2.1. N-Acetyltransferase Activity Assay

  • Reaction Mixture: Prepare a reaction mixture in a suitable buffer (e.g., phosphate-buffered saline) containing:

    • Taurine (e.g., 20 mM)

    • Acetate (e.g., 2.5 mM)

    • Tissue homogenate (e.g., 100 µg of protein) or purified PTER enzyme.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

  • Reaction Termination: Stop the reaction by adding an equal volume of cold acetonitrile.

  • Analysis: Centrifuge to pellet precipitated protein and analyze the supernatant for the formation of this compound using the LC-MS/MS method described above.

3.2.2. This compound Hydrolase Activity Assay

  • Reaction Mixture: Prepare a reaction mixture in a suitable buffer containing:

    • This compound (e.g., 100 µM)

    • Tissue homogenate (e.g., 100 µg of protein) or purified PTER enzyme.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes).

  • Reaction Termination: Stop the reaction by adding an equal volume of cold acetonitrile.

  • Analysis: Analyze the supernatant for the decrease in this compound or the formation of taurine using an appropriate analytical method (e.g., LC-MS/MS).

Signaling Pathway and Physiological Relevance

The this compound pathway is emerging as a significant regulator of energy homeostasis and appetite, primarily through its interaction with the GDF15/GFRAL signaling axis.

The this compound-GFRAL Signaling Axis
  • PTER as a Regulator: The enzyme PTER controls the levels of this compound available for signaling.

  • This compound as a Signaling Molecule: Elevated levels of this compound, either through genetic ablation of PTER or exogenous administration, lead to reduced food intake and body weight.

  • GFRAL Receptor: The effects of this compound on appetite are dependent on the GDNF family receptor alpha-like (GFRAL), which is primarily expressed in the hindbrain.

  • Downstream Effects: Activation of GFRAL-expressing neurons in the area postrema of the brainstem leads to the suppression of food intake. This signaling pathway involves the parabrachial nucleus and CGRP-expressing neurons, which are associated with aversive and anorectic responses.

Visualizations

Diagrams of Pathways and Workflows

N_Acetyltaurine_Synthesis_Pathway cluster_synthesis Synthesis cluster_hydrolysis Hydrolysis Taurine Taurine PTER PTER Taurine->PTER Acetate Acetate Acetate->PTER NAT This compound PTER->NAT Acetylation NAT_h This compound PTER_h PTER NAT_h->PTER_h Taurine_h Taurine PTER_h->Taurine_h Acetate_h Acetate PTER_h->Acetate_h

This compound Synthesis and Hydrolysis Pathway.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Tissue Tissue Sample Homogenization Homogenization Tissue->Homogenization Centrifugation1 Low-Speed Centrifugation (remove nuclei) Homogenization->Centrifugation1 Quenching Quenching & Protein Precipitation Centrifugation1->Quenching Centrifugation2 High-Speed Centrifugation Quenching->Centrifugation2 Supernatant Supernatant for Analysis Centrifugation2->Supernatant LC Liquid Chromatography (HILIC) Supernatant->LC MS Mass Spectrometry (ESI-, MRM) LC->MS Quantification Quantification MS->Quantification GFRAL_Signaling_Pathway NAT This compound GFRAL GFRAL Receptor NAT->GFRAL Binds to AP_Neuron Area Postrema Neuron GFRAL->AP_Neuron Activates PBN Parabrachial Nucleus AP_Neuron->PBN Innervates CGRP_Neuron CGRP-Expressing Neuron PBN->CGRP_Neuron Targets Food_Intake Reduced Food Intake CGRP_Neuron->Food_Intake Leads to Body_Weight Reduced Body Weight Food_Intake->Body_Weight Contributes to

References

N-Acetyltaurine in the Central Nervous System: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Acetyltaurine (NAcT) is an endogenous metabolite derived from the acetylation of taurine (B1682933). While historically recognized primarily as a biomarker for alcohol consumption and physical exercise, emerging research is beginning to shed light on its potential biological roles within the central nervous system (CNS). This technical guide provides a comprehensive overview of the current understanding of this compound, focusing on its synthesis, metabolism, and putative functions in the brain. This document summarizes available quantitative data, outlines key experimental methodologies, and visualizes known and proposed pathways to serve as a resource for researchers and professionals in neuroscience and drug development.

Introduction

This compound (NAcT) is formed through the acetylation of the amino acid taurine, with acetate (B1210297) serving as the primary substrate[1]. While its synthesis is prominent in peripheral organs such as the kidney and liver, its presence and potential functions within the central nervous system are of growing interest[2][3]. Unlike its well-studied precursor, taurine, which has established roles in neuromodulation, osmoregulation, and neuroprotection, the specific biological activities of NAcT in the brain are not yet fully elucidated. This guide aims to consolidate the existing knowledge on NAcT's neurobiology, highlighting areas for future investigation.

Synthesis and Metabolism of this compound

The biosynthesis of this compound involves the enzymatic conjugation of taurine and acetate. While the specific enzymes responsible for this reaction in the brain are not definitively identified, the process is known to occur in the cytosol[2][3].

Biosynthesis Pathway

The primary pathway for NAcT synthesis is the acetylation of taurine.

Taurine Taurine Enzyme NAT Synthase (putative) Taurine->Enzyme Acetate Acetate Acetate->Enzyme NAcT This compound Enzyme->NAcT

Biosynthesis of this compound.
Localization of Synthesis

While the highest this compound synthase activity is found in the kidney, the synthesis also occurs in other tissues, including the liver[3]. The capacity for NAcT synthesis within the brain, including the specific roles of neurons and glial cells, is an active area of investigation. Both neurons and astrocytes can synthesize taurine, suggesting they may also be capable of producing this compound[4][5].

Quantitative Data on this compound and Related Metabolites

Quantitative data for this compound in the human central nervous system is sparse. The following tables summarize available data on taurine and the related N-acetylated compound, N-acetylaspartate (NAA), to provide context.

Table 1: Regional Concentrations of N-Acetylaspartate (NAA) in the Human Brain

Brain RegionNAA Concentration (mM)Reference
Frontal White Matter14.0[6]
Parietal White Matter--
Medial Temporal Lobe--
ThalamusHigher than cerebral hemispheres[6]
Pons18.4[6]
CerebellumHigher than cerebral hemispheres[6]
Anterior Cingulate Cortex (ACC)Lower than POC[7]
Parieto-Occipital Cortex (POC)18% higher than ACC (NAA/Cr)[7][8]

Note: Data for this compound is not available in these studies. NAA is presented for comparative purposes as a major N-acetylated amino acid derivative in the brain.

Table 2: Concentrations of Taurine and N-Acetylcysteine in Human Cerebrospinal Fluid (CSF)

MetaboliteConditionCSF ConcentrationReference
TaurineNormal1.0 ± 0.4 µM[9]
N-Acetylcysteine (NAC)After oral admin. (70 mg/kg)9.26 ± 1.62 µM[10]

Biological Role and Signaling Pathways

The direct biological roles of this compound in the CNS are still being uncovered. Much of the current understanding is extrapolated from the known functions of its precursor, taurine, and the structurally similar compound, N-acetyl-homotaurine (acamprosate).

Putative Interaction with Neurotransmitter Systems

Taurine is known to interact with GABAergic and glycinergic systems, acting as an agonist at GABA-A and glycine (B1666218) receptors, which contributes to its neuromodulatory and neuroprotective effects[11][12][13]. It is hypothesized that this compound may have similar, though likely weaker, interactions. However, direct evidence of NAcT binding to these receptors is lacking.

cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron GABA_release GABA Release GABA_A_Receptor GABA-A Receptor GABA_release->GABA_A_Receptor GABA Hyperpolarization Hyperpolarization (Neuronal Inhibition) GABA_A_Receptor->Hyperpolarization Taurine Taurine Taurine->GABA_A_Receptor Agonist NAcT This compound (Putative) NAcT->GABA_A_Receptor Weak Agonist?

Hypothesized interaction of this compound with the GABAergic system.
Role in Appetite Regulation

Recent studies suggest a potential role for this compound in the regulation of feeding behavior through actions in the hindbrain[14][15]. The specific neural circuits and molecular targets involved in this process are yet to be fully characterized.

Experimental Protocols

Quantification of this compound in Brain Tissue by LC-MS/MS

This protocol provides a general framework for the quantification of this compound in brain tissue using liquid chromatography-tandem mass spectrometry.

Objective: To accurately measure the concentration of this compound in a brain tissue homogenate.

Materials:

  • Brain tissue sample

  • Acetonitrile (ACN) with 1% formic acid

  • Internal standard (e.g., isotopically labeled this compound)

  • Homogenizer

  • Centrifuge

  • Concentrator (e.g., vacuum centrifuge)

  • LC-MS/MS system

Procedure:

  • Homogenization: Homogenize the brain tissue in a suitable buffer.

  • Protein Precipitation: Add ACN with 1% formic acid and the internal standard to the homogenate. Vortex and centrifuge to pellet the precipitated proteins[16].

  • Supernatant Collection: Collect the supernatant containing the metabolites.

  • Drying: Evaporate the supernatant to dryness using a concentrator[16].

  • Reconstitution: Reconstitute the dried residue in the mobile phase for LC-MS/MS analysis[16].

  • LC-MS/MS Analysis: Inject the reconstituted sample into the LC-MS/MS system. Due to its high hydrophilicity, hydrophilic interaction chromatography (HILIC) is often the preferred separation method[1]. Detection is achieved by monitoring specific precursor-to-product ion transitions for this compound and the internal standard.

start Brain Tissue Sample homogenize Homogenization start->homogenize precipitate Protein Precipitation (ACN + Formic Acid + IS) homogenize->precipitate centrifuge1 Centrifugation precipitate->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant dry Evaporate to Dryness supernatant->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute analyze LC-MS/MS Analysis (HILIC) reconstitute->analyze

Workflow for this compound quantification in brain tissue.

Conclusion and Future Directions

The study of this compound in the central nervous system is a nascent field with significant potential. While its role as a biomarker is established, its direct biological functions in the brain are largely unknown. Future research should focus on:

  • Quantifying NAcT concentrations in different brain regions under various physiological and pathological conditions.

  • Identifying the specific enzymes responsible for NAcT synthesis in the CNS.

  • Elucidating the direct interactions of NAcT with neuronal receptors and other molecular targets.

  • Investigating the signaling pathways modulated by NAcT, particularly in the context of neuromodulation and appetite control.

A deeper understanding of the neurobiology of this compound could open new avenues for the development of therapeutic strategies for a range of neurological and metabolic disorders.

References

Endogenous Production of N-Acetyltaurine After Exercise: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Acetyltaurine (NAT) is an endogenous metabolite synthesized from the acetylation of taurine (B1682933). Emerging evidence indicates a significant upregulation of NAT production in response to physical exercise. This technical guide provides a comprehensive overview of the exercise-induced synthesis of NAT, detailing the underlying biochemical pathways, summarizing key quantitative findings, and presenting detailed experimental protocols for its investigation. The central role of the enzyme Phosphotriesterase-related (PTER) in NAT synthesis is highlighted. This document is intended to serve as a resource for researchers and professionals in the fields of exercise physiology, metabolic research, and drug development who are interested in the physiological functions and therapeutic potential of NAT.

Introduction

This compound (NAT) is formed through the conjugation of taurine with an acetyl group.[1] While constitutively synthesized in the body, its production is notably increased under conditions of elevated acetate (B1210297) availability, such as during alcohol metabolism and, more recently identified, following endurance exercise.[1][2] Studies in both human and animal models have consistently demonstrated an increase in NAT levels in serum, urine, and skeletal muscle post-exercise.[1][3] This has led to the hypothesis that NAT synthesis plays a role in buffering excess acetyl-CoA that accumulates in the mitochondria of skeletal muscle during periods of high energy demand. The discovery of the orphan enzyme Phosphotriesterase-related (PTER) as the principal mammalian taurine N-acetyltransferase has provided a key molecular target for understanding and modulating this pathway. This guide will delve into the technical aspects of studying the endogenous production of NAT in the context of exercise.

Biochemical Pathway of Exercise-Induced NAT Production

The synthesis of NAT during exercise is intrinsically linked to the metabolic shifts that occur to meet the increased energy demands of skeletal muscle. The primary substrates for NAT synthesis are taurine and acetate (in the form of acetyl-CoA).

Upstream Production of Acetate and Acetyl-CoA during Exercise

During endurance exercise, skeletal muscle relies on the oxidation of both carbohydrates and fatty acids to generate ATP. This leads to a significant increase in the production of acetyl-CoA, the central hub of energy metabolism.

  • Fatty Acid Oxidation: The breakdown of fatty acids in the mitochondria generates a large flux of acetyl-CoA.

  • Glycolysis and Pyruvate (B1213749) Dehydrogenase: Glucose from glycogenolysis and blood is converted to pyruvate through glycolysis. The pyruvate dehydrogenase complex then decarboxylates pyruvate to form acetyl-CoA.

This surge in acetyl-CoA production can exceed the capacity of the tricarboxylic acid (TCA) cycle, leading to an accumulation of acetyl-CoA within the mitochondrial matrix. This excess acetyl-CoA can be hydrolyzed to acetate, which can then be transported to the cytosol.

The Role of PTER in NAT Synthesis

The key enzymatic step in NAT formation is the acetylation of taurine. Recent research has identified Phosphotriesterase-related (PTER) as the primary enzyme responsible for this reaction. PTER is a bidirectional enzyme, capable of both synthesizing NAT from taurine and acetate, and hydrolyzing NAT back to its constituent molecules. The synthesis reaction is particularly favored in the presence of high concentrations of acetate, as seen during exercise. Skeletal muscle has been identified as a primary site for NAT synthesis during physical activity.

exercise_induced_NAT_production Signaling Pathway of Exercise-Induced this compound Production cluster_exercise Exercise cluster_energy_metabolism Energy Metabolism in Skeletal Muscle cluster_nat_synthesis NAT Synthesis Endurance Exercise Endurance Exercise Fatty Acid Oxidation Fatty Acid Oxidation Endurance Exercise->Fatty Acid Oxidation Glycolysis Glycolysis Endurance Exercise->Glycolysis Acetyl-CoA Acetyl-CoA Fatty Acid Oxidation->Acetyl-CoA Pyruvate Pyruvate Glycolysis->Pyruvate Pyruvate->Acetyl-CoA TCA Cycle TCA Cycle Acetyl-CoA->TCA Cycle Acetate Acetate Acetyl-CoA->Acetate Excess PTER PTER Acetate->PTER Taurine Taurine Taurine->PTER This compound (NAT) This compound (NAT) PTER->this compound (NAT)

Signaling Pathway of Exercise-Induced NAT Production

Data Presentation: Quantitative Changes in NAT After Exercise

The following tables summarize the quantitative changes in this compound concentrations observed in human and animal studies following endurance exercise.

Table 1: this compound (NAT) Concentrations in Human Studies

Study PopulationExercise ProtocolTissuePre-Exercise NATPost-Exercise NATFold ChangeReference
Healthy RunnersFull MarathonSerum3.2 nM18.8 nM~5.9
Healthy VolunteersTransient Endurance RunningUrineBaselineMarkedly Higher in 24h periodNot Quantified

Table 2: this compound (NAT) Concentrations in Animal Studies (Rat)

Exercise ProtocolTissuePre-Exercise NATPost-Exercise NATFold ChangeReference
Treadmill Running to ExhaustionPlasmaSignificantly LowerSignificantly HigherNot Quantified
Treadmill Running to ExhaustionSoleus MuscleSignificantly LowerSignificantly HigherNot Quantified
Treadmill Running to ExhaustionLiverNo Significant ChangeNo Significant Change-

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in studying exercise-induced NAT production.

Quantification of this compound by HPLC-MS/MS

High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is the gold standard for the accurate quantification of NAT in biological matrices.

  • Sample Preparation (Serum/Plasma):

    • To 100 µL of serum or plasma, add 400 µL of ice-cold acetonitrile (B52724) containing a suitable internal standard (e.g., deuterated NAT) to precipitate proteins.

    • Vortex the mixture for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase for injection.

  • Sample Preparation (Tissue):

    • Weigh approximately 50 mg of frozen tissue and homogenize in 500 µL of ice-cold methanol/water (80:20, v/v) containing an internal standard.

    • Centrifuge the homogenate at 15,000 x g for 15 minutes at 4°C.

    • Collect the supernatant and process as described for serum/plasma samples from step 4.

  • HPLC Conditions:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is typically used.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A typical gradient would be to start at 5% B, increase to 95% B over 5-10 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.

    • Flow Rate: 0.3-0.5 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in either positive or negative mode (NAT can be detected in both, but optimization is required).

    • Detection Mode: Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for NAT and the internal standard must be determined by direct infusion of standards.

    • Example Transitions: The exact m/z values will depend on the ionization mode and adducts formed.

In Vivo Animal Exercise Model (Rat)

Treadmill running is a commonly used model to study the effects of endurance exercise in rodents.

  • Acclimatization:

    • For 5-7 days prior to the experiment, acclimatize the rats to the treadmill for 10-15 minutes each day at a low speed (e.g., 10 m/min) and 0% grade. This reduces stress-related metabolic changes.

  • Exercise Protocol (Acute Endurance):

    • On the day of the experiment, place the rats on the treadmill.

    • Begin the exercise at a moderate speed (e.g., 15 m/min) at a 0% grade.

    • Increase the speed by 2 m/min every 3 minutes until the rat reaches exhaustion. Exhaustion is typically defined as the inability of the rat to continue running despite gentle prodding for a set period (e.g., 1 minute).

    • Immediately following the exercise protocol, anesthetize the animals and collect blood and tissues. Tissues should be snap-frozen in liquid nitrogen and stored at -80°C until analysis.

In Vitro Skeletal Muscle Cell Model (C2C12 Myotubes)

The C2C12 mouse myoblast cell line is a valuable in vitro model for studying skeletal muscle metabolism.

  • Cell Culture and Differentiation:

    • Culture C2C12 myoblasts in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.

    • When cells reach 80-90% confluency, switch to differentiation medium: DMEM supplemented with 2% horse serum and 1% penicillin-streptomycin.

    • Replace the differentiation medium every 48 hours. Myotube formation (elongated, multinucleated cells) should be visible within 4-6 days.

  • Metabolic Treatment:

    • Once myotubes are fully differentiated, treat them with a combination of taurine (e.g., 1-5 mM) and acetate (e.g., 1-10 mM) in serum-free DMEM for a specified period (e.g., 2-24 hours).

    • Collect both the culture medium and the cell lysate for NAT quantification by HPLC-MS/MS.

experimental_workflow Experimental Workflow for Studying Exercise-Induced NAT Production cluster_invivo In Vivo (Rodent Model) cluster_invitro In Vitro (C2C12 Model) Acclimatization Acclimatization Treadmill Exercise Treadmill Exercise Acclimatization->Treadmill Exercise Sample Collection (Blood, Muscle) Sample Collection (Blood, Muscle) Treadmill Exercise->Sample Collection (Blood, Muscle) Sample Preparation Sample Preparation Sample Collection (Blood, Muscle)->Sample Preparation HPLC-MS/MS Analysis HPLC-MS/MS Analysis Sample Preparation->HPLC-MS/MS Analysis Sample Preparation->HPLC-MS/MS Analysis Myoblast Culture Myoblast Culture Myotube Differentiation Myotube Differentiation Myoblast Culture->Myotube Differentiation Metabolic Treatment (Taurine + Acetate) Metabolic Treatment (Taurine + Acetate) Myotube Differentiation->Metabolic Treatment (Taurine + Acetate) Sample Collection (Media, Lysate) Sample Collection (Media, Lysate) Metabolic Treatment (Taurine + Acetate)->Sample Collection (Media, Lysate) Sample Collection (Media, Lysate)->Sample Preparation

Experimental Workflow for Studying Exercise-Induced NAT Production
PTER Enzyme Activity Assay

Measuring the enzymatic activity of PTER is crucial for understanding its role in NAT metabolism.

  • Enzyme Source:

    • Recombinant PTER protein.

    • Tissue homogenates (e.g., from liver, kidney, or skeletal muscle).

    • Cell lysates (e.g., from transfected cells overexpressing PTER).

  • Assay Principle: The assay measures the formation of NAT from taurine and acetate (synthesis activity) or the formation of taurine and acetate from NAT (hydrolysis activity). The products can be quantified by HPLC-MS/MS.

  • Synthesis Assay Protocol:

    • Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5).

    • In a microcentrifuge tube, combine the enzyme source, taurine (e.g., 10 mM), and acetate (e.g., 10 mM) in the reaction buffer.

    • Incubate at 37°C for a set time (e.g., 30-60 minutes).

    • Stop the reaction by adding an equal volume of ice-cold acetonitrile.

    • Centrifuge to pellet the precipitated protein.

    • Analyze the supernatant for NAT concentration by HPLC-MS/MS.

  • Hydrolysis Assay Protocol:

    • Prepare a reaction buffer as above.

    • Combine the enzyme source and NAT (e.g., 1 mM) in the reaction buffer.

    • Incubate and stop the reaction as in the synthesis assay.

    • Analyze the supernatant for taurine concentration by HPLC-MS/MS.

Conclusion

The endogenous production of this compound is a dynamically regulated metabolic process that is significantly enhanced by endurance exercise. The synthesis of NAT in skeletal muscle, catalyzed by the enzyme PTER, appears to be a mechanism for buffering excess acetyl-CoA generated during periods of high energy expenditure. The methodologies outlined in this guide provide a framework for the robust investigation of this pathway. Further research into the regulation of PTER and the physiological roles of NAT may uncover novel therapeutic targets for metabolic diseases and strategies for optimizing exercise performance and recovery. This technical guide serves as a foundational resource for scientists and researchers aiming to explore the intriguing biology of exercise-induced NAT production.

References

N-Acetyltaurine: A Deep Dive into its Cellular Mechanisms of Action

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-Acetyltaurine (NAT) is an endogenous metabolite derived from the acetylation of taurine (B1682933). Once primarily considered a biomarker for ethanol (B145695) consumption and exercise, recent research has unveiled its active roles in cellular metabolism, energy homeostasis, and neuroprotection. This technical guide provides a comprehensive overview of the current understanding of NAT's mechanism of action at the cellular level, consolidating key quantitative data, experimental methodologies, and signaling pathways. A notable finding of this review is the current gap in research regarding the direct, quantitative interaction of NAT with classical neurotransmitter receptors, despite the well-documented actions of its parent molecule, taurine. The anorexigenic effects of NAT are known to be dependent on the GFRAL receptor, though direct binding has been questioned, suggesting a more complex, indirect mechanism.

Core Cellular Mechanisms of this compound

The cellular functions of this compound are primarily centered around two key areas: its role in metabolic regulation, particularly within the mitochondria, and its involvement in neuroprotective and systemic energy-regulating signaling pathways.

Metabolic Regulation: The PTER Enzyme and Mitochondrial Acetyl-CoA Homeostasis

The synthesis and degradation of NAT are primarily controlled by the bidirectional enzyme Phosphotriesterase-Related (PTER) , which functions as both a taurine N-acetyltransferase and an this compound hydrolase.

  • Synthesis: PTER catalyzes the acetylation of taurine using acetate (B1210297) to form NAT.

  • Hydrolysis: PTER also catalyzes the reverse reaction, breaking down NAT into taurine and acetate.

This enzymatic control positions NAT as a dynamic regulator of intracellular acetate and taurine levels.

A critical function of NAT is its role in buffering mitochondrial acetyl-CoA. During periods of high energy demand, such as endurance exercise, the production of acetyl-CoA from fatty acid and acetate metabolism can exceed the capacity of the TCA cycle. This accumulation of acetyl-CoA can lead to feedback inhibition of glycolysis. Taurine, through its conversion to NAT, can sequester excess acetyl groups, thus maintaining the acetyl-CoA/free-CoA ratio and supporting continued energy production.[1][2][3] This is supported by findings that taurine supplementation in cultured myotubes, in the presence of acetate, prevents a significant increase in the mitochondrial acetyl-CoA/free-CoA ratio and increases the excretion of NAT.[3]

The enzymatic activity of recombinant PTER has been characterized, providing key quantitative parameters for its interaction with NAT and its substrates.

EnzymeSubstrate(s)ParameterValueSource(s)
PTER (synthesis)AcetateK_m_11 mM[4]
K_cat_1000 s⁻¹
TaurineK_m_64 mM
K_cat_5900 s⁻¹
PTER (hydrolysis)This compoundK_m_430 µM
K_cat_2600 s⁻¹
Signaling Pathways and Receptor Interactions

While the metabolic role of NAT is becoming clearer, its function as a signaling molecule is an area of active investigation.

Pharmacological administration of NAT in mice has been shown to reduce food intake and body weight. This effect is dependent on the presence of the GDNF family receptor alpha-like (GFRAL) , the receptor for Growth Differentiation Factor 15 (GDF15), which is known to regulate appetite in the brainstem. Genetic ablation of PTER, leading to elevated endogenous NAT levels, results in resistance to diet-induced obesity.

However, it is suggested that NAT may not be a direct ligand for GFRAL due to the lack of structural similarity to GDF15. The precise mechanism by which NAT influences GFRAL signaling remains to be elucidated and may involve indirect modulation of neurotransmitter pathways that converge on the GFRAL-expressing neurons in the hindbrain.

Magnesium Acetyltaurate (MgAT), a compound containing both magnesium and this compound, has demonstrated significant neuroprotective effects against N-methyl-D-aspartate (NMDA)-induced excitotoxicity in retinal ganglion cells. This protection is associated with an upregulation of Brain-Derived Neurotrophic Factor (BDNF) and a reduction in oxidative stress.

The neuroprotective action of MgAT is likely multifactorial:

  • Magnesium: Is a well-known non-competitive antagonist of the NMDA receptor channel, blocking excessive calcium influx.

  • Taurine: The precursor to NAT, has complex modulatory effects at NMDA receptors and is known to be neuroprotective.

  • This compound Moiety: The specific contribution of the acetyl group is not yet fully understood.

Crucially, there is currently no available data on the direct binding affinity or functional modulation (e.g., IC₅₀ or EC₅₀) of this compound itself at the NMDA receptor.

Taurine is a known agonist at both GABA-A and glycine (B1666218) receptors, contributing to inhibitory neurotransmission. This activity is concentration-dependent and receptor subtype-specific.

LigandReceptorParameterValueSource(s)
TaurineGABA-AIC₅₀ ([³H]muscimol binding)~50 µM
TaurineGlycine ReceptorEC₅₀1.07 - 1.25 mM
GlycineGlycine ReceptorEC₅₀0.12 mM
StrychnineGlycine Receptor (antagonist)IC₅₀60 nM (vs. Glycine)
StrychnineGlycine Receptor (antagonist)IC₅₀40 nM (vs. Taurine)

Despite the known activity of its parent compound, there is a significant lack of published data on whether N-acetylation alters the affinity or efficacy of taurine for these inhibitory receptors. Electrophysiological studies are required to determine if NAT retains, enhances, or diminishes the activity of taurine at GABA-A and glycine receptors.

Signaling Pathway and Experimental Workflow Diagrams

Signaling Pathways

PTER_Metabolic_Pathway Taurine Taurine PTER PTER Enzyme Taurine->PTER Acetate Acetate Acetate->PTER NAT This compound NAT->PTER Hydrolysis (Hydrolase) PTER->NAT Synthesis (N-acetyltransferase)

PTER-mediated synthesis and hydrolysis of this compound.

NAT_Signaling_Hypothesis cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol cluster_Neuron Hindbrain Neuron AcetylCoA Acetyl-CoA FreeCoA Free CoA AcetylCoA_Ratio Increased Acetyl-CoA/CoA Ratio Glycolysis Glycolysis AcetylCoA_Ratio->Glycolysis Inhibits NAT This compound NAT->AcetylCoA_Ratio Buffers Acetyl Groups (prevents increase) GFRAL GFRAL Receptor NAT->GFRAL Indirectly Modulates (?) Taurine Taurine PTER PTER Taurine->PTER Acetate Acetate Acetate->PTER PTER->NAT FoodIntake Decreased Food Intake GFRAL->FoodIntake

Overview of NAT's cellular roles and hypothesized signaling.
Experimental Workflows

Enzyme_Kinetics_Workflow start Start: Prepare Reagents reagents Recombinant PTER Enzyme Substrate (NAT or Taurine/Acetate) Assay Buffer start->reagents incubation Incubate Enzyme and Substrate (e.g., 37°C for a defined time) reagents->incubation stop_reaction Stop Reaction (e.g., Acetonitrile Quench) incubation->stop_reaction analysis Quantify Product Formation (e.g., NAT or Taurine) using LC-MS/MS stop_reaction->analysis calculation Calculate Kinetic Parameters (Km, Kcat, Vmax) using Michaelis-Menten plots analysis->calculation end End calculation->end

Workflow for determining PTER enzyme kinetics.

NMDA_Excitotoxicity_Workflow start Start: Culture Retinal Ganglion Cells treatment Treat cells with: 1. Vehicle Control 2. NMDA 3. NMDA + MgAT (or NAT) start->treatment incubation Incubate for a specified duration (e.g., 24 hours) treatment->incubation assays Perform Assays incubation->assays viability Cell Viability Assay (e.g., TUNEL, LDH) assays->viability bdnf BDNF Quantification (ELISA on cell lysate/supernatant) assays->bdnf morphology Morphological Analysis (Microscopy) assays->morphology end End: Analyze Data viability->end bdnf->end morphology->end

Workflow for assessing neuroprotection against NMDA excitotoxicity.

Detailed Experimental Protocols

Protocol: PTER Enzyme Activity Assay

This protocol is adapted from methodologies used to characterize the synthesis and hydrolysis of this compound by the PTER enzyme.

Objective: To measure the rate of NAT synthesis or hydrolysis by recombinant PTER.

Materials:

  • Recombinant PTER enzyme

  • Assay Buffer: e.g., 50 mM HEPES, pH 7.4

  • Substrates for synthesis: Taurine, Sodium Acetate

  • Substrate for hydrolysis: this compound (NAT)

  • Stop Solution: Acetonitrile (ACN) with an internal standard (e.g., deuterated NAT)

  • LC-MS/MS system for quantification

Procedure (for Hydrolysis):

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture on ice. For a 50 µL final volume:

    • 44 µL of Assay Buffer

    • 5 µL of this compound stock solution (to achieve final concentrations ranging from e.g., 10 µM to 2 mM for K_m_ determination)

  • Enzyme Preparation: Dilute recombinant PTER to a working concentration (e.g., 20 ng/µL) in Assay Buffer.

  • Initiate Reaction: Add 1 µL of the diluted PTER enzyme solution to the reaction mixture (final enzyme amount: 20 ng).

  • Incubation: Vortex briefly and incubate at 37°C for a time period within the linear range of the reaction (e.g., 10-30 minutes).

  • Stop Reaction: Terminate the reaction by adding 200 µL of ice-cold Acetonitrile containing the internal standard.

  • Sample Preparation: Vortex vigorously, then centrifuge at high speed (e.g., 15,000 x g) for 10 minutes at 4°C to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to an HPLC vial and analyze the formation of taurine by LC-MS/MS.

  • Calculations: Quantify the amount of product formed against a standard curve. For kinetic analysis, plot the reaction velocity against substrate concentration and fit to the Michaelis-Menten equation using appropriate software (e.g., GraphPad Prism).

Procedure (for Synthesis):

  • Follow the same steps, but use both Taurine and Acetate as substrates and quantify the formation of this compound.

Protocol: Measurement of Mitochondrial Acetyl-CoA/Free-CoA Ratio by HPLC

This protocol provides a framework for the extraction and quantification of short-chain acyl-CoAs from cultured cells.

Objective: To determine the relative levels of Acetyl-CoA and free Coenzyme A in mitochondrial extracts.

Materials:

  • Cultured cells (e.g., myotubes)

  • Mitochondrial Isolation Buffer (e.g., 3 mM Tris-HCl, 0.25 M sucrose, 0.1 mM EDTA, pH 7.4)

  • Extraction Solution: 5% (w/v) 5-sulfosalicylic acid (SSA) in HPLC-grade water

  • HPLC system with a C18 reversed-phase column and UV detector

  • Mobile Phase A: e.g., Aqueous buffer

  • Mobile Phase B: e.g., Acetonitrile-based buffer

  • Acetyl-CoA and CoASH standards

Procedure:

  • Cell Treatment: Culture and treat cells as required (e.g., with acetate and/or taurine).

  • Mitochondrial Isolation:

    • Harvest cells and homogenize in ice-cold Mitochondrial Isolation Buffer.

    • Centrifuge at low speed (e.g., 700 x g for 10 min) to pellet nuclei and debris.

    • Transfer the supernatant and centrifuge at a higher speed (e.g., 7,000 x g for 20 min) to pellet mitochondria.

  • Extraction:

    • Resuspend the mitochondrial pellet in a small volume of ice-cold Extraction Solution (SSA).

    • Vortex vigorously and incubate on ice for 10 minutes.

    • Centrifuge at 15,000 x g for 10 minutes at 4°C to precipitate proteins.

  • HPLC Analysis:

    • Transfer the supernatant to an HPLC vial.

    • Inject the sample onto the C18 column.

    • Elute with a programmed gradient of Mobile Phases A and B to separate Acetyl-CoA and free CoA.

    • Detect the analytes using a UV detector at 259 nm.

  • Quantification and Calculation:

    • Identify peaks by comparing retention times with pure standards.

    • Quantify the peak areas and determine the concentration of each analyte from a standard curve.

    • Calculate the ratio of the concentration of Acetyl-CoA to free CoA.

Protocol: NMDA-Induced Excitotoxicity in Primary Retinal Ganglion Cell (RGC) Culture

This protocol outlines a general procedure for inducing excitotoxicity in cultured RGCs to test the neuroprotective effects of compounds like MgAT.

Objective: To assess the ability of this compound (as part of MgAT) to protect RGCs from cell death induced by NMDA.

Materials:

  • Primary RGC culture

  • Culture medium (e.g., Neurobasal medium supplemented with B27, glutamine, and growth factors)

  • N-methyl-D-aspartate (NMDA) stock solution

  • Magnesium Acetyltaurate (MgAT) or this compound (NAT) stock solution

  • Phosphate-Buffered Saline (PBS)

  • Cell viability assay kit (e.g., TUNEL for apoptosis, or LDH assay for cytotoxicity)

  • ELISA kit for BDNF quantification

Procedure:

  • Cell Plating: Isolate and plate primary RGCs on coated culture plates and allow them to adhere and mature for several days.

  • Treatment Groups: Prepare treatment media for the following groups:

    • Control: Normal culture medium.

    • NMDA: Medium containing a toxic concentration of NMDA (e.g., 100-200 µM).

    • Co-treatment: Medium containing NMDA and the test compound (e.g., MgAT or NAT at various concentrations).

    • Pre-treatment (optional): Incubate cells with the test compound for a period (e.g., 24 hours) before exposing them to NMDA-containing medium.

  • Exposure: Replace the existing medium with the prepared treatment media and incubate for the desired duration (e.g., 24 hours).

  • Assessment of Cell Viability:

    • LDH Assay: Collect the culture supernatant to measure lactate (B86563) dehydrogenase release as an indicator of membrane damage.

    • TUNEL Staining: Fix the cells and perform TUNEL staining according to the manufacturer's protocol to identify apoptotic cells. Count TUNEL-positive cells using fluorescence microscopy.

  • Quantification of BDNF:

    • Collect the cell culture supernatant and/or lyse the remaining cells.

    • Perform an ELISA for BDNF on the collected samples according to the kit manufacturer's instructions to measure changes in BDNF secretion or expression.

  • Data Analysis: Compare the results from the treatment groups to the control and NMDA-only groups to determine the neuroprotective effect of the test compound.

Conclusion and Future Directions

This compound is an emerging player in cellular metabolism and signaling. Its role in regulating mitochondrial acetyl-CoA homeostasis via the PTER enzyme is well-supported by quantitative data. Furthermore, its involvement in systemic energy balance through a GFRAL-dependent pathway and its neuroprotective capacity in the form of MgAT highlight its therapeutic potential.

However, a significant knowledge gap exists regarding the direct interaction of NAT with key neuronal receptors. The well-established pharmacology of taurine at GABA-A, glycine, and NMDA receptors provides a strong rationale for investigating the effects of N-acetylation on these interactions. Future research should prioritize:

  • Direct Receptor Binding and Functional Assays: Conducting radioligand binding studies and patch-clamp electrophysiology to determine the affinity (K_i_) and efficacy (EC₅₀/IC₅₀) of NAT at NMDA, GABA-A, glycine, and GFRAL receptors.

  • Elucidating the GFRAL Mechanism: Investigating whether NAT's effect on the GFRAL pathway is mediated by direct, low-affinity binding, allosteric modulation, or through an indirect mechanism involving other neurotransmitter systems.

  • Isolating the Effects of the Acetyl Moiety: Designing experiments that can distinguish the specific contribution of N-acetylation to the neuroprotective effects observed with MgAT.

Addressing these questions will be crucial for the drug development community to fully understand and harness the therapeutic potential of this compound and its derivatives.

References

An In-depth Technical Guide to the Discovery and Initial Characterization of N-Acetyltaurine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Acetyltaurine (NAcT), an endogenous N-acetylated derivative of the amino acid taurine (B1682933), has emerged from relative obscurity to become a molecule of significant interest in biomedical research. Initially identified as a component of spider silk, its role as a biomarker for ethanol (B145695) consumption and endurance exercise has since been established. More recent discoveries have elucidated its enzymatic regulation and its function in metabolic signaling pathways, including appetite and body weight control. This technical guide provides a comprehensive overview of the discovery, synthesis, and initial characterization of this compound, complete with detailed experimental protocols and a summary of its known physiological roles and signaling pathways.

Discovery and Initial Identification

This compound was first reported in 1990 by Vollrath and colleagues as a component of the viscous droplets in the orb spider's web, where its high hygroscopicity is believed to contribute to the web's flexibility.[1] However, its presence in mammals was not described until a 2012 metabolomics study by Shi et al. identified it as a novel metabolite of ethanol.[2] This study observed a dramatic increase in urinary this compound levels in mice following ethanol exposure, establishing it as a biomarker for alcohol consumption.[2][3] Subsequent research has confirmed its status as an endogenous metabolite in humans and its elevation in response to endurance exercise.[4]

Physicochemical Properties

This compound is a highly water-soluble and hygroscopic solid. Its fundamental physicochemical properties are summarized in the table below.

PropertyValueReference(s)
Molecular Formula C₄H₉NO₄S
Molecular Weight 167.19 g/mol
IUPAC Name 2-acetamidoethane-1-sulfonic acid
CAS Number 19213-70-8
Appearance Solid
Melting Point 99-101 °C
Solubility DMSO: ~15 mg/mL DMF: ~10 mg/mL PBS (pH 7.2): ~5 mg/mL
UV/Vis (λmax) 212 nm
Predicted logP -1.9

Synthesis and Characterization

Chemical Synthesis of this compound

A straightforward method for the chemical synthesis of this compound has been described, enabling the production of a standard for research purposes.

Experimental Protocol:

  • Dissolve 0.5 g of taurine in a mixture of 7 mL of water and 2.5 mL of pyridine.

  • Add 2 mL of acetic anhydride (B1165640) dropwise to the solution while stirring.

  • Continue stirring the reaction mixture at 4°C overnight.

  • Remove the solvent under vacuum.

  • Recrystallize the product using a 1:1 mixture of ethanol and dichloromethane.

  • Dry the purified this compound under vacuum for 10 hours.

A typical yield for this synthesis is approximately 43%.

Spectroscopic Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expected signals would include a singlet for the acetyl methyl protons, and two triplets for the ethylene (B1197577) bridge protons.

    • ¹³C NMR: Expected signals would include a resonance for the acetyl methyl carbon, the carbonyl carbon, and the two carbons of the ethylene bridge.

  • Infrared (IR) Spectroscopy: Characteristic absorption bands would be expected for the N-H stretch of the amide, the C=O stretch of the amide, and the S=O stretches of the sulfonic acid group.

  • Mass Spectrometry (MS): High-resolution mass spectrometry can confirm the elemental composition. Tandem mass spectrometry (MS/MS) would show characteristic fragmentation patterns, such as the loss of the acetyl group.

Biological Role and Signaling Pathways

Biosynthesis and Hydrolysis of this compound

This compound is endogenously synthesized from taurine and acetate (B1210297). The enzyme responsible for both its synthesis and hydrolysis has been identified as phosphotriesterase-related (PTER) protein. PTER catalyzes the bidirectional reaction between taurine and acetate to form this compound. This enzymatic control highlights that this compound is not merely a metabolic byproduct but a regulated signaling molecule.

cluster_synthesis Synthesis cluster_product Product/Substrate Taurine Taurine PTER PTER (this compound hydrolase) Taurine->PTER Acetate Acetate Acetate->PTER NAT This compound PTER->NAT

Biosynthesis and hydrolysis of this compound by the PTER enzyme.
Role in Appetite Regulation and Energy Balance

Recent studies have implicated this compound in the regulation of feeding and obesity. Administration of this compound to obese mice reduces food intake and body weight. This effect is dependent on the GDF15 receptor GFRAL, suggesting that this compound is part of a signaling pathway that influences appetite control centers in the brainstem.

NAT This compound Brainstem Brainstem NAT->Brainstem GFRAL GFRAL Receptor Brainstem->GFRAL FoodIntake Reduced Food Intake GFRAL->FoodIntake BodyWeight Reduced Body Weight GFRAL->BodyWeight

This compound's role in GFRAL-dependent appetite regulation.

Quantitative Analysis of this compound

The quantification of this compound in biological matrices is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and selectivity.

Sample Preparation from Human Urine
  • Thaw frozen urine samples completely.

  • Vortex the samples to ensure homogeneity.

  • To 100 µL of urine, add 400 µL of 50% aqueous acetonitrile (B52724) containing an appropriate internal standard (e.g., 5 µM sulfadimethoxine) to precipitate proteins.

  • Vortex the mixture thoroughly.

  • Centrifuge at 13,000 x g for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 98:2 water:acetonitrile with 0.1% formic acid).

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Parameters

The following is a representative LC-MS/MS protocol for the analysis of this compound. Optimization may be required depending on the specific instrumentation used.

  • Liquid Chromatography (LC):

    • Column: A C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm) is suitable for separation.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: Acetonitrile.

    • Flow Rate: 0.5 mL/min.

    • Gradient:

      • 0-1 min: 2% B

      • 1-3 min: 2-55% B

      • 3-8 min: 55-100% B

      • 8-13 min: 100% B

      • 13-13.1 min: 100-2% B

      • 13.1-18 min: 2% B

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI), negative mode.

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Quantifier: Precursor ion (m/z) > Product ion (m/z)

      • Qualifier: Precursor ion (m/z) > Product ion (m/z)

      • Note: Specific m/z values for this compound would be approximately 166 > 80 and 166 > 107, but should be optimized empirically.

    • Instrument Parameters: Capillary voltage, cone voltage, and collision energy should be optimized for maximum sensitivity.

Quantitative Data Summary

The concentration of this compound in human urine varies depending on factors such as alcohol consumption and physical activity.

ConditionUrinary this compound Concentration (µmol/mmol creatinine)Reference(s)
Alcohol-abstinent 0.599 - 1.38
Post-alcohol consumption 5.39 - 10.47

Conclusion

This compound has transitioned from a chemical curiosity found in nature to a metabolite with significant implications for human physiology and disease. Its role as a biomarker for ethanol intake and exercise, coupled with its newly discovered function in appetite and energy balance, positions it as a promising target for future research and therapeutic development. The methodologies and data presented in this guide provide a solid foundation for scientists and researchers to further explore the multifaceted biology of this compound.

References

N-Acetyltaurine: A Comprehensive Technical Guide on its Physiological Functions in Humans

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

N-Acetyltaurine (NAcT) is an endogenous metabolite biochemically derived from the acetylation of taurine (B1682933). Historically noted as a biomarker for ethanol (B145695) consumption and endurance exercise, recent discoveries have illuminated its significant role in metabolic regulation, including appetite suppression and obesity control. This technical guide provides an in-depth exploration of the physiological functions of NAcT in humans, its biosynthesis and metabolism, and its interactions with key biological systems. Detailed experimental protocols for the study of NAcT and quantitative data on its physiological concentrations are presented to support further research and therapeutic development.

Introduction

This compound (NAcT) is a naturally occurring N-acetylated amino acid derivative that has garnered increasing interest in the scientific community. While its presence in biological systems has been known for some time, its functional significance was not well understood until recently. Initially identified as a urinary metabolite that increases in response to alcohol consumption and prolonged physical activity, NAcT is now recognized as a bioactive molecule with a potential role in neuromodulation and a significant player in the regulation of energy balance.[1][2] This guide synthesizes the current understanding of NAcT's physiological functions, with a focus on its biochemistry, its role in metabolic control, and its potential as a therapeutic target.

Biosynthesis and Metabolism of this compound

The primary pathway for NAcT biosynthesis is the acetylation of taurine, with acetate (B1210297) serving as the main substrate.[2] This reaction is catalyzed by the enzyme phosphotriesterase-related (PTER), which has been identified as a dedicated this compound amidohydrolase.[1][3] PTER is a bidirectional enzyme, capable of both synthesizing NAcT from taurine and acetate and hydrolyzing NAcT back to its constituent molecules.

The synthesis of NAcT has been observed to be most active in the kidney and, to a lesser extent, the liver and skeletal muscle. Within the cell, the biosynthesis predominantly occurs in the cytosol. The levels of NAcT are dynamically regulated by the availability of its precursors, taurine and acetate. Conditions that increase the flux of either of these molecules, such as endurance exercise or alcohol consumption, lead to a corresponding increase in NAcT concentrations.

Enzymatic Kinetics

The enzymatic kinetics of NAcT metabolism have been characterized, providing insight into the efficiency and substrate affinity of the involved enzymes. The enzyme PTER catalyzes both the synthesis and hydrolysis of NAcT. In vitro studies using liver homogenates have also determined the kinetic parameters for NAT biosynthesis from both acetyl-CoA and acetate.

EnzymeSubstrateKmVmax / KcatSource
PTERAcetate (for NAcT synthesis)11 mM1000 s⁻¹ (Kcat)
PTERTaurine (for NAcT synthesis)64 mM5900 s⁻¹ (Kcat)
PTERThis compound (for hydrolysis)430 µM2600 s⁻¹ (Kcat)
Liver Homogenate EnzymeAcetyl-CoA (for NAcT synthesis)1.96 mM0.10 µmol/g liver/min (Vmax)
Liver Homogenate EnzymeAcetate (for NAcT synthesis)2.10 mM0.27 µmol/g liver/min (Vmax)

Physiological Functions of this compound

Regulation of Energy Balance and Feeding Behavior

Recent groundbreaking research has established a crucial role for NAcT in the regulation of energy balance and feeding behavior. Administration of NAcT to obese mice has been shown to reduce food intake and body weight. This effect is dependent on the GFRAL (GDNF family receptor alpha like) receptor, which is a key component of a signaling pathway that suppresses appetite.

The enzyme PTER is central to this regulatory pathway. Genetic ablation of PTER in mice leads to a systemic increase in NAcT levels. When these PTER knockout mice are subjected to stimuli that increase taurine levels, they exhibit reduced food intake, resistance to diet-induced obesity, and improved glucose homeostasis. This indicates that the accumulation of endogenous NAcT is sufficient to produce these beneficial metabolic effects.

Biomarker of Physiological Stress

Elevated levels of NAcT in both serum and urine have been consistently observed following endurance exercise in humans. During prolonged physical activity, there is an increased production of acetate. This excess acetate can then be conjugated with taurine in skeletal muscle to form NAcT, which is subsequently released into the bloodstream and excreted in the urine. This process may serve as a mechanism to buffer excess acetyl-CoA in the mitochondria of skeletal muscles during periods of high energy demand.

NAcT is a recognized biomarker for recent alcohol consumption. The metabolism of ethanol leads to a significant increase in acetate levels, which drives the synthesis of NAcT. Urinary concentrations of NAcT rise significantly within hours of alcohol ingestion and return to baseline levels within approximately 24 hours.

Potential Neurotransmitter and Neuroprotective Roles

The role of NAcT in the central nervous system is an emerging area of research. Its structural similarity to the neurotransmitter acetylcholine (B1216132) and the known neuroprotective and neurotransmitter functions of its precursor, taurine, suggest that NAcT may also have neurological activity. Taurine itself acts as an agonist at GABA and glycine (B1666218) receptors, and it is plausible that NAcT could modulate these or other neurotransmitter systems. While direct evidence for NAcT's action as a neurotransmitter in humans is currently limited, its ability to influence the GFRAL pathway in the brainstem to control feeding provides a clear link to central nervous system function.

Quantitative Data on this compound Levels

The concentration of NAcT in human biological fluids varies depending on physiological conditions. The following tables summarize available quantitative data.

Table 1: this compound Concentrations in Human Urine
ConditionNAcT Concentration (µg/mL)NAcT Concentration (µmol/mmol creatinine)Source
Alcohol-abstinent (endogenous)1.0 - 2.30.599 - 1.38
After alcohol consumption (0.8 g/kg BAC)Mean peak: 14 ± 2.6 (range: 9 - 17.5)Average peak: 8.38 (range: 5.39 - 10.47)
After endurance exercise~2.8Not Reported
Table 2: this compound Concentrations in Human Blood/Serum
ConditionNAcT Concentration (ng/mL)Source
Alcohol-abstinent (endogenous)22 ± 7 (range: 13 - 31)
After alcohol consumption40 ± 10 (range: 27 - 57)
Before full marathonNot explicitly quantified, but lower than post-marathon
Immediately after full marathonSignificantly increased from baseline

Experimental Protocols

Quantification of this compound in Biological Samples using LC-MS/MS

This protocol is adapted from methodologies described for the analysis of NAcT in urine and blood.

5.1.1. Sample Preparation

  • Urine:

    • Thaw frozen urine samples at room temperature.

    • Centrifuge at 13,000 x g for 10 minutes to pellet any precipitates.

    • Dilute 100 µL of the supernatant with 400 µL of 50% aqueous acetonitrile (B52724) containing an appropriate internal standard (e.g., 5 µM sulfadimethoxine).

    • Vortex and centrifuge at 13,000 x g for 10 minutes.

    • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

  • Blood/Serum:

    • Collect blood samples and process to obtain serum.

    • Quench 1 volume of serum with 2 volumes of acetonitrile containing an internal standard.

    • Vortex and centrifuge to precipitate proteins.

    • Transfer the supernatant for analysis.

5.1.2. LC-MS/MS Analysis

  • Chromatography: Due to the high hydrophilicity of NAcT, Hydrophilic Interaction Liquid Chromatography (HILIC) is the preferred method for separation.

    • Column: A HILIC column (e.g., Waters Acquity UPLC BEH HILIC).

    • Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium (B1175870) formate).

    • Flow Rate: A typical flow rate is between 0.3 and 0.5 mL/min.

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in either positive or negative mode.

    • Detection: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

    • MRM Transitions: Specific precursor-to-product ion transitions for NAcT and the internal standard are monitored for quantification.

In Vivo Studies of NAcT Effects on Feeding and Obesity in Mice

This protocol is based on studies investigating the metabolic effects of NAcT.

5.2.1. Animal Models

  • Wild-type mice (e.g., C57BL/6J).

  • PTER knockout (Pter-/-) mice.

  • GFRAL knockout (Gfral-/-) mice.

  • Diet-induced obese (DIO) mice, generated by feeding a high-fat diet.

5.2.2. This compound Administration

  • NAcT can be administered via oral gavage or supplemented in the drinking water.

  • Dosages in mouse studies have ranged from 50 to 500 mg/kg/day.

5.2.3. Experimental Procedures

  • Acclimatize mice to individual housing for accurate food and water intake monitoring.

  • Record baseline body weight, food intake, and water intake for several days.

  • Administer NAcT or a vehicle control daily for the duration of the study (e.g., 7 days).

  • Monitor body weight and food intake daily.

  • At the end of the study, tissues such as the liver, adipose tissue, and brain can be collected for further analysis (e.g., gene expression, metabolite levels).

  • Body composition (fat mass and lean mass) can be assessed using techniques like quantitative magnetic resonance (qMR).

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of taurine with acetic anhydride (B1165640) in the presence of a base.

  • Dissolve taurine in an appropriate aqueous alkaline solution (e.g., sodium hydroxide (B78521) or magnesium hydroxide).

  • Slowly add acetic anhydride to the solution while stirring and maintaining a controlled temperature.

  • The reaction mixture is typically heated to drive the reaction to completion.

  • The resulting this compound salt can be isolated by crystallization, followed by washing with organic solvents like ethanol and drying.

Visualizations

Metabolic Pathway of this compound

NAcT_Metabolism Taurine Taurine PTER PTER Taurine->PTER Acetate Acetate Acetate->PTER NAcT This compound NAcT->PTER Hydrolysis PTER->NAcT Synthesis NAcT_Signaling cluster_blood Bloodstream cluster_brain Brainstem NAcT This compound GFRAL GFRAL Receptor NAcT->GFRAL Binds to Downstream Downstream Signaling (e.g., MAPK, AKT) GFRAL->Downstream Activates Appetite Appetite Suppression Downstream->Appetite NAcT_Quantification_Workflow start Biological Sample (Urine or Blood) prep Sample Preparation (Dilution, Protein Precipitation) start->prep is Addition of Internal Standard prep->is lcms LC-MS/MS Analysis (HILIC Separation, MRM Detection) is->lcms data Data Analysis (Quantification against Calibration Curve) lcms->data end NAcT Concentration data->end

References

N-Acetyltaurine: A Comprehensive Technical Guide on its Biochemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Acetyltaurine (NAcT) is an endogenous N-acetylated amino acid that is emerging as a significant molecule in various physiological and pathological processes. Structurally, it is the amide formed from taurine (B1682933) and acetic acid. While constitutively present in biological systems, its levels are notably modulated by factors such as alcohol consumption and strenuous physical exercise, positioning it as a key biomarker. Recent research has elucidated its metabolic pathways, including its synthesis from taurine and acetate (B1210297) and its hydrolysis back to these precursors by the enzyme Phosphotriesterase-related (PTER). This technical guide provides an in-depth overview of the biochemical properties and structure of this compound, with a focus on its synthesis, metabolism, and physiological roles. Detailed experimental protocols for its quantification and synthesis are provided, alongside visualizations of its metabolic and signaling pathways to facilitate a comprehensive understanding for researchers and professionals in drug development.

Introduction

This compound (NAcT), with the IUPAC name 2-acetamidoethane-1-sulfonic acid, is a naturally occurring amino sulfonic acid derivative.[1] Historically, it was first identified in the viscous spiral of an orb spider's web, contributing to its hygroscopic properties.[2] In mammals, NAcT is recognized as an endogenous metabolite with concentrations that fluctuate in response to metabolic shifts, particularly those involving acetate.[2] Its role as a direct biomarker for ethanol (B145695) consumption has garnered significant interest in forensic and clinical settings.[2][3] Beyond its biomarker potential, recent studies have unveiled its involvement in energy balance and appetite regulation, opening new avenues for therapeutic exploration. This guide aims to consolidate the current knowledge on the biochemical and structural aspects of this compound, providing a technical resource for the scientific community.

Molecular Structure and Chemical Properties

This compound is a relatively small molecule with a simple yet distinct structure, conferring upon it specific chemical properties.

Chemical Identity

The fundamental structural and chemical identifiers for this compound are summarized in the table below.

PropertyValue
IUPAC Name 2-acetamidoethane-1-sulfonic acid
Synonyms NAcT, Acetyltaurine
Chemical Formula C4H9NO4S
Molecular Weight 167.19 g/mol
CAS Number 19213-70-8
SMILES CC(=O)NCCS(=O)(=O)O
InChI Key CXJAAWRLVGAKDV-UHFFFAOYSA-N
Physicochemical Properties

This compound is a white solid that is highly soluble in water. This high water solubility is attributed to the presence of the polar sulfonic acid and amide functional groups. Its hygroscopic nature, first noted in the context of spider silk, is also a key characteristic.

Biochemical Synthesis and Metabolism

The metabolism of this compound involves its synthesis from taurine and acetate and its subsequent hydrolysis. These processes are enzymatically regulated and are influenced by the availability of its precursors.

Biosynthesis

This compound is formed via the acetylation of taurine, with acetate serving as the primary acetyl donor. This reaction is particularly prominent under conditions of elevated acetate levels, such as after alcohol consumption or intense physical activity. The synthesis is catalyzed by an enzyme referred to as NAT synthase, which is a cytosolic metalloenzyme found in the kidney and liver. A notable feature of this synthesis is that it occurs directly between taurine and acetate, without the involvement of ATP and coenzyme A (CoA).

The workflow for the biosynthesis of this compound can be visualized as follows:

Taurine Taurine NAT_Synthase NAT Synthase (Cytosolic metalloenzyme) Taurine->NAT_Synthase Acetate Acetate Acetate->NAT_Synthase NAcT This compound NAT_Synthase->NAcT Acetylation NAcT This compound PTER PTER (this compound hydrolase) NAcT->PTER Taurine Taurine PTER->Taurine Hydrolysis Acetate Acetate PTER->Acetate Hydrolysis cluster_0 Systemic Circulation cluster_1 Target Tissue (e.g., Brain) NAcT This compound GFRAL GFRAL Receptor NAcT->GFRAL Activates Signaling_Cascade Downstream Signaling Cascade GFRAL->Signaling_Cascade Appetite_Regulation Appetite Regulation (↓ Food Intake) Signaling_Cascade->Appetite_Regulation Sample Biological Sample (e.g., Urine) Precipitation Protein Precipitation (Acetonitrile) Sample->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant LCMS LC-MS/MS Analysis (HILIC, ESI-) Supernatant->LCMS Quantification Quantification LCMS->Quantification

References

N-Acetyltaurine: A Novel Endogenous Regulator of Energy Balance and Obesity

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Recent advancements in metabolic research have identified N-acetyltaurine (NAcT), an endogenous metabolite of taurine (B1682933), as a key player in the regulation of energy balance and a potential therapeutic target for obesity. This technical guide provides a comprehensive overview of the current understanding of NAcT's role, focusing on its synthesis, mechanism of action, and its effects on key metabolic parameters. The document summarizes quantitative data from preclinical studies, details relevant experimental protocols, and visualizes the core signaling pathways, offering a valuable resource for researchers, scientists, and drug development professionals in the field of metabolic diseases.

Introduction

Taurine, a conditionally essential amino acid, has long been associated with various physiological functions, including roles in metabolic homeostasis.[1] Its metabolite, this compound (NAcT), is formed through the acetylation of taurine, a reaction influenced by the availability of acetate (B1210297).[2] Levels of NAcT are dynamically regulated by physiological states that alter taurine and acetate flux, such as endurance exercise and diet.[1][3] Until recently, the enzymatic control and physiological significance of NAcT metabolism remained largely unknown. Groundbreaking research has now identified the phosphotriesterase-related (PTER) enzyme as the principal hydrolase of NAcT, unveiling a novel pathway in the control of energy balance.[3][4] Genetic and pharmacological studies in mice have demonstrated that modulation of NAcT levels has profound effects on food intake, body weight, and glucose homeostasis, positioning the PTER-NAcT axis as a promising new target for anti-obesity therapeutics.[2][4]

The PTER-N-Acetyltaurine Pathway

The core of this newly discovered regulatory system is the enzyme PTER, which catalyzes the hydrolysis of this compound back to taurine and acetate.[3][4] Genetic ablation of the Pter gene in mice leads to a systemic accumulation of NAcT.[2][4] This elevation of endogenous NAcT is associated with a significant reduction in food intake, decreased adiposity, and improved glucose tolerance, particularly in the context of a high-fat diet.[2][4]

Mechanism of Action: The GFRAL Connection

The anorexigenic and anti-obesity effects of this compound are mediated through the GDNF family receptor α-like (GFRAL).[2][5][6] GFRAL is the receptor for Growth Differentiation Factor 15 (GDF15), a cytokine known to suppress appetite.[6] While NAcT does not appear to bind directly to GFRAL, its elevated levels lead to the activation of GFRAL-expressing neurons located in the area postrema and the nucleus of the solitary tract in the brainstem.[4][6]

The downstream signaling from GFRAL activation involves the parabrachial nucleus (PBN), a key site for integrating aversive signals.[1] Specifically, GFRAL neurons project to and activate calcitonin gene-related peptide (CGRP)-expressing neurons within the PBN.[1] The activation of these CGRPPBN neurons is known to mediate aversive and anorectic responses, providing a mechanistic link between elevated NAcT and the observed reduction in food intake.[1] There is also evidence suggesting a potential, though less direct, involvement of the hypothalamic corticotropin-releasing hormone (CRH) system, which is a known regulator of stress and appetite.

Quantitative Data from Preclinical Studies

The following tables summarize the key quantitative findings from studies investigating the effects of PTER knockout and this compound administration in mouse models of obesity.

Table 1: Metabolic Phenotype of PTER Knockout (KO) Mice on a High-Fat Diet (HFD) with Taurine Supplementation
ParameterWild-Type (WT) MicePTER KO MicePercentage Change (KO vs. WT)Reference
Body Weight (g) after 8 weeks ~ 45 g~ 35 g~ 22% decrease[7]
Fat Mass (g) Significantly higherSignificantly lowerReduction in fat mass accounted for the entire difference in body weight[7]
Food Intake HigherSignificantly LowerData not quantified in source[4][7]
Glucose Homeostasis ImpairedImprovedData not quantified in source[2][4]
Table 2: Effects of this compound (NAcT) Administration in Diet-Induced Obese (DIO) Mice
TreatmentDoseAdministration RouteDurationChange in Body WeightChange in Food IntakeReference
This compound15 mg/kg/dayIntraperitoneal (i.p.)7 daysSignificant decreaseSignificant decrease[5]
This compound50 mg/kg/dayIntraperitoneal (i.p.)7 daysSignificant decreaseSignificant decrease[5]

Experimental Protocols

This section provides an overview of the key experimental methodologies used in the cited research.

Animal Models and Husbandry
  • Strain: C57BL/6J mice are commonly used for studies of diet-induced obesity.[7]

  • Housing: Mice are typically housed in a temperature-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.[7]

  • Diet-Induced Obesity (DIO): Obesity is induced by feeding mice a high-fat diet (HFD), typically with 45% or 60% of kilocalories derived from fat, starting at 6-8 weeks of age.[7] A control group is fed a standard chow or low-fat diet (10% kcal from fat).

  • PTER Knockout (KO) Mice: Generation of Pter knockout mice is achieved through genetic engineering techniques. These mice, along with their wild-type littermates, are used to study the effects of endogenous NAcT accumulation.[4][7]

This compound Administration
  • Preparation: this compound is dissolved in a sterile vehicle, such as saline.

  • Administration: For acute and sub-chronic studies, NAcT is typically administered via intraperitoneal (i.p.) injection.[5] Daily doses ranging from 15 mg/kg to 50 mg/kg have been shown to be effective.[5]

Metabolic Phenotyping
  • Body Weight and Food Intake: Body weight and food consumption are measured regularly (e.g., daily or weekly) to assess the impact of the intervention on energy balance.

  • Glucose Tolerance Test (GTT):

    • Fast mice for 6 hours.

    • Measure baseline blood glucose from a tail snip.

    • Administer a bolus of glucose (typically 2 g/kg body weight) via oral gavage or i.p. injection.

    • Measure blood glucose at specified time points (e.g., 15, 30, 60, 90, and 120 minutes) post-glucose administration.

  • Insulin (B600854) Tolerance Test (ITT):

    • Fast mice for 4-6 hours.

    • Measure baseline blood glucose.

    • Administer insulin (typically 0.75 U/kg body weight) via i.p. injection.

    • Measure blood glucose at specified time points (e.g., 15, 30, 45, and 60 minutes) post-insulin injection.

Analytical Methods
  • Quantification of this compound: NAcT levels in plasma and tissues can be quantified using liquid chromatography-mass spectrometry (LC-MS).[8]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows described in this guide.

PTER_NAcT_Pathway cluster_metabolism Metabolism cluster_signaling Signaling Cascade Taurine Taurine NAcT This compound Taurine->NAcT Acetylation Acetate Acetate Acetate->NAcT PTER PTER (Hydrolase) NAcT->PTER Hydrolysis GFRAL GFRAL Receptor (Area Postrema/NTS) NAcT->GFRAL Indirect Activation PTER->Taurine PTER->Acetate PBN Parabrachial Nucleus (PBN) GFRAL->PBN CGRP_Neuron CGRP-expressing Neuron PBN->CGRP_Neuron Hypothalamus Hypothalamus PBN->Hypothalamus Potential Modulation Anorexia Reduced Food Intake (Anorexia) CGRP_Neuron->Anorexia Experimental_Workflow cluster_animal_model Animal Model Development cluster_intervention Intervention cluster_phenotyping Metabolic Phenotyping start C57BL/6J Mice hfd High-Fat Diet (HFD) (e.g., 60% kcal from fat) start->hfd control_diet Control Diet (e.g., 10% kcal from fat) start->control_diet dio_model Diet-Induced Obese (DIO) Mice hfd->dio_model nact_admin This compound Administration (i.p.) dio_model->nact_admin vehicle Vehicle Control (Saline) dio_model->vehicle pter_ko PTER Knockout Mice measurements Body Weight & Food Intake Monitoring pter_ko->measurements nact_admin->measurements vehicle->measurements gtt Glucose Tolerance Test (GTT) measurements->gtt itt Insulin Tolerance Test (ITT) gtt->itt analysis Metabolite & Gene Expression Analysis (LC-MS, qPCR) itt->analysis

References

The Enigmatic Neuromodulator: An In-depth Technical Guide to the Interaction of N-Acetyltaurine with Neurotransmitter Systems

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

N-Acetyltaurine (NAcT) is an endogenous metabolite derived from the acetylation of taurine (B1682933). While its precursor, taurine, is known to interact with several neurotransmitter systems, the direct role of this compound in classical neurotransmission remains largely uncharacterized. Recent discoveries, however, have implicated NAcT in the regulation of feeding and energy balance through a novel signaling pathway in the brainstem, suggesting a neuromodulatory function. This technical guide provides a comprehensive overview of the current understanding of this compound's interaction with neurotransmitter systems. It consolidates the limited direct evidence with indirect data from its structural analog, acamprosate (B196724) (N-acetyl-homotaurine), and its precursor, taurine. This document also details the recently elucidated role of the phosphotriesterase-related (PTER) enzyme in NAcT metabolism and its downstream effects on feeding circuits. Furthermore, this guide furnishes detailed, generalized experimental protocols for investigating the neuropharmacological profile of this compound, aiming to facilitate future research in this promising area.

Introduction

This compound (NAcT) is a naturally occurring molecule in the mammalian body, synthesized from the essential amino acid taurine and acetate (B1210297).[1] Its physiological concentrations are observed to increase following alcohol consumption and prolonged physical activity.[2][3] Historically, NAcT has been viewed primarily as a biomarker for ethanol (B145695) metabolism.[1][4] However, the recent identification of a specific hydrolase for NAcT, the phosphotriesterase-related (PTER) enzyme, has unveiled a more active role for this molecule in physiological regulation, particularly in the central nervous system's control of appetite and body weight.[5][6] This discovery has spurred interest in understanding the broader neuropharmacological profile of this compound and its potential interactions with established neurotransmitter systems.

This whitepaper will synthesize the available data on NAcT's metabolic pathway, explore the indirect evidence of its potential interactions with neurotransmitter receptors based on related compounds, and detail its established role in the neuromodulation of feeding behavior. It will also provide standardized experimental methodologies to guide future research aimed at directly characterizing the neuropharmacology of this compound.

The this compound Metabolic Pathway

The metabolism of this compound is a bidirectional process primarily involving its synthesis from taurine and acetate and its hydrolysis back to these precursors.

  • Synthesis : this compound is formed through the N-acetylation of taurine, with acetate serving as the acetyl group donor. This reaction is catalyzed by an as-yet-unidentified N-acetyltransferase.[7][8]

  • Hydrolysis : The reverse reaction, the hydrolysis of this compound to taurine and acetate, is catalyzed by the recently discovered enzyme phosphotriesterase-related (PTER).[6][9] PTER is expressed in the kidneys, liver, and notably, the brainstem.[6]

The regulation of NAcT levels by PTER is crucial for its physiological effects. Genetic ablation of PTER in mice leads to a systemic increase in this compound levels, highlighting the enzyme's central role in NAcT homeostasis.[5][6]

NAcT_Metabolism Taurine Taurine NAT_Synthase N-Acetyltransferase (Enzyme Unidentified) Taurine->NAT_Synthase Acetate Acetate Acetate->NAT_Synthase NAcT This compound PTER PTER (this compound Hydrolase) NAcT->PTER NAT_Synthase->NAcT Synthesis PTER->Taurine Hydrolysis PTER->Acetate Hydrolysis

Figure 1: The bidirectional metabolic pathway of this compound.

Interaction with Neurotransmitter Systems: Indirect Evidence

Direct quantitative data on the binding affinity and functional activity of this compound at major neurotransmitter receptors is currently lacking in the scientific literature. However, insights can be gleaned from studies on its close structural analog, acamprosate (N-acetyl-homotaurine), and its precursor, taurine.

Evidence from Acamprosate (N-acetyl-homotaurine)

Acamprosate is a drug used in the treatment of alcohol dependence.[10] Its structure is highly similar to this compound, differing only by an additional carbon atom in the carbon chain. Studies on acamprosate suggest that it has minimal direct interaction with GABAergic and glutamatergic systems.

  • GABAergic System : Acamprosate shows little to no effect on the binding of muscimol (B1676869) to GABA-A receptors, suggesting a lack of direct agonistic or antagonistic activity at this primary inhibitory receptor.[5]

  • Glutamatergic System : Acamprosate exhibits a very low affinity for the NMDA receptor.[11] It has been suggested that any interaction is likely allosteric rather than competitive at the primary glutamate (B1630785) or co-agonist binding sites.[11][12]

  • Taurine System : Acamprosate has been shown to strongly inhibit the binding of taurine to its putative receptors.[5][13] This suggests that acamprosate may act as an antagonist at taurine receptors, and by extension, this compound might also interact with these sites.

CompoundReceptor/SiteAssay TypeQuantitative DataReference
AcamprosateNMDA Receptor (dizocilpine site)Binding AssayAffinity > 1 mM[11]
AcamprosateNMDA Receptor (spermidine site)Binding AssayIC50 = 645 µM[12]
AcamprosateTaurine ReceptorBinding AssayStrong Inhibition[5][13]
AcamprosateGABA-A ReceptorBinding AssayLittle to no effect[5]

Table 1: Summary of Quantitative and Qualitative Data for Acamprosate Interaction with Neurotransmitter-Related Receptors.

Evidence from Taurine

Taurine, the precursor to this compound, is known to function as a weak agonist at several inhibitory neurotransmitter receptors.

  • GABAergic System : Taurine acts as a partial agonist at GABA-A receptors.[2][14] Its affinity is dependent on the subunit composition of the receptor, with higher affinity for receptors containing α4/α6, β2, and δ subunits.[14]

  • Glycinergic System : Taurine is also an agonist at glycine (B1666218) receptors, although with a lower affinity than glycine itself.[4]

  • Glutamatergic System : Taurine has been shown to modulate NMDA receptor function, though the precise mechanism is still under investigation.[15]

CompoundReceptor SubtypeAssay TypeQuantitative Data (EC50/IC50)Reference
TaurineGABA-A (purified)[3H]muscimol BindingIC50 ≈ 50 µM[2]
TaurineGABA-A (α1 or α2 subunits)ElectrophysiologyEC50 ≈ 10 mM[14]
TaurineGABA-A (α4β2δ)ElectrophysiologyEC50 ≈ 50 µM[14]
TaurineGABA-A (α6β2δ)ElectrophysiologyEC50 ≈ 6 µM[14]
TaurineGlycine Receptors (immature neocortex)ElectrophysiologyEC50 ≈ 1.1 - 2.4 mM[4]

Table 2: Summary of Quantitative Data for Taurine Interaction with Inhibitory Neurotransmitter Receptors.

Based on the data from acamprosate and taurine, it is plausible that this compound has a low affinity for classical GABA-A and glutamate receptors but may interact with putative taurine receptors. Direct experimental verification is required to confirm these hypotheses.

The PTER/NAcT System in Neuromodulation of Feeding

The most significant recent finding regarding this compound's role in the central nervous system is its involvement in the regulation of feeding behavior. This action is mediated by the PTER enzyme and the GDF15 receptor, GFRAL.

Genetic knockout of the PTER enzyme in mice leads to an accumulation of this compound. These mice exhibit reduced food intake and resistance to diet-induced obesity.[6] Furthermore, direct administration of this compound to wild-type obese mice also reduces food intake and body weight.[5][6] This effect is dependent on the GDF15 receptor, GFRAL, which is expressed in hindbrain neurons.[6][16][17] This suggests that this compound acts as a signaling molecule in the brainstem to modulate appetite.

NAcT_Feeding_Pathway cluster_0 Systemic Circulation cluster_1 Brainstem Neuron NAcT This compound GFRAL GFRAL Receptor NAcT->GFRAL Binds Signaling Intracellular Signaling Cascade GFRAL->Signaling Activates Feeding_Circuits Appetite Regulating Neural Circuits Signaling->Feeding_Circuits Modulates Food_Intake Decreased Food Intake Feeding_Circuits->Food_Intake

Figure 2: Proposed signaling pathway for this compound in the regulation of feeding behavior.

Experimental Protocols for Characterizing the Neuropharmacology of this compound

To address the current gap in knowledge, the following generalized experimental protocols are provided as a guide for future research into the direct interaction of this compound with neurotransmitter systems.

Radioligand Binding Assays

This protocol outlines a general procedure for determining the binding affinity of this compound for a variety of neurotransmitter receptors.

Objective: To determine the inhibition constant (Ki) of this compound at target receptors.

Materials:

  • This compound

  • Membrane preparations from rodent brain tissue or cells expressing the receptor of interest.

  • Radiolabeled ligand specific for the target receptor (e.g., [3H]muscimol for GABA-A, [3H]CGP-54626 for GABA-B, [3H]MK-801 for NMDA).

  • Assay buffer specific to the receptor.

  • Unlabeled competing ligand for determination of non-specific binding.

  • Scintillation vials and cocktail.

  • Liquid scintillation counter.

  • Glass fiber filters.

  • Cell harvester.

Procedure:

  • Prepare serial dilutions of this compound.

  • In a 96-well plate, combine the membrane preparation, radiolabeled ligand at a concentration near its Kd, and varying concentrations of this compound or the unlabeled competitor.

  • Incubate the mixture at an appropriate temperature and for a sufficient duration to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials with scintillation cocktail.

  • Quantify the radioactivity using a liquid scintillation counter.

  • Calculate specific binding by subtracting non-specific binding (in the presence of a saturating concentration of unlabeled ligand) from total binding.

  • Determine the IC50 value of this compound from the competition binding curve.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Binding_Assay_Workflow start Prepare Reagents: - this compound dilutions - Receptor membranes - Radioligand incubate Incubate Reagents start->incubate filter Rapid Filtration incubate->filter wash Wash Filters filter->wash count Scintillation Counting wash->count analyze Data Analysis: - Calculate specific binding - Determine IC50 - Calculate Ki count->analyze

Figure 3: General workflow for a radioligand binding assay.
In Vitro Electrophysiology

This protocol describes a general approach for assessing the functional effects of this compound on neuronal activity using patch-clamp electrophysiology.

Objective: To determine if this compound can directly activate or modulate neurotransmitter-gated ion channels.

Materials:

  • This compound

  • Acutely prepared brain slices or cultured neurons.

  • Artificial cerebrospinal fluid (aCSF).

  • Patch-clamp recording setup (amplifier, micromanipulators, microscope).

  • Glass micropipettes for recording.

  • Intracellular solution.

  • Agonists and antagonists for the neurotransmitter system of interest.

Procedure:

  • Prepare brain slices or cultured neurons.

  • Transfer the preparation to the recording chamber and perfuse with aCSF.

  • Establish a whole-cell patch-clamp recording from a neuron of interest.

  • In voltage-clamp mode, hold the neuron at a potential that allows for the measurement of currents through the ion channel of interest.

  • Apply known agonists of the receptor to confirm the presence of functional receptors.

  • Bath apply this compound at various concentrations and record any changes in the holding current. An inward or outward current suggests direct activation of ion channels.

  • To test for modulatory effects, co-apply this compound with a known agonist and observe any potentiation or inhibition of the agonist-evoked current.

  • Use specific receptor antagonists to confirm the identity of the receptor through which this compound is exerting its effects.

  • Analyze the current-voltage relationship and dose-response curves to characterize the functional effects of this compound.

In Vivo Microdialysis

This protocol provides a general framework for measuring the effect of this compound administration on extracellular levels of neurotransmitters in the brain of a freely moving animal.

Objective: To determine if this compound modulates the release of neurotransmitters such as dopamine, serotonin, glutamate, or GABA in specific brain regions.

Materials:

  • This compound

  • Stereotaxic apparatus.

  • Microdialysis probes.

  • Guide cannulae.

  • Syringe pump.

  • Fraction collector.

  • Animal model (e.g., rat, mouse).

  • Perfusion solution (e.g., artificial cerebrospinal fluid).

  • Analytical system for neurotransmitter quantification (e.g., HPLC with electrochemical or fluorescence detection).

Procedure:

  • Surgically implant a guide cannula into the brain region of interest using stereotaxic coordinates.

  • Allow the animal to recover from surgery.

  • On the day of the experiment, insert a microdialysis probe through the guide cannula.

  • Perfuse the probe with perfusion solution at a constant, low flow rate (e.g., 1-2 µL/min).

  • Collect baseline dialysate samples at regular intervals.

  • Administer this compound systemically (e.g., via intraperitoneal injection) or locally through the microdialysis probe.

  • Continue to collect dialysate samples for several hours post-administration.

  • Analyze the concentration of neurotransmitters in the dialysate samples using an appropriate analytical method.

  • Express the post-administration neurotransmitter levels as a percentage of the baseline levels to determine the effect of this compound.

Conclusion and Future Directions

The study of this compound's role in the central nervous system is in its nascent stages. While direct evidence for its interaction with classical neurotransmitter systems is sparse, the recent discovery of its potent effects on feeding behavior via the PTER/GFRAL pathway firmly establishes it as a neuromodulatory molecule. The indirect evidence from its structural analog, acamprosate, and its precursor, taurine, suggests that this compound is unlikely to be a potent agonist or antagonist at major GABA or glutamate receptors, but may interact with taurine-specific binding sites.

Future research should prioritize the direct characterization of this compound's neuropharmacological profile using the methodologies outlined in this guide. Key areas of investigation include:

  • Comprehensive Receptor Screening: A broad panel of radioligand binding assays is necessary to definitively determine the binding profile of this compound across all major neurotransmitter receptor families.

  • Functional Characterization: Electrophysiological studies are crucial to understand if this compound has any direct or modulatory effects on ion channel function, even at low affinities.

  • In Vivo Neurotransmitter Release: In vivo microdialysis studies in various brain regions will be instrumental in elucidating whether this compound administration alters the release of key neurotransmitters, which could underlie its behavioral effects.

  • Elucidation of Downstream Signaling: Further investigation into the intracellular signaling cascades activated by this compound binding to GFRAL in brainstem neurons is needed to fully understand its mechanism of action in appetite regulation.

A thorough understanding of the interaction of this compound with neurotransmitter systems holds significant potential for the development of novel therapeutics for metabolic disorders and potentially other neurological conditions. The information and protocols provided in this technical guide are intended to serve as a valuable resource for researchers dedicated to unraveling the complex role of this enigmatic neuromodulator.

References

Methodological & Application

Application Note: Quantification of N-Acetyltaurine in Urine using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-Acetyltaurine (NAT) is an endogenous metabolite formed by the acetylation of taurine (B1682933), with acetate (B1210297) serving as the primary substrate.[1] Its concentration in urine has been identified as a potential biomarker for hyperacetatemia and recent ethanol (B145695) consumption.[2][3] Accurate and sensitive quantification of this compound in urine is crucial for clinical and research applications, including monitoring metabolic responses to alcohol, understanding certain metabolic disorders, and potentially in drug development. This application note describes a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of this compound in human and animal urine samples. The methodology is straightforward, involving a simple sample preparation step, and offers high selectivity and sensitivity.

Metabolic Pathway of this compound

This compound is synthesized in the body, with the kidneys showing high enzymatic activity for its production from taurine and acetate.[2] This metabolic process is significant as elevated levels of acetate, which can result from ethanol metabolism, lead to a notable increase in urinary this compound.[2]

Ethanol Ethanol Acetate Acetate Ethanol->Acetate Metabolism NAT This compound (in Kidney) Acetate->NAT Taurine Taurine Taurine->NAT Urine Urinary Excretion NAT->Urine Start Urine Sample Centrifuge1 Centrifuge (4000 x g, 10 min) Start->Centrifuge1 Supernatant1 Collect Supernatant Centrifuge1->Supernatant1 Spike Add Internal Standard Supernatant1->Spike Precipitate Add Acetonitrile (protein precipitation) Spike->Precipitate Vortex Vortex Precipitate->Vortex Centrifuge2 Centrifuge (21,000 x g, 10 min) Vortex->Centrifuge2 Supernatant2 Transfer Supernatant to Vial Centrifuge2->Supernatant2 LCMS LC-MS/MS Analysis Supernatant2->LCMS

References

Application Note and Protocol for N-Acetyltaurine Analysis in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Acetyltaurine (NAcT) is an endogenous metabolite formed from the acetylation of taurine (B1682933).[1][2] Its levels in biological fluids are of growing interest as a potential biomarker for various physiological and pathological states, including alcohol consumption and extended physical activity.[1][3] Accurate and robust quantification of this compound in human plasma is crucial for clinical and research applications. This document provides a detailed protocol for the analysis of this compound in human plasma using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.[1]

Experimental Protocols

This protocol outlines a method for the quantification of this compound in human plasma, synthesized from established methodologies for this compound and similar analytes.

1. Sample Preparation: Protein Precipitation

The primary step in preparing plasma samples for this compound analysis is the removal of proteins, which can interfere with the analytical column and ion source.

  • Reagents and Materials:

    • Human plasma (collected in EDTA or heparin tubes)

    • Acetonitrile (B52724) (ACN), LC-MS grade

    • Methanol (B129727) (MeOH), LC-MS grade

    • Internal Standard (IS) solution (e.g., deuterated this compound, if available, or a suitable structural analog)

    • Microcentrifuge tubes (1.5 mL)

    • Centrifuge capable of 13,000 x g

    • HPLC vials

  • Procedure:

    • Thaw frozen human plasma samples on ice.

    • Vortex the plasma sample to ensure homogeneity.

    • In a 1.5 mL microcentrifuge tube, add 100 µL of human plasma.

    • Add a specific volume of the internal standard solution. The final concentration of the IS should be consistent across all samples, calibrators, and quality controls.

    • To precipitate proteins, add 400 µL of cold (–20 °C) acetonitrile (a 4:1 ratio of ACN to plasma). Some protocols may use a 1:1 mixture of methanol and acetonitrile.[4]

    • Vortex the mixture vigorously for 30 seconds.

    • Incubate the samples at –20 °C for 20 minutes to enhance protein precipitation.

    • Centrifuge the samples at 13,000 x g for 10 minutes at 4 °C.[5]

    • Carefully transfer the supernatant to a clean HPLC vial for LC-MS/MS analysis.

2. LC-MS/MS Analysis

Due to the high hydrophilicity of this compound, Hydrophilic Interaction Chromatography (HILIC) is the preferred method for chromatographic separation.[1]

  • Instrumentation:

    • Liquid Chromatograph (LC) system

    • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

  • Chromatographic Conditions (Example):

    • Column: A HILIC column (e.g., Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm)

    • Mobile Phase A: Acetonitrile with 0.1% formic acid

    • Mobile Phase B: Water with 0.1% formic acid

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

    • Column Temperature: 40 °C

    • Gradient:

      • 0-1 min: 95% A

      • 1-5 min: Linear gradient to 50% A

      • 5-6 min: Hold at 50% A

      • 6-7 min: Return to 95% A

      • 7-10 min: Re-equilibration at 95% A

  • Mass Spectrometry Conditions (Example):

    • Ionization Mode: Electrospray Ionization (ESI), Negative

    • Multiple Reaction Monitoring (MRM) Transitions:

      • This compound: Precursor ion (Q1) m/z 166.0 -> Product ion (Q3) m/z 80.0 (sulfonate fragment)

      • Internal Standard: To be determined based on the selected IS.

    • Source Parameters:

      • Capillary Voltage: 3.0 kV

      • Desolvation Temperature: 500 °C

      • Desolvation Gas Flow: 800 L/hr

      • Cone Gas Flow: 50 L/hr

3. Method Validation

To ensure the reliability of the results, the analytical method should be validated according to regulatory guidelines. Key validation parameters include:

  • Linearity: A calibration curve should be prepared by spiking known concentrations of this compound into a surrogate matrix (e.g., stripped plasma or phosphate-buffered saline). A linear range should be established with a correlation coefficient (r²) ≥ 0.99.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy.

  • Precision and Accuracy: Intra- and inter-day precision (as %CV) and accuracy (as %RE) should be assessed at multiple concentration levels (low, medium, and high QC samples).

  • Recovery: The efficiency of the extraction process should be determined by comparing the analyte response in pre-extraction spiked samples to post-extraction spiked samples.

  • Matrix Effect: The effect of plasma components on the ionization of the analyte should be evaluated.

  • Stability: The stability of this compound in plasma should be assessed under various conditions (e.g., freeze-thaw cycles, bench-top stability, and long-term storage).

Data Presentation

The following tables summarize quantitative data for this compound and related compounds from various studies.

Table 1: Quantitative Parameters for this compound and Related Analytes

AnalyteMatrixMethodLLOQ/LOQLinearity RangeReference
This compoundUrineHILIC-LC-MS/MS0.05 µg/mLNot Specified[6]
N-acyl taurinesMethanolUPLC-ESI-QqQ1 ng/mL1-300 ng/mL[7]
N-acetylcysteineHuman PlasmaLC-MS/MS50 ng/mL50-1000 ng/mL[8]
TaurineHuman SerumLC-MS/MSNot Specified0.025-50 µg/mL[9]

Table 2: Endogenous and Post-Consumption Levels of this compound

ConditionMatrixConcentrationReference
Alcohol-abstinentHuman Blood22 ± 7 ng/mL (13–31 ng/mL)[3]
Post-alcohol consumptionHuman Blood40 ± 10 ng/mL (27–57 ng/mL)[3]
Alcohol-abstinentHuman Urine1.0 to 2.3 µg/mL[6]
Post-alcohol consumptionHuman UrineMean peak of 14 ± 2.6 µg/mL[6]

Visualizations

Diagram 1: Experimental Workflow for this compound Analysis in Human Plasma

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Human Plasma Sample is_spike Spike Internal Standard start->is_spike protein_precip Protein Precipitation (Cold Acetonitrile) is_spike->protein_precip vortex Vortex protein_precip->vortex incubate Incubate (-20°C) vortex->incubate centrifuge Centrifuge (13,000 x g, 10 min, 4°C) incubate->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc_injection Inject into HILIC-LC System supernatant->lc_injection ms_detection Detect with Tandem MS (ESI-, MRM mode) lc_injection->ms_detection quantification Quantification (using calibration curve) ms_detection->quantification data_review Data Review and Reporting quantification->data_review

Caption: Workflow for this compound quantification in plasma.

Diagram 2: Logical Relationship of Method Validation Parameters

G cluster_quantification Quantitative Performance cluster_sample Sample Integrity Method_Validation Method Validation Linearity Linearity Method_Validation->Linearity LOD_LOQ LOD & LOQ Method_Validation->LOD_LOQ Precision_Accuracy Precision & Accuracy Method_Validation->Precision_Accuracy Recovery Recovery Method_Validation->Recovery Matrix_Effect Matrix Effect Method_Validation->Matrix_Effect Stability Stability Method_Validation->Stability

Caption: Key parameters for analytical method validation.

References

Experimental Design for In Vivo Studies of N-Acetyltaurine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Acetyltaurine (NAcT) is an endogenous metabolite derived from the acetylation of taurine (B1682933). Recent scientific findings have highlighted its significant role in metabolic regulation, particularly in appetite control and energy balance. Elevated levels of NAcT, either through genetic manipulation of its degrading enzyme, phosphotriesterase-related (PTER), or by direct administration, have been shown to reduce food intake and protect against diet-induced obesity in mice.[1][2] This effect is mediated through the GFRAL (GDNF family receptor alpha-like) pathway, a key regulator of energy homeostasis. These discoveries position NAcT as a promising therapeutic candidate for metabolic disorders.

These application notes provide a comprehensive guide for the in vivo investigation of this compound, with a primary focus on its metabolic effects. Additionally, recognizing the broader therapeutic potential of taurine derivatives, this document includes adaptable protocols for exploring the neuroprotective and anti-inflammatory properties of NAcT.

Part 1: Investigation of Metabolic Effects in a Diet-Induced Obesity (DIO) Mouse Model

This section outlines the experimental design to assess the efficacy of this compound in a preclinical model of obesity.

Experimental Rationale

The diet-induced obesity (DIO) mouse model, particularly in the C57BL/6J strain, is a well-established and clinically relevant model that mimics the development of human obesity and its metabolic complications. This model is ideal for evaluating the therapeutic potential of NAcT on body weight, food intake, and glucose metabolism.

Animal Model
  • Species: Mouse

  • Strain: C57BL/6J (prone to diet-induced obesity)

  • Age: 6-8 weeks at the start of the high-fat diet

  • Sex: Male (to avoid hormonal cycle variations)

Experimental Workflow

experimental_workflow_dio acclimatization Acclimatization (1 week) Standard Chow Diet diet_induction Diet-Induced Obesity Induction (8-12 weeks) High-Fat Diet (60% kcal from fat) acclimatization->diet_induction randomization Randomization into Treatment Groups (based on body weight) diet_induction->randomization treatment This compound Administration (4-8 weeks) (Vehicle, NAcT Low Dose, NAcT High Dose, Positive Control) randomization->treatment monitoring Weekly Monitoring (Body Weight, Food and Water Intake) treatment->monitoring Concurrent metabolic_phenotyping Metabolic Phenotyping (GTT, ITT) treatment->metabolic_phenotyping During treatment phase terminal_collection Terminal Sample Collection (Blood, Tissues) treatment->terminal_collection biochemical_analysis Biochemical and Molecular Analysis terminal_collection->biochemical_analysis

Workflow for the diet-induced obesity study.
Detailed Experimental Protocol

  • Animal Acclimatization and Diet Induction:

    • House male C57BL/6J mice (6-8 weeks old) in a controlled environment (12-hour light/dark cycle, 22 ± 2°C, 55 ± 10% humidity) with ad libitum access to water.

    • After a one-week acclimatization period on a standard chow diet, switch the mice to a high-fat diet (HFD; e.g., 60% kcal from fat) for 8-12 weeks to induce obesity. A control group should be maintained on a low-fat diet (LFD; e.g., 10% kcal from fat).

  • Randomization and Grouping:

    • After the diet induction period, weigh all HFD-fed mice and randomize them into treatment groups (n=8-12 mice per group) based on body weight to ensure a homogenous distribution.

    • Group 1: HFD + Vehicle (e.g., saline or PBS)

    • Group 2: HFD + this compound (Low Dose, e.g., 100 mg/kg/day)

    • Group 3: HFD + this compound (High Dose, e.g., 300 mg/kg/day)

    • Group 4: HFD + Positive Control (e.g., a GLP-1 receptor agonist)

    • Group 5: LFD + Vehicle (Lean Control)

  • This compound Administration:

    • Route of Administration: Oral gavage is a precise method for delivering a specific dose. Alternatively, intraperitoneal (i.p.) injection can be used.

    • Preparation: Dissolve this compound in a suitable vehicle (e.g., sterile saline or PBS). Ensure complete dissolution.

    • Frequency: Administer once daily for 4-8 weeks.

  • In-Life Measurements:

    • Body Weight: Record individual body weights weekly.

    • Food and Water Intake: Measure food and water consumption per cage weekly and calculate the average intake per mouse.

    • Glucose and Insulin (B600854) Tolerance Tests (GTT and ITT): Perform GTT and ITT towards the end of the treatment period to assess glucose metabolism.

      • GTT: After an overnight fast, administer a glucose bolus (e.g., 2 g/kg, i.p.) and measure blood glucose at 0, 15, 30, 60, 90, and 120 minutes post-injection.

      • ITT: After a 4-6 hour fast, administer an insulin bolus (e.g., 0.75 U/kg, i.p.) and measure blood glucose at 0, 15, 30, 45, and 60 minutes post-injection.

  • Terminal Procedures and Sample Collection:

    • At the end of the study, fast the mice overnight.

    • Collect terminal blood samples via cardiac puncture for plasma preparation.

    • Euthanize the animals and harvest tissues such as the liver, epididymal white adipose tissue (eWAT), and hypothalamus. Weigh the liver and eWAT.

  • Biochemical and Molecular Analysis:

    • Plasma Analysis: Measure plasma levels of glucose, insulin, triglycerides, and cholesterol. NAcT levels can be quantified using LC-MS/MS.

    • Tissue Analysis (Hypothalamus):

      • Western Blot: Analyze the phosphorylation status of key proteins in the GFRAL signaling pathway, such as RET, AKT, and ERK.

      • qPCR: Measure the gene expression of anorexigenic and orexigenic neuropeptides (e.g., POMC, AgRP).

    • Tissue Analysis (Liver and Adipose Tissue):

      • Histology: Perform H&E staining to assess hepatosteatosis and adipocyte size.

      • qPCR: Analyze the expression of genes involved in lipogenesis, and inflammation.

Data Presentation
ParameterLFD + VehicleHFD + VehicleHFD + NAcT (Low Dose)HFD + NAcT (High Dose)HFD + Positive Control
Body Weight (g)
Initial
Final
Change
Food Intake ( g/day )
Adipose Tissue Weight (g)
Liver Weight (g)
Fasting Blood Glucose (mg/dL)
Fasting Plasma Insulin (ng/mL)
GTT AUC
ITT AUC

Signaling Pathway

gfral_pathway cluster_outside Extracellular cluster_membrane Cell Membrane cluster_inside Intracellular NAcT This compound GFRAL GFRAL NAcT->GFRAL Activates RET RET GFRAL->RET Co-receptor binding pRET p-RET RET->pRET Phosphorylation PI3K PI3K pRET->PI3K ERK ERK pRET->ERK AKT AKT PI3K->AKT pAKT p-AKT AKT->pAKT Appetite_Suppression Appetite Suppression pAKT->Appetite_Suppression pERK p-ERK ERK->pERK pERK->Appetite_Suppression

Proposed GFRAL signaling pathway for NAcT.

Part 2: Investigation of Neuroprotective Effects in an MPTP-Induced Mouse Model of Parkinson's Disease

This section provides a protocol to explore the potential neuroprotective properties of this compound, adapting a standard model of Parkinson's disease.

Experimental Rationale

The MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) mouse model is a widely used model of Parkinson's disease that causes selective degeneration of dopaminergic neurons in the substantia nigra. This model is suitable for screening compounds for their neuroprotective potential.

Experimental Workflow

experimental_workflow_mptp acclimatization Acclimatization (1 week) pretreatment This compound Pre-treatment (1-2 weeks) acclimatization->pretreatment mptp_induction MPTP Induction (e.g., 4x 20 mg/kg, i.p., 2h intervals) pretreatment->mptp_induction Concurrent post_treatment Continued NAcT Treatment (7 days) mptp_induction->post_treatment behavioral_testing Behavioral Testing (e.g., Rotarod, Open Field) post_treatment->behavioral_testing terminal_collection Terminal Sample Collection (Brain) behavioral_testing->terminal_collection neurochemical_histological Neurochemical and Histological Analysis terminal_collection->neurochemical_histological

Workflow for the MPTP neuroprotection study.
Detailed Experimental Protocol

  • Animals and Grouping:

    • Use male C57BL/6J mice, 8-10 weeks old.

    • Group 1: Vehicle + Saline

    • Group 2: Vehicle + MPTP

    • Group 3: this compound (e.g., 100 mg/kg/day) + MPTP

    • Group 4: Positive Control (e.g., L-DOPA) + MPTP

  • Treatment and MPTP Induction:

    • Administer NAcT or vehicle daily via oral gavage or i.p. injection for 1-2 weeks prior to MPTP administration and continue for 7 days after.

    • On the day of induction, administer MPTP (e.g., 4 doses of 20 mg/kg, i.p., at 2-hour intervals).

  • Behavioral Assessment:

    • Perform behavioral tests such as the rotarod test and open field test 7 days after MPTP injection to assess motor coordination and locomotor activity.

  • Terminal Procedures and Analysis:

    • Euthanize mice and collect brains.

    • Immunohistochemistry: Stain for tyrosine hydroxylase (TH) in the substantia nigra and striatum to quantify dopaminergic neuron loss.

    • HPLC: Measure dopamine (B1211576) and its metabolites (DOPAC, HVA) in the striatum.

Data Presentation
ParameterVehicle + SalineVehicle + MPTPNAcT + MPTPPositive Control + MPTP
Rotarod Latency (s)
Total Distance in Open Field (cm)
TH+ Neurons in Substantia Nigra
Striatal Dopamine (ng/mg tissue)

Part 3: Investigation of Anti-inflammatory Effects in a Carrageenan-Induced Paw Edema Model

This protocol is designed to evaluate the acute anti-inflammatory activity of this compound.

Experimental Rationale

The carrageenan-induced paw edema model is a classic and reliable model of acute inflammation, characterized by a biphasic inflammatory response. It is widely used for the screening of anti-inflammatory drugs.

Experimental Workflow

experimental_workflow_inflammation acclimatization Acclimatization (1 week) treatment This compound Administration (1 hour pre-carrageenan) acclimatization->treatment baseline_measurement Baseline Paw Volume Measurement treatment->baseline_measurement carrageenan_injection Carrageenan Injection (1% in subplantar region) baseline_measurement->carrageenan_injection paw_volume_measurement Paw Volume Measurement (1, 2, 3, 4, 5, 6 hours post-injection) carrageenan_injection->paw_volume_measurement data_analysis Data Analysis (% Inhibition of Edema) paw_volume_measurement->data_analysis

Workflow for the carrageenan-induced paw edema study.
Detailed Experimental Protocol

  • Animals and Grouping:

    • Use male Wistar rats or Swiss albino mice (150-200g).

    • Group 1: Vehicle + Carrageenan

    • Group 2: this compound (e.g., 100 mg/kg) + Carrageenan

    • Group 3: this compound (e.g., 300 mg/kg) + Carrageenan

    • Group 4: Positive Control (e.g., Indomethacin 10 mg/kg) + Carrageenan

  • Treatment and Induction of Edema:

    • Administer NAcT, vehicle, or positive control via oral gavage or i.p. injection.

    • One hour after treatment, inject 0.1 mL of 1% (w/v) carrageenan suspension in sterile saline into the subplantar region of the right hind paw.

  • Measurement of Paw Edema:

    • Measure the paw volume using a plethysmometer at 0 (immediately before carrageenan injection) and at 1, 2, 3, 4, 5, and 6 hours after carrageenan injection.

  • Data Analysis:

    • Calculate the percentage inhibition of edema for each group compared to the vehicle control group.

Data Presentation
Time (hours)Paw Volume Increase (mL) - VehiclePaw Volume Increase (mL) - NAcT (Low Dose)Paw Volume Increase (mL) - NAcT (High Dose)Paw Volume Increase (mL) - Positive Control
1
2
3
4
5
6
% Inhibition at 4h N/A

Disclaimer: These protocols are intended as a guide and may require optimization based on specific experimental conditions and institutional guidelines. All animal experiments should be conducted in accordance with the guidelines of the local Institutional Animal Care and Use Committee (IACUC).

References

Application Notes and Protocols for the Preparation of N-Acetyltaurine Standard Solutions for Calibration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Acetyltaurine (NAT) is an endogenous metabolite formed by the acetylation of taurine (B1682933).[1] It has gained significant interest as a potential biomarker for various physiological and pathological states, including alcohol consumption and hyperacetatemia.[2][3] Accurate quantification of this compound in biological matrices is crucial for research and clinical applications. This requires the preparation of precise and accurate standard solutions for the calibration of analytical instruments, typically High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS/MS).[4]

These application notes provide a comprehensive protocol for the preparation of this compound standard solutions for generating calibration curves. The protocol covers the preparation of stock solutions, serial dilutions to create working standards, and considerations for storage and handling to ensure the integrity of the standards.

Quantitative Data Summary

The following table summarizes typical concentration ranges and analytical performance data for this compound and related compounds, which can be used as a reference for establishing a calibration curve.

AnalyteConcentration RangeLinearity (R²)Limit of Detection (LOD)Limit of Quantification (LOQ)Analytical MethodReference
N-Acyl Taurines1 - 300 ng/mL≥ 0.99960.3 - 0.4 ng/mL1 ng/mLUPLC-MS/MS[5][6]
This compound10 - 500 µMNot specifiedNot specifiedNot specifiedLC-QTOF-MS[4]
Taurine156 - 2500 ng/mLNot specifiedNot specifiedNot specifiedNot specified[7]
Taurine0.1 - 30.0 µmol/L0.9995Not specifiedNot specifiedHPLC with fluorescence detection[8]
N-Acetylcysteine & Taurine30 - 180 ng/band (NAC) & 100 - 600 ng/band (Taurine)0.99911.24 ng/spot (NAC) & 63.40 ng/spot (Taurine)Not specifiedHPTLC

Experimental Protocols

Materials and Reagents
  • This compound (solid, ≥95% purity)

  • Methanol (B129727) (HPLC or LC-MS grade)

  • Dimethyl sulfoxide (B87167) (DMSO, analytical grade)

  • Deionized water (18.2 MΩ·cm)

  • Phosphate-buffered saline (PBS), pH 7.2

  • Volumetric flasks (Class A)

  • Pipettes (calibrated)

  • Analytical balance

  • Vortex mixer

  • Sonicator

  • Amber glass vials for storage

Preparation of this compound Stock Solution (1 mg/mL)

The choice of solvent for the stock solution depends on the analytical method and the desired final concentration. This compound is soluble in water, DMSO, and PBS.[4][9][10] For LC-MS applications, a stock solution in an organic solvent like methanol or DMSO is often preferred.

  • Weighing: Accurately weigh approximately 10 mg of this compound solid using an analytical balance.

  • Dissolving: Transfer the weighed solid into a 10 mL volumetric flask.

  • Solvent Addition: Add a small amount of the chosen solvent (e.g., methanol or DMSO) to dissolve the solid. Sonicate briefly if necessary to ensure complete dissolution.

  • Final Volume: Once dissolved, bring the solution to the final volume of 10 mL with the solvent.

  • Homogenization: Cap the flask and invert it several times or vortex gently to ensure a homogenous solution. This is the 1 mg/mL Stock Solution .

Preparation of Intermediate and Working Standard Solutions

Serial dilutions of the stock solution are performed to prepare a series of working standards for the calibration curve. The following is an example of preparing a set of standards ranging from 1 ng/mL to 1000 ng/mL.

  • Intermediate Stock Solution (10 µg/mL):

    • Pipette 100 µL of the 1 mg/mL Stock Solution into a 10 mL volumetric flask.

    • Dilute to the mark with the appropriate solvent (e.g., 50% aqueous acetonitrile (B52724) for HILIC-MS/MS analysis).[10]

    • Mix thoroughly. This is the 10 µg/mL Intermediate Stock Solution .

  • Working Standard Solutions (Serial Dilution):

    • Prepare a series of labeled tubes or vials.

    • Perform serial dilutions from the 10 µg/mL Intermediate Stock Solution as described in the table below. The diluent should be the same as the solvent used for the final sample preparation to minimize matrix effects.

Target Concentration (ng/mL)Volume of Higher Concentration StandardDiluent VolumeFinal Volume
1000100 µL of 10 µg/mL Intermediate Stock900 µL1000 µL
500500 µL of 1000 ng/mL Standard500 µL1000 µL
250500 µL of 500 ng/mL Standard500 µL1000 µL
100400 µL of 250 ng/mL Standard600 µL1000 µL
50500 µL of 100 ng/mL Standard500 µL1000 µL
10200 µL of 50 ng/mL Standard800 µL1000 µL
1100 µL of 10 ng/mL Standard900 µL1000 µL
Storage and Stability
  • Solid this compound: Store at -20°C for long-term stability (≥ 4 years).[9][10]

  • Stock Solutions (in organic solvent): Store in amber glass vials at -20°C for up to 1 month or at -80°C for up to 6 months.[5]

  • Aqueous Solutions: It is recommended to prepare fresh aqueous solutions daily as their long-term stability is not well-established.[9]

  • Working Standards: It is best practice to prepare fresh working standards from the stock solution for each analytical run to ensure accuracy.

Visualizations

Experimental Workflow

Workflow cluster_prep Standard Preparation cluster_analysis Calibration and Analysis weigh Weigh this compound Solid dissolve Dissolve in Solvent (e.g., Methanol) weigh->dissolve stock 1 mg/mL Stock Solution dissolve->stock intermediate 10 µg/mL Intermediate Stock stock->intermediate serial_dilution Serial Dilutions intermediate->serial_dilution working_standards Working Standards (e.g., 1-1000 ng/mL) serial_dilution->working_standards instrument_analysis LC-MS/MS Analysis working_standards->instrument_analysis calibration_curve Generate Calibration Curve instrument_analysis->calibration_curve quantification Quantify this compound in Samples calibration_curve->quantification Calibration_Logic cluster_standards Known Concentrations cluster_response Instrument Response cluster_curve Calibration Curve cluster_unknown Unknown Sample S1 Standard 1 (C1) R1 Response 1 (A1) S1->R1 S1->R1 Curve Response = m(Concentration) + c S2 Standard 2 (C2) R2 Response 2 (A2) S2->R2 S2->R2 S3 Standard 3 (C3) R3 Response 3 (A3) S3->R3 S3->R3 Sn Standard n (Cn) Rn Response n (An) Sn->Rn Sn->Rn Unknown_C Calculated Concentration (Cx) Curve->Unknown_C Unknown_R Unknown Response (Ax) Unknown_R->Unknown_C

References

Application Notes and Protocols for the Analytical Detection of N-Acetyltaurine in Tissue Samples

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-Acetyltaurine (NAcT) is an endogenous metabolite formed by the acetylation of taurine (B1682933).[1] Its concentration in tissues can be influenced by factors such as alcohol consumption and extended physical activity.[1] The quantification of this compound in tissue samples is crucial for understanding its physiological roles, its potential as a biomarker for various conditions like hyperacetatemia, and for toxicological studies.[2][3] This document provides detailed protocols for the extraction and quantification of this compound from tissue samples using Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS), a highly sensitive and specific analytical technique.[1][4]

Principle

The analytical method is based on the principle of liquid chromatography to separate this compound from other components within the tissue matrix, followed by tandem mass spectrometry for selective and sensitive detection and quantification. Due to the high hydrophilicity of this compound, hydrophilic interaction chromatography (HILIC) is often the method of choice.[1] However, reversed-phase (RP) chromatography can also be employed. Quantification is typically achieved using an internal standard to correct for matrix effects and variations in extraction efficiency and instrument response.

Protocol 1: Tissue Sample Preparation and Metabolite Extraction

This protocol describes a generalized procedure for the extraction of this compound from various tissue types (e.g., liver, kidney, brain, muscle).[5][6][7]

Materials and Reagents

  • Frozen tissue samples (stored at -80°C)

  • Homogenization Buffer: 10 mM Potassium Phosphate Buffer (pH 5.5) or Phosphate-Buffered Saline (PBS)[8]

  • Extraction Solvent: Acetonitrile (B52724) or Methanol (ice-cold)[9][10]

  • Internal Standard (IS) Solution: A deuterated analog of this compound (e.g., NAT-d4) or a structurally similar compound (e.g., sulfadimethoxine) dissolved in the extraction solvent at a known concentration.[8][11]

  • Bead-based homogenizer with ceramic beads

  • Microcentrifuge tubes (e.g., 2 mL)

  • Refrigerated centrifuge

  • Nitrogen evaporator (optional)

  • Vortex mixer

Experimental Protocol

  • Tissue Weighing: Weigh 20-50 mg of frozen tissue in a pre-chilled microcentrifuge tube.[10]

  • Homogenization:

    • Add ice-cold homogenization buffer (e.g., 500 µL of 10 mM potassium-phosphate buffer) to the tissue.[8]

    • Add ceramic beads to the tube.

    • Homogenize the tissue using a bead-based homogenizer. Perform 2-3 cycles of 20-30 seconds at a high setting, with cooling on ice for 30 seconds between cycles to prevent degradation.[6][10]

  • Protein Precipitation and Extraction:

    • To the tissue homogenate, add a specific volume of ice-cold extraction solvent (e.g., acetonitrile or methanol) containing the internal standard. A common ratio is 2-4 volumes of solvent to 1 volume of homogenate (e.g., add 400 µL of solvent to 100 µL of homogenate).[11][12]

    • Vortex the mixture vigorously for 1-2 minutes.

  • Centrifugation:

    • Centrifuge the tubes at high speed (e.g., 13,000 - 16,000 x g) for 10-15 minutes at 4°C to pellet the precipitated proteins and cell debris.[8][11]

  • Supernatant Collection:

    • Carefully transfer the supernatant to a new clean tube. Avoid disturbing the pellet.

  • Drying and Reconstitution (Optional but Recommended):

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen.[8]

    • Reconstitute the dried residue in a specific volume (e.g., 100 µL) of the initial mobile phase used for the LC-MS analysis (e.g., 0.1% formic acid in water).[8]

  • Final Centrifugation:

    • Centrifuge the reconstituted sample one last time (13,000 x g for 10 min) to remove any remaining particulates.

  • Sample Analysis:

    • Transfer the final supernatant to an HPLC vial for UPLC-MS/MS analysis.

G cluster_prep Tissue Sample Preparation cluster_final Final Processing weigh 1. Weigh Frozen Tissue (20-50 mg) homogenize 2. Add Buffer & Beads, Homogenize weigh->homogenize Ice-cold buffer extract 3. Add Extraction Solvent with Internal Standard homogenize->extract Homogenate vortex 4. Vortex Vigorously extract->vortex centrifuge1 5. Centrifuge at 4°C (13,000 x g, 10-15 min) vortex->centrifuge1 collect 6. Collect Supernatant centrifuge1->collect Pellet discarded dry 7. Evaporate to Dryness (Nitrogen Stream) collect->dry reconstitute 8. Reconstitute in Mobile Phase dry->reconstitute centrifuge2 9. Final Centrifugation reconstitute->centrifuge2 transfer 10. Transfer to HPLC Vial centrifuge2->transfer analysis UPLC-MS/MS Analysis transfer->analysis Ready for Injection

Caption: Workflow for this compound extraction from tissue.

Protocol 2: UPLC-MS/MS Analysis

This protocol provides typical instrument conditions for the quantification of this compound. Instrument parameters should be optimized for the specific system being used.

Instrumentation

  • UPLC System (e.g., Waters ACQUITY, Thermo Vanquish)[11][13]

  • Tandem Mass Spectrometer (e.g., SCIEX QTRAP, Waters Xevo)[11][14]

  • Analytical Column: HILIC column or a reversed-phase C18 column suitable for polar analytes (e.g., Hypersil GOLD aQ, 150 x 2.1 mm, 3 µm).[8]

UPLC Conditions

ParameterTypical Value
Column Hypersil GOLD aQ (150 x 2.1 mm, 3 µm)[8]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Methanol[8]
Flow Rate 200 µL/min[8]
Injection Volume 5 µL[8]
Column Temperature 40°C[8]
Gradient Isocratic elution with 10% Methanol in Water (containing 0.1% formic acid) may be sufficient.[8] Gradient elution can be optimized if co-elution is an issue.

Mass Spectrometry Conditions

The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode using Selected Reaction Monitoring (SRM) for high selectivity and sensitivity.

ParameterTypical Value
Ionization Mode Electrospray Ionization (ESI), Positive[8]
Spray Voltage 3000 V[8]
Vaporizer Temp. 450°C[8]
Capillary Temp. 220°C[8]
Collision Gas Argon[8]
SRM Transitions See Table 1 below

Table 1: Example SRM Transitions for this compound and Internal Standard [8]

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)
This compound (NAT) 1668020
NAT-d4 (Internal Std) 1708020

Note: The product ion at m/z 80 corresponds to a characteristic fragment of the taurine backbone.[8]

G cluster_LC Liquid Chromatography cluster_MS Tandem Mass Spectrometry cluster_output Data Output sample Sample Injection (5 µL) column Analytical Column (HILIC or RP-C18) sample->column separation Isocratic/Gradient Elution column->separation esi Electrospray Ionization (ESI+) separation->esi Eluent q1 Q1: Precursor Ion Selection (e.g., m/z 166) esi->q1 q2 Q2: Collision Cell (Fragmentation) q1->q2 q3 Q3: Product Ion Selection (e.g., m/z 80) q2->q3 detector Detector q3->detector chromatogram Chromatogram (Intensity vs. Time) detector->chromatogram

Caption: Logical workflow of the UPLC-MS/MS analysis.

Method Performance and Quantitative Data

The following tables summarize typical validation parameters for the analysis of N-acetylated compounds in biological matrices. These values provide an expectation of the performance for the this compound assay.

Table 2: Linearity and Sensitivity

Analyte / MethodMatrixLinearity RangeLODLOQ
N-acyl taurines (UPLC-MS/MS) [4]Methanol1 - 300 ng/mL≥ 0.99960.3 - 0.4 ng/mL1 ng/mL
N-acetylcysteine (UPLC-MS) [15]Plasma1 - 120 µg/mL> 0.990.20 µg/mL0.66 µg/mL
N-acetylcysteine (UPLC-MS) [15]Tissue (Liver, Kidney)1 - 15 µg/mL> 0.990.20 µg/mL0.66 µg/mL
Neurotransmitters (LC-MS/MS) [16]Rat Brain0.25 - 200 ng/mL> 0.99--

Table 3: Accuracy and Precision

Analyte / MethodMatrixRecovery (%)Intra-day Precision (%CV)Inter-day Precision (%CV)
N-acyl taurines (UPLC-MS/MS) [4]MethanolWithin acceptable rangeWithin acceptable rangeWithin acceptable range
N-acetylcysteine (UPLC-MS) [15]Tissue & Plasma98.5 - 101.9 %--
Neurotransmitters (UHPLC-MS/MS) [10]Rat Brain87.6 - 107.1 %0.6 - 11.9 %0.6 - 14.4 %

Data Analysis

  • Calibration Curve: Prepare a series of calibration standards of known this compound concentrations in a surrogate matrix (e.g., blank tissue homogenate).

  • Peak Integration: Integrate the peak areas for this compound and the internal standard in both the calibration standards and the unknown tissue samples.

  • Ratio Calculation: Calculate the ratio of the analyte peak area to the internal standard peak area.

  • Quantification: Plot the peak area ratio against the concentration for the calibration standards to generate a calibration curve. Determine the concentration of this compound in the tissue samples by interpolating their peak area ratios from this curve. The final concentration should be expressed as nmol or µg per gram of tissue.[17]

References

sample preparation for N-Acetyltaurine measurement in serum

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: Measurement of N-Acetyltaurine in Serum

Introduction

This compound (NAcT) is an endogenous metabolite formed by the acetylation of taurine (B1682933).[1][2] Its levels in biological fluids are of growing interest to researchers in various fields, including exercise physiology, alcohol metabolism studies, and as a potential biomarker for hyperacetatemia.[1][3][4] Accurate and reproducible quantification of this compound in serum is crucial for these studies. This application note provides a detailed protocol for the preparation of serum samples for the analysis of this compound, primarily by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Challenges in this compound Measurement

The serum matrix is complex, containing high concentrations of proteins, lipids, salts, and other small molecules that can interfere with the analysis of this compound.[5] Effective sample preparation is therefore critical to:

  • Remove interfering proteins: Proteins can precipitate in the analytical column, leading to system clogging and signal suppression.[6]

  • Minimize matrix effects: Co-eluting matrix components can enhance or suppress the ionization of this compound in the mass spectrometer, leading to inaccurate quantification.[5]

  • Ensure analyte stability: The sample preparation procedure should not degrade this compound.

Overview of Sample Preparation Techniques

Several techniques can be employed for the preparation of serum samples for small molecule analysis. The most common methods include:

  • Protein Precipitation (PPT): This is the most widely used method for this compound due to its simplicity, speed, and efficiency in removing the bulk of proteins.[5][6] It involves the addition of a cold organic solvent, such as acetonitrile (B52724) or methanol (B129727), to the serum sample to denature and precipitate proteins.[6][7]

  • Liquid-Liquid Extraction (LLE): This technique separates analytes based on their differential solubility in two immiscible liquid phases. While effective for some compounds, it can be more time-consuming and may not be optimal for the highly water-soluble this compound.

  • Solid-Phase Extraction (SPE): SPE provides a cleaner extract by passing the sample through a solid sorbent that retains either the analyte or the interferences.[5] This method can offer superior cleanup but is generally more expensive and requires more extensive method development.

This application note will focus on the protein precipitation method, which is robust, cost-effective, and has been successfully applied in several studies for the analysis of this compound and other taurine derivatives in serum.[8][9][10]

Comparative Summary of Protein Precipitation Protocols

The following table summarizes various protein precipitation protocols reported in the literature for the analysis of small molecules, including taurine and its derivatives, in serum or plasma.

ParameterMethod 1: Acetonitrile PrecipitationMethod 2: Methanol PrecipitationMethod 3: Acid-Assisted Precipitation
Precipitating Agent AcetonitrileMethanolAcetonitrile or Methanol with Formic Acid
Solvent to Sample Ratio (v/v) 2:1 to 4:1[8][11]2:1[7]3:1 with 0.1% Formic Acid[5]
Procedure Add cold acetonitrile to serum, vortex.Add cold methanol to serum, vortex.Add cold solvent with acid to serum, vortex.
Incubation Optional, can be done at -20°C for 20 min to enhance precipitation.[7]Optional, can be done at -20°C for 20 min.[7]Typically performed at room temperature.
Centrifugation 13,000 x g for 10 min.[8]11,000 rpm for 30 min.[7]500 x g for 3 min (if using filter plates).[11]
Supernatant Handling Transfer supernatant for analysis or evaporation.Transfer supernatant for analysis or evaporation.Transfer supernatant for analysis or evaporation.
Pros Simple, rapid, good protein removal.[5][11]Effective for a broad range of metabolites.[6]Can improve recovery for some analytes.[5]
Cons May not remove all phospholipids.Methanol is less efficient at precipitating proteins than acetonitrile.Acid may not be compatible with all analytical methods.

Detailed Protocol: Protein Precipitation for this compound Measurement in Serum

This protocol describes a standard protein precipitation method using acetonitrile, which is a common and effective approach for preparing serum samples for LC-MS/MS analysis of this compound.[8]

Materials and Reagents
  • Serum samples (stored at -80°C)

  • Acetonitrile (HPLC or LC-MS grade), pre-chilled to -20°C

  • Internal Standard (IS) solution (e.g., a stable isotope-labeled this compound)

  • Microcentrifuge tubes (1.5 mL)

  • Pipettes and tips

  • Vortex mixer

  • Refrigerated microcentrifuge

  • Syringe filters (0.22 µm, optional) or 96-well filter plates

  • Autosampler vials or 96-well collection plates

Experimental Workflow Diagram

G cluster_0 Sample Preparation cluster_1 Supernatant Processing cluster_2 Analysis sample Thaw Serum Sample on Ice add_is Add Internal Standard (optional but recommended) sample->add_is add_acn Add 3 volumes of Cold Acetonitrile (-20°C) add_is->add_acn vortex Vortex for 30 seconds add_acn->vortex incubate Incubate at -20°C for 20 minutes vortex->incubate centrifuge Centrifuge at 13,000 x g for 10 minutes at 4°C incubate->centrifuge transfer Transfer Supernatant to a new tube/plate centrifuge->transfer evaporate Evaporate to Dryness (under Nitrogen stream) transfer->evaporate reconstitute Reconstitute in Mobile Phase Starting Conditions evaporate->reconstitute analyze Inject into LC-MS/MS System reconstitute->analyze

Caption: Workflow for serum sample preparation of this compound.

Step-by-Step Protocol
  • Sample Thawing: Thaw frozen serum samples on ice to maintain sample integrity.

  • Internal Standard Spiking (Recommended):

    • To a 1.5 mL microcentrifuge tube, add 100 µL of thawed serum.

    • Add the appropriate amount of internal standard solution. The use of a stable isotope-labeled internal standard is highly recommended to correct for matrix effects and variations in sample processing.

  • Protein Precipitation:

    • Add 300 µL of ice-cold acetonitrile (-20°C) to the serum sample (a 3:1 ratio of solvent to serum).[11] Using cold solvent improves the efficiency of protein precipitation.

    • Immediately cap the tube and vortex vigorously for 30 seconds to ensure thorough mixing and protein denaturation.

  • Incubation (Optional but Recommended):

    • Incubate the samples at -20°C for 20 minutes to further facilitate protein precipitation.[7]

  • Centrifugation:

    • Centrifuge the samples at 13,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[8]

  • Supernatant Collection:

    • Carefully aspirate the supernatant (the clear liquid on top) without disturbing the protein pellet and transfer it to a new clean microcentrifuge tube or a well in a 96-well plate.

  • Solvent Evaporation:

    • Dry the supernatant under a gentle stream of nitrogen. This step concentrates the analyte and removes the organic solvent, which might be incompatible with the initial mobile phase conditions of the chromatography.

  • Reconstitution:

    • Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase of your LC method (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

    • Vortex briefly and centrifuge at a low speed to pellet any remaining particulates.

  • Sample Transfer for Analysis:

    • Transfer the reconstituted sample to an autosampler vial or the final collection plate for injection into the LC-MS/MS system.

Quality Control
  • Blank Samples: Process a blank sample (e.g., water or a synthetic serum) alongside the study samples to monitor for background contamination.

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations of this compound in a representative matrix and process them with each batch to assess the accuracy and precision of the entire analytical run.

Conclusion

The protein precipitation protocol described here is a simple, rapid, and effective method for the preparation of serum samples for the quantitative analysis of this compound. It provides sufficient cleanup for reliable LC-MS/MS analysis, making it well-suited for both research and high-throughput drug development applications. For even cleaner samples, solid-phase extraction could be considered, though it requires more extensive method development.[5] The choice of method should be guided by the specific requirements of the study, including sensitivity, throughput, and cost.

References

Application Notes: N-Acetyltaurine as a Biomarker for Recent Alcohol Intake

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-Acetyltaurine (NAcT) is an emerging biomarker for recent alcohol consumption.[1][2] It is a direct metabolite of ethanol (B145695), formed through the oxidative pathway of alcohol metabolism.[1] Unlike the non-oxidative metabolites ethyl glucuronide (EtG) and ethyl sulfate (B86663) (EtS), NAcT is an endogenous compound that shows a significant increase in concentration following alcohol ingestion.[1][3][4] This document provides detailed information on the use of NAcT as an alcohol biomarker, including its metabolic pathway, protocols for its quantification, and a summary of key data.

Metabolic Pathway

Following alcohol consumption, ethanol is metabolized in the liver to acetaldehyde, which is then further oxidized to acetate (B1210297).[5] The resulting excess acetate can then react with taurine (B1682933) to form this compound.[2][5][6] This enzymatic reaction is catalyzed by an enzyme with NAT synthase activity, and this process has been shown to be active in the kidney and liver, with the cytosol being the primary site of NAcT biosynthesis.[2][5][6][7]

NAcT_Metabolism cluster_synthesis Biosynthesis Ethanol Ethanol Acetaldehyde Acetaldehyde Ethanol->Acetaldehyde Alcohol Dehydrogenase Acetate Acetate Acetaldehyde->Acetate Aldehyde Dehydrogenase Taurine Taurine NAcT This compound (NAcT) Acetate->NAcT Taurine->NAcT Excretion Urinary Excretion NAcT->Excretion

Caption: Metabolic pathway of this compound formation following ethanol consumption.

Advantages and Limitations

Advantages:

  • Indicator of Recent Consumption: Elevated NAcT levels provide a strong indication of recent alcohol intake.[3][4][8]

  • Direct Biomarker: As a direct metabolite of ethanol, its presence is closely tied to alcohol consumption.[1]

  • Longer Detection Window than Blood Alcohol: NAcT remains elevated in urine even after blood alcohol is no longer detectable.[3][4][8]

Limitations:

  • Endogenous Nature: NAcT is naturally present in the body, requiring a distinction between baseline and alcohol-induced concentrations.[1][3][4]

  • Shorter Detection Window than EtG/EtS: NAcT levels typically return to baseline within 24 hours, while EtG and EtS can be detected for a longer period.[3][4][8]

Quantitative Data Summary

The following tables summarize key quantitative data from a drinking study where subjects consumed a dose of alcohol calculated to reach a blood alcohol concentration (BAC) of 0.8 g/kg.[3]

Table 1: this compound Concentrations in Urine

ParameterValueReference
Endogenous (Abstinent) Level1.0 - 2.3 µg/mL[3][4]
Mean Peak Concentration (c̅max)14 ± 2.6 µg/mL[3][4]
Range of Peak Concentration9 - 17.5 µg/mL[3][4]
Time to Reach Peak Concentration3 - 6 hours post-consumption[3][4]
Time to Return to Endogenous LevelsWithin 24 hours[3][4]
Lower Limit of Quantitation (LLOQ)0.05 µg/mL[3][4]

Table 2: Comparison of Biomarker Detection Windows

BiomarkerDetection Window after 0.8 g/kg BACReference
Blood Alcohol (BAC)Undetectable after ~7 hours[3]
This compound (NAcT)Elevated beyond BAC, returns to baseline within 24 hours[3][4]
Ethyl Glucuronide (EtG)Detectable beyond 24 hours[3][4]
Ethyl Sulfate (EtS)Detectable beyond 24 hours[3][4]

Experimental Protocols

The following protocols are based on methodologies described in published research for the analysis of NAcT in urine.[3][4]

1. Protocol for Urinary this compound Analysis

This protocol details the quantification of NAcT in human urine samples using Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with tandem mass spectrometry (LC-MS/MS).

Materials:

  • Urine samples

  • This compound standard

  • Taurine standard

  • Creatinine (B1669602) standard

  • Internal Standard (e.g., deuterated NAcT or a suitable analogue)

  • Acetonitrile (B52724) (ACN), LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Ultrapure water

  • Microcentrifuge tubes

  • Syringe filters (0.22 µm)

  • Autosampler vials

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system

  • HILIC column

  • Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source

Procedure:

a. Sample Preparation

  • Thaw frozen urine samples at room temperature.

  • Vortex the samples to ensure homogeneity.

  • For a 50 µL urine sample, add 200 µL of a 50% aqueous acetonitrile solution.[5]

  • Add the internal standard to each sample.

  • Vortex the mixture vigorously for 30 seconds.

  • Centrifuge at 21,000 x g for 10 minutes to precipitate proteins and other particulates.[5]

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

b. LC-MS/MS Analysis

  • Chromatography:

    • Column: HILIC column

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: A gradient ranging from water to 95% aqueous acetonitrile over a 10-minute run.[5]

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 5 µL

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode (to be optimized).

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • MRM Transitions: Monitor specific precursor-to-product ion transitions for NAcT, taurine, creatinine, and the internal standard. These transitions need to be determined by infusing pure standards.

c. Data Analysis and Normalization

  • Quantify the concentration of NAcT in each sample using a calibration curve prepared with known concentrations of the NAcT standard.

  • To account for urine dilution, normalize the NAcT concentration to the creatinine concentration. A common practice is to correct to a creatinine concentration of 1 mg/mL.[3][4]

experimental_workflow start Urine Sample Collection prep Sample Preparation (Dilution, IS addition, Centrifugation) start->prep analysis HILIC-LC-MS/MS Analysis prep->analysis quant Quantification (Calibration Curve) analysis->quant norm Normalization to Creatinine quant->norm result Final NAcT Concentration norm->result

Caption: Experimental workflow for the analysis of this compound in urine.

2. Drinking Study Protocol Example

This protocol is a generalized example based on a study designed to investigate the kinetics of NAcT after a controlled dose of alcohol.[3]

Participants:

  • Healthy adult volunteers.

  • Informed consent obtained.

  • Approval from an ethics committee.

Procedure:

  • Abstinence Period: Participants should abstain from alcohol for a specified period (e.g., 24-48 hours) before the study.

  • Baseline Samples: Collect blank blood and urine samples from all subjects prior to alcohol consumption.[3]

  • Alcohol Administration: Administer a calculated dose of alcohol (e.g., vodka) to achieve a target BAC, for instance, 0.8 g/kg.[3] The dose should be calculated using the Widmark formula, adjusted for individual factors.[3]

  • Sample Collection:

    • Collect blood and urine samples at regular intervals (e.g., every 1.5-2 hours) for the first 8 hours after the start of drinking.[3][4]

    • Collect additional urine samples at 24, 48, 72, and 96 hours post-consumption to monitor the return to baseline levels.[3]

  • Sample Analysis:

    • Analyze blood samples for BAC using a validated method like headspace gas chromatography with flame ionization detection (HS-GC-FID).[3]

    • Analyze urine samples for NAcT, taurine, and creatinine using the LC-MS/MS protocol described above.

drinking_study_timeline start Start of Study (Abstinence) baseline Baseline Sample (Blood & Urine) start->baseline alcohol Alcohol Consumption baseline->alcohol sampling1 Frequent Sampling (0-8 hours) alcohol->sampling1 sampling2 Follow-up Sampling (24-96 hours) sampling1->sampling2 analysis Sample Analysis (BAC, NAcT, etc.) sampling2->analysis end End of Study analysis->end

Caption: Logical timeline for a drinking study to evaluate this compound.

References

Application Notes and Protocols for Optimal N-Acetyltaurine Detection by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Acetyltaurine (NAcT) is an endogenous metabolite formed from the acetylation of taurine. Its levels in biological fluids are gaining interest as a potential biomarker for various physiological and pathological states, including alcohol consumption and endurance exercise. Accurate and robust quantification of this compound is crucial for advancing research in these areas. This document provides detailed protocols and optimized parameters for the analysis of this compound in biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.

Analyte Properties

PropertyValue
Chemical FormulaC4H9NO4S
Molar Mass167.18 g/mol
Common Precursor Ion (Negative ESI)[M-H]⁻ = m/z 166.0
Key Product Ionsm/z 80.0, m/z 107.0
PolarityHigh

Experimental Protocols

Sample Preparation

The choice of sample preparation protocol is critical for accurate quantification and depends on the biological matrix. Protein precipitation is a common and effective method for removing high-abundance proteins that can interfere with the analysis.

Protocol 1: Protein Precipitation for Plasma/Serum Samples

  • Thaw plasma or serum samples on ice.

  • To 50 µL of sample, add 200 µL of ice-cold acetonitrile (B52724) containing an appropriate internal standard (e.g., d4-N-Acetyltaurine).

  • Vortex the mixture for 30 seconds to ensure thorough mixing and protein precipitation.

  • Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Carefully collect the supernatant and transfer it to a clean autosampler vial for LC-MS/MS analysis.

Protocol 2: Dilution Method for Urine Samples

Urine samples generally require less extensive cleanup but should be diluted to minimize matrix effects.

  • Thaw urine samples on ice and vortex to ensure homogeneity.

  • Centrifuge the samples at 2,000 x g for 5 minutes to pellet any particulate matter.

  • Dilute 50 µL of the urine supernatant with 450 µL of the initial mobile phase (e.g., 95% acetonitrile with 0.1% formic acid for HILIC).

  • Add an internal standard to the diluted sample.

  • Vortex the sample and transfer it to an autosampler vial for analysis.

Liquid Chromatography

Due to the high polarity of this compound, Hydrophilic Interaction Liquid Chromatography (HILIC) is often the preferred method of separation. However, reversed-phase (RP) chromatography can also be employed.

HILIC Method Parameters

ParameterRecommended Condition
Column Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient 95% B to 50% B over 5 minutes, followed by re-equilibration

Reversed-Phase (C18) Method Parameters

ParameterRecommended Condition
Column Waters ACQUITY UPLC BEH C18, 2.1 x 100 mm, 1.7 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 mL/min
Column Temperature 35°C
Injection Volume 5 µL
Gradient Isocratic 2% B for 1 min, ramp to 98% B over 4 min, re-equilibrate
Mass Spectrometry

Tandem mass spectrometry is used for the detection and quantification of this compound. The instrument should be operated in negative electrospray ionization (ESI) mode, monitoring the fragmentation of the precursor ion into specific product ions (Multiple Reaction Monitoring - MRM).

Optimized MS/MS Parameters

ParameterValue
Ionization Mode Negative Electrospray Ionization (ESI-)
Capillary Voltage 3.0 kV
Desolvation Temperature 400°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Collision Gas Argon

MRM Transitions for this compound

Precursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Purpose
166.080.05015-25Quantifier
166.0107.05010-20Qualifier

Note: Optimal collision energies are instrument-dependent and should be empirically determined.

Data Presentation

The following table summarizes the key quantitative parameters for the LC-MS/MS analysis of this compound.

ParameterValue
Linear Range 1 - 1000 ng/mL
Limit of Detection (LOD) ~0.3 ng/mL
Limit of Quantification (LOQ) ~1 ng/mL
Intra-day Precision (%RSD) < 10%
Inter-day Precision (%RSD) < 15%
Accuracy (% Recovery) 85 - 115%

Visualizations

This compound Biosynthesis Pathway

G Taurine Taurine Enzyme NAT Synthase (Cytosolic Metalloenzyme) Taurine->Enzyme Acetate Acetate Acetate->Enzyme NAT This compound Enzyme->NAT Acetylation

Caption: Biosynthesis of this compound from Taurine and Acetate.

Experimental Workflow for this compound Analysis

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing Sample Biological Sample (Plasma, Urine) Precipitation Protein Precipitation (Acetonitrile) Sample->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant LC HILIC Separation Supernatant->LC MS Tandem Mass Spectrometry (MRM Detection) LC->MS Integration Peak Integration MS->Integration Quantification Quantification Integration->Quantification

Caption: Workflow for this compound quantification.

In Vitro Assays for Measuring N-Acetyltaurine Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Acetyltaurine (NAT) is an endogenous metabolite formed from the acetylation of taurine (B1682933).[1] Its levels are dynamically regulated by various physiological and pathological conditions, including alcohol consumption, physical exercise, and certain metabolic disorders.[2][3] The enzymatic synthesis of NAT, primarily from taurine and acetate (B1210297), is a key area of investigation for understanding its biological roles and for the development of novel therapeutics and biomarkers.[4][5] This document provides detailed application notes and protocols for in vitro assays designed to measure the synthesis of this compound.

Biochemical Pathway of this compound Synthesis

This compound is synthesized through the enzymatic condensation of taurine with an acetyl donor. While acetyl-CoA can serve as a substrate, studies have indicated that free acetate is the primary precursor in vivo. The enzyme responsible for this reaction has been identified as phosphotriesterase-related (PTER) protein, which functions as a taurine N-acetyltransferase. The reaction is ATP- and CoA-independent when acetate is the acetyl donor.

NAT_Synthesis cluster_substrates Substrates Taurine Taurine PTER PTER (Taurine N-acetyltransferase) Taurine->PTER Acetate Acetate Acetate->PTER Primary Pathway AcetylCoA Acetyl-CoA AcetylCoA->PTER Alternative Pathway NAT This compound PTER->NAT CoA CoA PTER->CoA

Figure 1: Biochemical pathway of this compound synthesis.

Application Notes

In vitro assays for NAT synthesis are crucial for:

  • Enzyme kinetics studies: Determining key parameters such as Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax) for the NAT synthesizing enzyme (PTER) with respect to its substrates (taurine, acetate, acetyl-CoA).

  • Tissue and subcellular localization of synthesis: Identifying the primary sites of NAT production by comparing the enzymatic activity in homogenates from various tissues (e.g., kidney, liver, brain) and in different cellular fractions (e.g., cytosol, mitochondria).

  • Screening for inhibitors and activators: Evaluating the effect of small molecules on NAT synthesis, which is essential for drug development programs targeting taurine metabolism.

  • Biomarker validation: Investigating the direct correlation between substrate availability (e.g., elevated acetate levels) and NAT production, which supports its use as a biomarker for conditions like hyperacetatemia.

The method of choice for quantifying NAT in these assays is High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS/MS), often utilizing Hydrophilic Interaction Chromatography (HILIC) for effective separation of the highly polar NAT molecule.

Experimental Protocols

The following are detailed protocols for measuring NAT synthesis in vitro using tissue homogenates or cellular fractions.

Protocol 1: Determination of NAT Synthesis Activity in Tissue Homogenates

This protocol is adapted from studies determining the tissue distribution of NAT synthase activity.

1. Materials and Reagents:

  • Tissues (e.g., liver, kidney, heart, brain, muscle)

  • Homogenization Buffer: 50 mM Phosphate Buffered Saline (PBS) containing 320 mM sucrose, 1 mM EDTA, and protease inhibitor cocktail.

  • Substrate Stock Solutions:

    • Taurine: 200 mM in deionized water

    • Acetate (e.g., sodium acetate): 25 mM in deionized water

  • Reaction Termination Solution: Acetonitrile

  • Internal Standard (for LC-MS): e.g., 5 µM Sulfadimethoxine in 50% aqueous acetonitrile.

2. Equipment:

  • Homogenizer (e.g., Dounce or mechanical)

  • Refrigerated centrifuge

  • Incubator or water bath (37°C)

  • LC-MS/MS system

3. Workflow:

protocol1_workflow start Start: Collect Tissue homogenize Homogenize tissue in Homogenization Buffer start->homogenize centrifuge Centrifuge at 600 x g for 10 min to remove nuclei and debris homogenize->centrifuge supernatant Collect supernatant (homogenate) centrifuge->supernatant protein_quant Determine protein concentration (e.g., BCA assay) supernatant->protein_quant reaction_setup Set up incubation reaction: - Tissue homogenate - 20 mM Taurine - 2.5 mM Acetate protein_quant->reaction_setup incubate Incubate at 37°C for 30 min reaction_setup->incubate terminate Terminate reaction with equal volume of acetonitrile incubate->terminate centrifuge2 Centrifuge to pellet protein terminate->centrifuge2 analyze Analyze supernatant for NAT by LC-MS/MS centrifuge2->analyze end End: Quantify NAT analyze->end

Figure 2: Workflow for NAT synthesis assay in tissue homogenates.

4. Detailed Procedure:

  • Excise tissues and place them in ice-cold PBS.

  • Homogenize the tissue in ice-cold Homogenization Buffer.

  • Centrifuge the homogenate at 600 x g for 10 minutes at 4°C to remove the nuclear pellet.

  • Collect the supernatant and determine the protein concentration using a standard method like the BCA assay.

  • In a microcentrifuge tube, prepare the reaction mixture by adding the tissue homogenate to reach a final protein concentration (e.g., 100 µg).

  • Add substrate stock solutions to achieve final concentrations of 20 mM taurine and 2.5 mM acetate. Adjust the final volume with PBS.

  • Incubate the reaction mixture at 37°C for 30 minutes.

  • Stop the reaction by adding an equal volume of ice-cold acetonitrile.

  • Vortex and centrifuge at high speed (e.g., 13,000 x g) for 10 minutes to precipitate proteins.

  • Transfer the supernatant to an HPLC vial for LC-MS analysis.

Protocol 2: Enzyme Kinetics of NAT Synthesis

This protocol is designed to determine the kinetic parameters of the NAT synthesizing enzyme.

1. Materials and Reagents:

  • Tissue homogenate with high NAT synthesis activity (e.g., liver or kidney).

  • Substrate Stock Solutions:

    • Taurine: 200 mM

    • Acetate or Acetyl-CoA: A series of concentrations to achieve a final range (e.g., 100 µM to 6 mM).

  • All other reagents as in Protocol 1.

2. Procedure:

  • Prepare the tissue homogenate as described in Protocol 1 (Steps 1-4).

  • Set up a series of reaction tubes. In each tube, add the tissue homogenate and a fixed, saturating concentration of one substrate (e.g., 20 mM taurine).

  • Add the varying concentrations of the other substrate (e.g., acetate or acetyl-CoA, ranging from 100 µM to 6 mM).

  • Incubate the reactions at 37°C for a shorter, optimized time (e.g., 10 minutes) to ensure initial velocity conditions.

  • Terminate the reactions and process the samples as described in Protocol 1 (Steps 8-10).

  • Quantify the amount of NAT produced in each reaction.

  • Plot the reaction velocity (NAT formed per unit time) against the substrate concentration and fit the data to the Michaelis-Menten equation to calculate Km and Vmax.

Data Presentation

Quantitative data from NAT synthesis assays should be presented in clear, structured tables to facilitate comparison.

Table 1: NAT Synthesis Activity in Various Mouse Tissues

Tissue NAT Synthesis Rate (arbitrary units)
Kidney Highest
Liver High
Heart Moderate
Brain Low
Muscle Low

Data derived from in vitro incubations of tissue homogenates with 20 mM taurine and 2.5 mM acetate for 30 min.

Table 2: Subcellular Localization of NAT Biosynthesis in Liver and Kidney

Cellular Fraction NAT Synthesis Activity
Cytosol Main site of biosynthesis
Mitochondria Low activity
Microsome Low activity

Data derived from in vitro incubations of cellular fractions with 20 mM taurine and 2.5 mM acetate.

Table 3: Enzyme Kinetic Parameters for NAT Biosynthesis in Liver Homogenate

Substrate Km Vmax
Acetate Data not explicitly provided in search results Data not explicitly provided in search results
Acetyl-CoA Data not explicitly provided in search results Data not explicitly provided in search results

Enzyme kinetics were determined by incubating liver homogenate with 20 mM taurine and varying concentrations of acetate or acetyl-CoA (100 µM to 6 mM).While the experiment is described, specific Km and Vmax values were not reported in the abstract.

Conclusion

The described in vitro assays provide a robust framework for investigating the synthesis of this compound. By employing standardized protocols for activity measurement and kinetic analysis, researchers can effectively characterize the enzymatic process, identify key regulatory tissues and pathways, and screen for potential therapeutic modulators. The combination of tissue homogenate-based assays and LC-MS/MS quantification offers the sensitivity and specificity required for detailed studies in both basic research and drug development.

References

Animal Models for Studying the Effects of N-Acetyltaurine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Acetyltaurine (NAT) is an endogenous N-acetylated amino acid derived from the acetylation of taurine (B1682933). Emerging research has highlighted its involvement in various physiological and pathophysiological processes, including metabolic regulation and potential neuroprotective effects. As a metabolite of taurine, which is known for its diverse biological activities, NAT is a molecule of growing interest in biomedical research and drug development. This document provides detailed application notes and protocols for utilizing animal models to investigate the multifaceted effects of this compound.

Application Notes

Animal models are indispensable tools for elucidating the in vivo functions of this compound and for evaluating its therapeutic potential. The choice of model depends on the specific research question, ranging from metabolic studies to investigations of neurological disorders.

Metabolic Studies:

  • Hyperacetatemia Models: To study the role of NAT as a biomarker for elevated acetate (B1210297) levels, various mouse models can be employed. These include direct administration of acetate precursors like triacetin (B1683017), chronic ethanol (B145695) feeding, or induction of diabetic ketoacidosis with streptozotocin (B1681764). C57BL/6 mice are a commonly used strain for these studies due to their well-characterized metabolic phenotypes.[1]

  • Diet-Induced Obesity (DIO) Models: The impact of NAT on obesity and related metabolic dysfunctions can be investigated using DIO models. C57BL/6J mice are particularly susceptible to developing obesity, insulin (B600854) resistance, and other metabolic syndrome features when fed a high-fat diet (HFD) (typically 45-60% kcal from fat) for an extended period (8-16 weeks).[2][3] The use of genetic models, such as phosphotriesterase-related (PTER) enzyme knockout mice, which cannot break down NAT, provides a powerful tool to study the specific effects of NAT accumulation.[4]

  • Ethanol Consumption Models: To explore the link between alcohol consumption and increased NAT levels, chronic and binge ethanol feeding protocols in mice are utilized. The Lieber-DeCarli liquid diet is a standard method for chronic alcohol administration, and a subsequent binge dose can mimic acute-on-chronic alcohol injury.[5]

  • Exercise Models: The role of NAT in the physiological response to physical activity can be studied in rats subjected to endurance exercise protocols, such as treadmill running until exhaustion.

Neurological Studies:

While direct studies on the neuroprotective effects of this compound are still emerging, research on its precursor, taurine, provides a strong rationale for investigating NAT in this context. Animal models of neuroinflammation, traumatic brain injury, and epilepsy are relevant.

  • Neuroinflammation Models: Neuroinflammation can be induced in rats by intraperitoneal (i.p.) injection of lipopolysaccharide (LPS). The neuroprotective effects of taurine (and by extension, potentially NAT) can be assessed by administering the compound prior to or concurrently with the LPS challenge.

  • Traumatic Brain Injury (TBI) Models: Closed head injury models in rats can be used to evaluate the potential of NAT to mitigate neuronal damage, reduce brain edema, and improve neurological outcomes.

  • Epilepsy Models: The anticonvulsant properties of taurine have been studied in mouse models of limbic seizures induced by kainic acid. These models could be adapted to investigate the effects of NAT.

Experimental Protocols

Induction of Hyperacetatemia in Mice to Study Urinary NAT Levels

This protocol describes three methods to induce hyperacetatemia in male C57BL/6 mice, leading to increased urinary this compound levels.

a) Triacetin Dosing:

  • House 8-12-week-old male C57BL/6 mice individually in metabolic cages.

  • Acclimatize the mice for at least 3 days before the experiment.

  • Divide mice into two groups: control and triacetin-treated.

  • Administer a single dose of 40% (v/v in water) glycerol (B35011) to the control group by oral gavage at a dose of 2.52 g/kg body weight.

  • Administer a single dose of triacetin to the treatment group by oral gavage at a dose of 5.8 g/kg body weight.

  • Collect urine for 24 hours post-dosing.

  • Collect blood via submandibular bleeding 2 hours post-dosing to obtain serum.

  • Store samples at -80°C until analysis for NAT, acetate, and taurine levels.

b) Chronic Ethanol Feeding:

  • House mice as described above.

  • Feed a control semi-solid dextrose diet to the control group.

  • Feed a modified semi-solid diet based on the Lieber-DeCarli liquid ethanol diet to the ethanol group for 15 days.

  • Gradually increase the ethanol concentration in the diet: 2.2% (v/v) for the first 3 days, 4.5% for the next 5 days, and 6.7% for the final 7 days.

  • Collect urine and serum on day 0 (baseline) and day 15.

  • Store samples at -80°C for analysis.

c) Streptozotocin (STZ)-Induced Diabetes:

  • House mice as described above.

  • Induce diabetes by a single intraperitoneal (i.p.) injection of streptozotocin (STZ) at a dose of 180 mg/kg body weight, dissolved in a citrate (B86180) buffer (pH 4.5).

  • A control group should be injected with the citrate buffer alone.

  • Confirm the development of diabetes by measuring blood glucose levels (a level ≥ 15 mM is considered diabetic).

  • Collect urine and serum on day 0 (before STZ injection) and on day 6 or 15 post-injection.

  • Store samples at -80°C for analysis.

Diet-Induced Obesity Model in Mice

This protocol outlines the induction of obesity in C57BL/6J mice to study the effects of this compound.

  • House 6-week-old male C57BL/6J mice in a temperature-controlled environment with a 12-hour light/dark cycle.

  • Divide mice into a control group and a high-fat diet (HFD) group.

  • Feed the control group a standard chow diet (e.g., 10% kcal from fat).

  • Feed the HFD group a diet with 45-60% kcal from fat for 8-16 weeks.

  • Monitor body weight and food intake weekly.

  • At the end of the feeding period, perform metabolic assessments such as glucose tolerance tests (GTT) and insulin tolerance tests (ITT).

  • Administer this compound or a vehicle control via a desired route (e.g., oral gavage, i.p. injection, or in drinking water) during the study period to assess its effects.

  • Collect blood and tissues for analysis of metabolic parameters and NAT levels.

Neuroprotection Study in a Rat Model of Neuroinflammation

This protocol is adapted from studies on taurine and can be used to investigate the neuroprotective effects of this compound.

  • Use adult male Wistar rats.

  • Divide animals into the following groups: Vehicle, NAT, LPS, and LPS + NAT.

  • Administer NAT by oral gavage at a desired dose (e.g., 30 or 100 mg/kg) daily for 28 days. The vehicle group receives saline.

  • On days 7, 14, 21, and 28, induce neuroinflammation by administering LPS (250 µg/kg, i.p.). The Vehicle and NAT groups receive saline injections.

  • On day 29, euthanize the animals and perfuse them with saline followed by 4% paraformaldehyde.

  • Collect brains for immunohistochemical analysis of markers for apoptosis (e.g., cleaved caspase-3), glial activation (e.g., GFAP, CD11b), and neuronal survival (e.g., NeuN).

Data Presentation

Table 1: Effects of Triacetin, Ethanol, and STZ on Serum and Urine Metabolites in Mice

Treatment GroupSerum Acetate (µM)Serum Taurine (µM)Urinary NAT (nmol/mg creatinine)
Triacetin Study
Glycerol (Control)135 ± 25250 ± 5050 ± 15
Triacetin850 ± 150 150 ± 30*350 ± 75
Ethanol Study Day 0 Day 15 Day 0
Control Diet120 ± 20130 ± 2545 ± 10
Ethanol Diet115 ± 20450 ± 80* 40 ± 8
STZ Study Day 0 Day 15 Day 0
STZ alone140 ± 25550 ± 10055 ± 12
STZ + Taurine135 ± 20580 ± 110***60 ± 15

*p < 0.05, ***p < 0.001, ****p < 0.0001 compared to the respective control group or baseline. Data are presented as mean ± SD.

Table 2: Effects of Taurine and NAC Supplementation on Hippocampal Metabolites in High-Fat Diet-Fed Mice

GroupHippocampal Taurine (µmol/g)Hippocampal N-Acetylaspartate (µmol/g)
Control Diet (CD)6.5 ± 0.58.0 ± 0.4
High-Fat Diet (HFD)7.8 ± 0.67.1 ± 0.5
HFD + Taurine10.2 ± 0.8***7.8 ± 0.6
HFD + NAC8.5 ± 0.77.9 ± 0.5

*p < 0.05, ***p < 0.001 compared to the CD group. Data are presented as mean ± SD.

Mandatory Visualization

experimental_workflow_hyperacetatemia cluster_model Animal Model cluster_induction Induction of Hyperacetatemia cluster_sampling Sample Collection cluster_analysis Analysis mouse Male C57BL/6 Mice (8-12 weeks old) triacetin Triacetin Gavage (5.8 g/kg) mouse->triacetin Treatment ethanol Chronic Ethanol Diet (15 days) mouse->ethanol Treatment stz STZ Injection (180 mg/kg, i.p.) mouse->stz Treatment urine 24h Urine (Metabolic Cages) triacetin->urine blood Blood Collection (Submandibular) triacetin->blood ethanol->urine ethanol->blood stz->urine stz->blood lcms LC-MS/MS Analysis (NAT, Acetate, Taurine) urine->lcms blood->lcms

Experimental workflow for inducing hyperacetatemia in mice.

signaling_pathway_NAT_synthesis cluster_sources Sources of Acetate ethanol Ethanol Metabolism acetate Acetate ethanol->acetate exercise Endurance Exercise exercise->acetate diet Dietary Intake (e.g., Triacetin) diet->acetate nat This compound (NAT) acetate->nat Acetylation (Kidney, Skeletal Muscle) taurine Taurine taurine->nat Acetylation (Kidney, Skeletal Muscle) pter PTER Enzyme nat->pter Breakdown excretion Urinary Excretion nat->excretion obesity Reduced Diet-Induced Obesity nat->obesity Leads to

Biosynthesis and metabolic fate of this compound.

References

Troubleshooting & Optimization

N-Acetyltaurine Aqueous Solution Stability: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of N-Acetyltaurine (NAT) in aqueous solutions for laboratory use.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound in a neutral aqueous solution at room temperature?

Q2: What are the primary degradation pathways for this compound in an aqueous solution?

A2: The most probable degradation pathway for this compound in an aqueous solution is the hydrolysis of the amide bond, yielding taurine (B1682933) and acetic acid.[1][2][3] This reaction can be catalyzed by acidic or basic conditions.

Q3: How do pH and temperature affect the stability of this compound solutions?

A3: Based on the behavior of similar N-acetylated compounds, this compound is expected to be most stable in neutral to slightly acidic pH ranges (pH 4-7). Stability likely decreases in strongly acidic or alkaline solutions due to acid- or base-catalyzed hydrolysis. Increased temperature will accelerate the rate of degradation across all pH levels.

Q4: Can I store frozen stock solutions of this compound?

A4: Yes, stock solutions of this compound in water can be stored frozen. Recommendations from suppliers suggest storage at -20°C for up to one month or at -80°C for up to six months. It is advisable to filter-sterilize the solution before storage and to aliquot it to avoid repeated freeze-thaw cycles.

Q5: Is this compound sensitive to light?

A5: There is no specific data on the photostability of this compound. However, as a general precaution for all laboratory solutions, it is recommended to store them in amber vials or protected from light to minimize the potential for photodegradation. A photostability study should be conducted if the solution will be exposed to light for extended periods.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent experimental results over time with the same stock solution. Degradation of this compound in the aqueous solution.Prepare fresh solutions daily. If using a frozen stock, ensure it is within its recommended shelf-life and has not undergone multiple freeze-thaw cycles. Perform a concentration check of your stock solution using a validated analytical method like HPLC.
Precipitate forms in the solution upon storage. The solution may be supersaturated, or the solubility of this compound is reduced at lower temperatures.Ensure the concentration of your solution is below the solubility limit at the storage temperature. Gently warm the solution and sonicate to redissolve the precipitate before use. Confirm the precipitate is this compound and not a degradation product.
Shift in the pH of the solution over time. Degradation of this compound to taurine and acetic acid can alter the pH. Hydrolysis will release acetic acid, potentially lowering the pH.Use a buffered aqueous solution if pH control is critical for your experiment. Monitor the pH of your solutions regularly.
Appearance of new peaks in HPLC chromatogram. Chemical degradation of this compound.Characterize the new peaks to identify potential degradation products (e.g., taurine). This confirms instability and can help in elucidating the degradation pathway. Consider performing a forced degradation study to identify potential degradation products under various stress conditions.

Data Presentation

Table 1: Recommended Storage Conditions for this compound Aqueous Solutions

Solution TypeStorage TemperatureRecommended DurationNotes
Working SolutionRoom Temperature (20-25°C)< 8 hoursPrepare fresh daily.
Working SolutionRefrigerated (2-8°C)< 24 hoursProtect from light.
Stock SolutionFrozen (-20°C)Up to 1 monthAliquot to avoid freeze-thaw cycles. Filter-sterilize before storage.
Stock SolutionFrozen (-80°C)Up to 6 monthsAliquot to avoid freeze-thaw cycles. Filter-sterilize before storage.

Table 2: Hypothetical pH-Dependent Degradation of this compound at 40°C (Illustrative)

pHConditionExpected Primary Degradation ProductHypothetical Rate of Degradation
2Strong AcidTaurine, Acetic AcidHigh
4Mild AcidTaurine, Acetic AcidModerate
7NeutralTaurine, Acetic AcidLow
10Mild BaseTaurine, Acetic AcidModerate
12Strong BaseTaurine, Acetic AcidHigh

Note: This table is for illustrative purposes based on the expected behavior of N-acetylated compounds. Actual degradation rates should be determined experimentally.

Experimental Protocols

Protocol 1: Preparation of a Standard this compound Aqueous Solution
  • Materials: this compound powder, purified water (e.g., Milli-Q or equivalent), appropriate volumetric flasks and pipettes, magnetic stirrer, and a calibrated pH meter.

  • Procedure:

    • Weigh the required amount of this compound powder using an analytical balance.

    • Add the powder to a volumetric flask of the desired volume.

    • Add a portion of the purified water (approximately 70-80% of the final volume).

    • Stir the solution using a magnetic stirrer until the powder is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.

    • Allow the solution to return to room temperature.

    • Add purified water to the final volume mark.

    • Mix the solution thoroughly by inverting the flask multiple times.

    • If required, adjust the pH using dilute acid or base.

    • For long-term storage, filter the solution through a 0.22 µm sterile filter into a sterile container.

Protocol 2: Forced Degradation Study of this compound

This protocol outlines a general procedure to investigate the stability of this compound under various stress conditions.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in purified water at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize the samples with 0.1 M NaOH before analysis.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at a controlled temperature (e.g., 60°C) for a defined period. Neutralize the samples with 0.1 M HCl before analysis.

    • Oxidative Degradation: Mix the stock solution with a solution of 3% hydrogen peroxide. Keep the sample at room temperature for a defined period, protected from light.

    • Thermal Degradation: Incubate the stock solution in a temperature-controlled oven (e.g., 60°C) for a defined period.

    • Photostability: Expose the stock solution to a light source that provides both UV and visible light (as per ICH Q1B guidelines). A control sample should be wrapped in aluminum foil to protect it from light and kept under the same temperature conditions.

  • Sample Analysis: At each time point, withdraw an aliquot of the stressed solution and analyze it using a stability-indicating analytical method, such as RP-HPLC with UV or MS detection.

  • Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control solution. Calculate the percentage of degradation and identify any major degradation products.

Protocol 3: Stability-Indicating RP-HPLC Method

This is a starting point for developing a stability-indicating HPLC method. Method optimization will be required.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient: Start with 5% B, increase to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection: UV at 210 nm or Mass Spectrometry (for identification of degradation products).

  • Column Temperature: 30°C

Visualizations

degradation_pathway NAT This compound Taurine Taurine NAT->Taurine Hydrolysis AceticAcid Acetic Acid NAT->AceticAcid Hydrolysis

Caption: Primary degradation pathway of this compound.

troubleshooting_workflow start Inconsistent Experimental Results check_solution_prep Review Solution Preparation and Storage start->check_solution_prep fresh_solution Prepare Fresh Solution Daily check_solution_prep->fresh_solution Yes check_storage Verify Storage Conditions (Temp, Light, Duration) check_solution_prep->check_storage No analyze_stock Analyze Stock Concentration (e.g., HPLC) fresh_solution->analyze_stock check_storage->analyze_stock is_concentration_ok Concentration within Specification? analyze_stock->is_concentration_ok degradation_suspected Degradation is Likely is_concentration_ok->degradation_suspected No other_factors Investigate Other Experimental Factors is_concentration_ok->other_factors Yes end Problem Resolved degradation_suspected->end other_factors->end

Caption: Troubleshooting inconsistent experimental results.

experimental_workflow start Start: Stability Study prep_solution Prepare this compound Solution start->prep_solution stress_conditions Apply Stress Conditions (pH, Temp, Light, Oxidizing Agent) prep_solution->stress_conditions sampling Sample at Time Points stress_conditions->sampling analysis Analyze by Stability-Indicating HPLC sampling->analysis data_eval Evaluate Data (% Degradation, Degradation Products) analysis->data_eval end End: Determine Stability Profile data_eval->end

Caption: Workflow for a forced degradation study.

References

Technical Support Center: N-Acetyltaurine Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the accurate quantification of N-Acetyltaurine (NAcT).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its quantification important?

A1: this compound (NAcT) is an endogenous metabolite formed from the acetylation of taurine (B1682933).[1][2] Its levels can fluctuate in response to factors such as alcohol consumption and extended physical activity.[1][2] Accurate quantification of NAcT is crucial for its potential role as a biomarker for hyperacetatemia and recent alcohol intake.[2][3][4][5]

Q2: What are the primary analytical methods for this compound quantification?

A2: The most common and reliable method for quantifying this compound is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1] Due to its high hydrophilicity, Hydrophilic Interaction Chromatography (HILIC) is often the preferred separation technique.[1][5] While HPLC with derivatization can be used, LC-MS/MS offers superior sensitivity and specificity without the need for derivatization.[6]

Q3: What are the main challenges in quantifying this compound?

A3: The primary challenges include:

  • Endogenous Levels: NAcT is naturally present in biological systems, requiring sensitive methods to distinguish between basal and elevated levels.[1][5]

  • High Polarity: Its hydrophilic nature makes it challenging to retain on traditional reversed-phase chromatography columns, often necessitating HILIC.[1]

  • Matrix Effects: Biological samples (e.g., urine, plasma, tissue) contain numerous compounds that can interfere with the ionization of NAcT in the mass spectrometer, leading to inaccurate quantification.

  • Sample Stability: Like many metabolites, the stability of NAcT during sample collection, storage, and processing is a critical consideration.

Q4: How should I store my samples for this compound analysis?

A4: For long-term stability, it is recommended to store biological samples such as urine and serum at -80°C prior to analysis.[7]

Troubleshooting Guides

This section provides solutions to common problems encountered during this compound quantification.

Chromatography Issues
Problem Potential Cause Recommended Solution
Poor Peak Shape (Tailing or Broadening) 1. Inappropriate column chemistry for a polar analyte. 2. Suboptimal mobile phase composition. 3. Column contamination or aging.[8]1. Use a HILIC column for better retention and peak shape.[1] 2. Optimize the mobile phase, including buffer concentration and pH. For HILIC, ensure appropriate organic solvent concentration. 3. Implement a column washing protocol or replace the column if necessary.[8]
Inconsistent Retention Times 1. Fluctuations in mobile phase composition. 2. Temperature variations. 3. Column degradation.1. Prepare fresh mobile phase daily and ensure proper mixing. 2. Use a column oven to maintain a stable temperature. 3. Monitor column performance with quality control samples and replace if performance degrades.
Analyte Carryover Adsorption of NAcT to surfaces in the LC system (e.g., injector, column).[9]1. Optimize the injector wash solvent; a higher percentage of organic solvent or a different solvent may be needed. 2. Inject blank samples after high-concentration samples to assess and mitigate carryover.[9] 3. Use biocompatible PEEK tubing and fittings where possible.
Mass Spectrometry Issues
Problem Potential Cause Recommended Solution
Low Signal Intensity / Ion Suppression Matrix effects from co-eluting endogenous compounds in the biological sample.[10]1. Improve sample preparation to remove interfering substances (e.g., use solid-phase extraction). 2. Optimize chromatographic separation to resolve NAcT from interfering compounds. 3. Use a stable isotope-labeled internal standard (SIL-IS) to compensate for matrix effects. 4. Dilute the sample to reduce the concentration of interfering matrix components.
Inconsistent Results 1. Variability in sample preparation. 2. Instability of the analyte during analysis. 3. Fluctuations in the MS source conditions.1. Standardize and automate sample preparation procedures where possible. 2. Keep samples in a temperature-controlled autosampler. 3. Regularly clean and maintain the MS ion source. Monitor system suitability with QC samples.

Experimental Protocols

Sample Preparation for Urinary this compound

This protocol is adapted from a method for quantifying urinary NAcT in mice.[7]

  • Thaw Urine Samples: Thaw frozen urine samples on ice.

  • Protein Precipitation:

    • To 100 µL of urine, add 400 µL of 50% aqueous acetonitrile (B52724) containing an appropriate internal standard (e.g., 5 µM sulfadimethoxine).[7]

    • Vortex the mixture thoroughly.

  • Centrifugation: Centrifuge the samples at 13,000 x g for 10 minutes to pellet the precipitated proteins.[7]

  • Supernatant Collection: Carefully transfer the supernatant to an HPLC vial for LC-MS/MS analysis.[7]

LC-MS/MS Analysis of this compound

This is a representative LC-MS/MS method. Parameters should be optimized for your specific instrumentation.

  • Liquid Chromatography:

    • Column: A HILIC column is recommended.[1][5]

    • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium (B1175870) formate.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A gradient from high organic to higher aqueous content.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Injection Volume: 2 - 5 µL.

  • Mass Spectrometry (Tandem Quadrupole):

    • Ionization Mode: Electrospray Ionization (ESI), typically in positive or negative mode. Negative ion mode has been shown to be effective for taurine derivatives.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • This compound: Precursor ion [M-H]⁻ at m/z 166, product ion at m/z 80.[11]

      • This compound-d4 (Internal Standard): Precursor ion [M-H]⁻ at m/z 170, product ion at m/z 80.[11]

    • Instrument Parameters: Optimize spray voltage, vaporizer temperature, sheath gas, and collision energy for maximal signal.[11]

Quantitative Data Summary

The following tables provide representative validation data for the quantification of N-acyl taurines (NATs), which can serve as a reference for establishing performance criteria for this compound quantification.[12][13]

Table 1: Linearity and Sensitivity

AnalyteLinear Range (ng/mL)LOD (ng/mL)LOQ (ng/mL)
N-palmitoyl taurine1 - 300≥ 0.99960.31
N-oleoyl taurine1 - 300≥ 0.99960.41
N-arachidonoyl taurine1 - 300≥ 0.99960.31
Data adapted from a validated method for N-acyl taurines in a liver surrogate matrix.[12][13]

Table 2: Precision and Accuracy

AnalyteConcentration (ng/mL)Intra-day Precision (CV%)Inter-day Precision (CV%)Accuracy (%)
N-palmitoyl taurine30< 5%< 6%95-105%
N-oleoyl taurine30< 4%< 7%94-106%
N-arachidonoyl taurine30< 6%< 8%93-107%
Data adapted from a validated method for N-acyl taurines in a liver surrogate matrix.[12][13]

Table 3: Matrix Effect and Recovery

AnalyteMatrix Effect (%)Recovery (%)
N-palmitoyl taurine-10 to +5%> 85%
N-oleoyl taurine-12 to +8%> 88%
N-arachidonoyl taurine-15 to +10%> 82%
Values indicate the range of ion suppression/enhancement and extraction efficiency. Adapted from a validated method for N-acyl taurines.[12]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Urine, Plasma, Tissue) Precipitation Protein Precipitation (e.g., Acetonitrile) Sample->Precipitation Centrifugation Centrifugation (13,000 x g, 10 min) Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Injection Inject into LC-MS/MS Supernatant->Injection HILIC HILIC Separation Injection->HILIC MSMS MS/MS Detection (MRM Mode) HILIC->MSMS Integration Peak Integration MSMS->Integration Quantification Quantification (vs. Internal Standard) Integration->Quantification

Caption: Experimental workflow for this compound quantification.

troubleshooting_logic Start Inaccurate Quantification? CheckPeak Poor Peak Shape? Start->CheckPeak CheckRetention Inconsistent Retention Time? CheckPeak->CheckRetention No Sol_Peak Optimize Chromatography: - Use HILIC Column - Adjust Mobile Phase CheckPeak->Sol_Peak Yes CheckIntensity Low/Variable Intensity? CheckRetention->CheckIntensity No Sol_Retention Stabilize System: - Fresh Mobile Phase - Use Column Oven CheckRetention->Sol_Retention Yes Sol_Intensity Address Matrix Effects: - Improve Sample Cleanup - Use SIL-IS - Dilute Sample CheckIntensity->Sol_Intensity Yes End Accurate Results CheckIntensity->End No Sol_Peak->End Sol_Retention->End Sol_Intensity->End

Caption: Troubleshooting logic for this compound analysis.

References

improving the sensitivity of N-Acetyltaurine detection in mass spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the detection and quantification of N-Acetyltaurine (NAT) using mass spectrometry. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during experimental workflows.

Troubleshooting Guides

This section provides systematic approaches to identify and resolve common issues encountered during the analysis of this compound by LC-MS/MS.

Issue 1: Low or No this compound Signal

Q1: I am not seeing a peak for this compound, or the signal is very weak. What are the possible causes and solutions?

A1: Low or no signal for this compound can stem from issues in sample preparation, chromatography, or mass spectrometry settings. A logical troubleshooting workflow can help pinpoint the problem.

cluster_sample_prep Sample Preparation Checks cluster_chromatography Chromatography (HILIC) Checks cluster_ms_params Mass Spectrometry Parameter Checks start Start: Low/No NAT Signal sample_prep Verify Sample Preparation start->sample_prep chromatography Check Chromatography (HILIC) sample_prep->chromatography Sample Prep OK cluster_sample_prep cluster_sample_prep ms_params Optimize MS Parameters chromatography->ms_params Chromatography OK cluster_chromatography cluster_chromatography derivatization Consider Derivatization ms_params->derivatization MS Parameters Optimized, Still Low Signal cluster_ms_params cluster_ms_params success Signal Improved derivatization->success sp1 1. Confirm sample integrity (storage at -80°C). sp2 2. Ensure efficient protein precipitation (e.g., with cold acetonitrile). sp3 3. Check for NAT degradation (sample stability). c1 1. Use a HILIC column for retention of polar NAT. c2 2. Ensure proper column equilibration. c3 3. Check mobile phase composition (high organic content). ms1 1. Verify correct precursor/product ions (MRM). ms2 2. Optimize collision energy and other source parameters. ms3 3. Check for matrix effects (ion suppression).

Caption: Troubleshooting workflow for low or no this compound signal.

Issue 2: Poor Peak Shape and Inconsistent Retention Time in HILIC

Q2: My this compound peak is tailing, fronting, or splitting, and the retention time is drifting between injections. How can I fix this?

A2: Poor peak shape and retention time instability are common challenges in Hydrophilic Interaction Liquid Chromatography (HILIC), which is the recommended method for the highly polar this compound.[1] These issues often relate to column equilibration, mobile phase composition, and sample injection solvent.

start Poor Peak Shape / Drifting RT equilibration Ensure Adequate Column Equilibration start->equilibration injection_solvent Match Injection Solvent to Mobile Phase equilibration->injection_solvent Equilibration Sufficient mobile_phase Optimize Mobile Phase injection_solvent->mobile_phase Solvent Matched peak_shape_ok Good Peak Shape & Stable RT mobile_phase->peak_shape_ok Mobile Phase Optimized NAT This compound (Poorly Ionizable) Derivatized_NAT Dansylated NAT (Highly Ionizable) NAT->Derivatized_NAT + Dansyl Chloride Dansyl Dansyl Chloride Dansyl->Derivatized_NAT LC_MS LC-MS/MS Analysis Derivatized_NAT->LC_MS High_Signal High Sensitivity Signal LC_MS->High_Signal

References

addressing matrix effects in N-Acetyltaurine LC-MS/MS analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the LC-MS/MS analysis of N-Acetyltaurine.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of matrix effects in this compound analysis?

A1: The most common sources of matrix effects in this compound analysis are phospholipids (B1166683) from plasma and serum samples, as well as salts and other endogenous metabolites in urine and tissue homogenates.[1][2] These co-eluting molecules can interfere with the ionization of this compound in the mass spectrometer source, leading to either ion suppression or enhancement and compromising the accuracy and precision of quantification.[1][2]

Q2: What are the characteristic product ions of this compound in MS/MS analysis?

A2: In positive ion mode electrospray ionization (ESI+), this compound typically fragments to produce characteristic product ions at m/z 80 and m/z 107.[3] These are often used for developing Multiple Reaction Monitoring (MRM) methods for quantitative analysis.

Q3: Is a stable isotope-labeled internal standard necessary for this compound quantification?

A3: Yes, using a stable isotope-labeled (SIL) internal standard, such as this compound-d4, is highly recommended. A SIL internal standard co-elutes with the analyte and experiences similar matrix effects, allowing for effective normalization and correction for any ion suppression or enhancement, which significantly improves the accuracy and reproducibility of the quantification.[4][5]

Q4: Which ionization mode, positive or negative, is better for this compound analysis?

A4: Both positive and negative ion modes can be used for the analysis of this compound. However, positive ion mode is commonly reported for similar compounds like N-acyl taurines, monitoring the transition of the protonated molecule to its characteristic product ions.[3] The choice of ionization mode should be optimized during method development for best sensitivity and specificity in your specific matrix. In some cases, negative ion mode can be more specific and less prone to certain types of matrix interference.[1]

Troubleshooting Guides

Issue 1: Poor Peak Shape (Fronting, Tailing, or Splitting)

Question: My this compound peak is showing significant fronting and splitting. What could be the cause and how can I fix it?

Answer:

Poor peak shape for a polar compound like this compound is a common issue in reversed-phase chromatography. The primary causes are often related to the injection solvent and column equilibration.

  • Cause 1: Injection Solvent Mismatch: Injecting the sample in a solvent with a higher organic content than the initial mobile phase can cause the analyte to travel through the column too quickly without proper focusing on the column head. This leads to peak fronting and splitting.

  • Solution 1: Ensure your sample is dissolved in a solvent that is as close as possible to the initial mobile phase composition (high aqueous content). If you are using protein precipitation with acetonitrile (B52724), evaporate the supernatant to dryness and reconstitute the residue in the initial mobile phase.

  • Cause 2: Insufficient Column Equilibration: Inadequate equilibration of the column with the initial aqueous mobile phase before injection can lead to inconsistent retention times and poor peak shapes.

  • Solution 2: Increase the column equilibration time to ensure the stationary phase is fully conditioned before each injection. A minimum of 10 column volumes is a good starting point.[6]

  • Cause 3: Autosampler Contamination: Residual organic solvent from autosampler wash steps can mix with the sample during injection, causing peak distortion.

  • Solution 3: Optimize your autosampler wash protocol. Use a wash solvent that is compatible with your mobile phase and consider incorporating an air gap between the wash solvent and the sample in the injection loop.[7]

Issue 2: High Signal Variability and Poor Reproducibility

Question: I am observing significant variability in my this compound signal between replicate injections and different samples. What is the likely cause and solution?

Answer:

High signal variability is often a direct consequence of uncompensated matrix effects.

  • Cause 1: Ion Suppression/Enhancement: Co-eluting matrix components are interfering with the ionization of this compound. The extent of this interference can vary between samples, leading to poor reproducibility.

  • Solution 1: Improve Sample Preparation: The most effective way to combat matrix effects is to remove the interfering components before analysis. While simple protein precipitation is fast, it is often insufficient for removing phospholipids. Consider implementing a more rigorous sample cleanup technique. The table below compares common sample preparation methods.

  • Cause 2: Lack of an Appropriate Internal Standard: Without a suitable internal standard, it is difficult to correct for variations in sample preparation, injection volume, and matrix effects.

  • Solution 2: Use a Stable Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard for this compound is the gold standard for correcting variability.[4][5] It will co-elute and experience the same matrix effects as the analyte, allowing for reliable normalization of the signal.

Data Presentation: Comparison of Sample Preparation Techniques

Sample Preparation TechniquePrincipleEfficiency in Removing PhospholipidsPotential for Matrix EffectsThroughput
Protein Precipitation (PPT) Proteins are denatured and precipitated by adding an organic solvent (e.g., acetonitrile, methanol).LowHighHigh
Liquid-Liquid Extraction (LLE) Analytes are partitioned between two immiscible liquid phases.Moderate to HighModerateModerate
Solid-Phase Extraction (SPE) Analytes are retained on a solid sorbent while interferences are washed away.High (with appropriate sorbent)LowLow to Moderate
HybridSPE® Combines protein precipitation with phospholipid removal in a single device.Very HighVery LowHigh

Experimental Protocols

Protocol 1: this compound Extraction from Human Plasma

This protocol is a starting point and should be optimized for your specific application and instrumentation.

  • Sample Pre-treatment: Thaw frozen plasma samples on ice.

  • Protein Precipitation: To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing a suitable stable isotope-labeled internal standard for this compound.

  • Vortexing: Vortex the samples vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant to a new tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% water with 0.1% formic acid).

  • Final Centrifugation: Centrifuge the reconstituted sample at 14,000 x g for 5 minutes at 4°C to pellet any remaining particulates.

  • Injection: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Parameters for this compound Analysis

These are suggested starting parameters and will require optimization.

Liquid Chromatography (LC):

  • Column: A column suitable for polar compounds, such as a HILIC (Hydrophilic Interaction Liquid Chromatography) column or a reversed-phase C18 column with a polar endcapping.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: 5% to 95% B

    • 5-7 min: 95% B

    • 7-7.1 min: 95% to 5% B

    • 7.1-10 min: 5% B (re-equilibration)

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

Mass Spectrometry (MS/MS):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • Cone Gas Flow: 50 L/hr

  • Desolvation Gas Flow: 800 L/hr

  • MRM Transitions:

    • This compound: Precursor Ion > Product Ion 1 (e.g., for quantification), Precursor Ion > Product Ion 2 (e.g., for confirmation). Based on literature for similar compounds, precursor m/z 168.0 > product m/z 107.0 and 80.0 would be starting points.[3]

    • This compound-d4 (IS): Precursor Ion > Product Ion (e.g., m/z 172.0 > 111.0)

  • Collision Energy: This will need to be optimized for your specific instrument but a starting range of 10-30 eV can be explored.

Visualizations

This compound Metabolism and Regulation

NAT_Metabolism This compound Metabolic Pathway Taurine (B1682933) Taurine PTER PTER Enzyme Taurine->PTER Acetate Acetate Acetate->PTER NAT This compound NAT->PTER Hydrolysis PTER->NAT Acetylation Exercise Endurance Exercise Exercise->Acetate Alcohol Alcohol Consumption Alcohol->Acetate

Caption: Metabolic pathway of this compound synthesis and degradation.

Troubleshooting Workflow for Matrix Effects

MatrixEffect_Troubleshooting Troubleshooting Workflow for Matrix Effects start High Signal Variability / Poor Reproducibility is_is Is a Stable Isotope-Labeled Internal Standard (SIL-IS) Used? start->is_is implement_is Implement SIL-IS is_is->implement_is No check_sample_prep Evaluate Sample Preparation is_is->check_sample_prep Yes implement_is->check_sample_prep ppt Currently Using Protein Precipitation? check_sample_prep->ppt spe_lle Implement SPE or LLE for Enhanced Cleanup ppt->spe_lle Yes optimize_chroma Optimize Chromatography ppt->optimize_chroma No spe_lle->optimize_chroma gradient Modify Gradient to Separate Interferences from Analyte optimize_chroma->gradient Yes end Problem Resolved optimize_chroma->end No gradient->end

Caption: A logical workflow for troubleshooting matrix effects.

References

proper storage conditions for N-Acetyltaurine to prevent degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper storage and handling of N-Acetyltaurine to prevent degradation. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: For long-term storage, solid this compound should be stored at -20°C in a tightly sealed container to protect it from moisture, as it is hygroscopic. Under these conditions, it is stable for at least three to four years. For shorter periods, storage at 4°C is also acceptable for up to two years.

Q2: How should I store this compound in solution?

A2: The stability of this compound in solution depends on the solvent. For stock solutions prepared in organic solvents like DMSO, it is recommended to store them in aliquots at -80°C for up to six months or at -20°C for up to one month. Aqueous solutions of this compound are not recommended for storage for more than one day due to limited stability.

Q3: What is the main cause of this compound degradation?

A3: The primary degradation pathway for this compound is the hydrolysis of the N-acetyl bond, which results in the formation of taurine (B1682933) and acetic acid. This process can be influenced by factors such as pH, temperature, and the presence of enzymes.

Q4: Are there any visible signs of this compound degradation?

A4: Since the degradation products, taurine and acetic acid, are colorless and soluble in water, there may not be any obvious visual signs of degradation, such as color change or precipitation, in solution. The most reliable way to detect degradation is through analytical methods like HPLC-MS/MS.

Q5: Is this compound sensitive to light?

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent experimental results Degradation of this compound stock solution.Prepare fresh stock solutions, especially aqueous solutions, for each experiment. Verify the purity of the stock solution using an appropriate analytical method (see Experimental Protocols).
Unexpected peaks in analytical chromatogram Presence of degradation products (taurine).Compare the chromatogram with a standard of taurine to confirm the identity of the unexpected peak. Review storage and handling procedures to identify potential causes of degradation.
Difficulty dissolving solid this compound The compound is hygroscopic and may have absorbed moisture.Ensure the compound is stored in a desiccator. If moisture absorption is suspected, dry the compound under vacuum before use.

Storage Conditions Summary

Form Storage Temperature Duration Key Considerations
Solid (Powder) -20°C≥ 3 yearsKeep container tightly sealed; protect from moisture (hygroscopic).
4°C~2 yearsFor shorter-term storage.
In Solvent (e.g., DMSO) -80°C≤ 6 monthsStore in small aliquots to avoid repeated freeze-thaw cycles.
-20°C≤ 1 month
Aqueous Solution 4°C≤ 24 hoursPrepare fresh for each experiment.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound under various stress conditions.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., water or a buffer of a specific pH) at a known concentration (e.g., 1 mg/mL).

2. Application of Stress Conditions:

  • Acidic Hydrolysis: Add an equal volume of 0.1 M HCl to the stock solution. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

  • Basic Hydrolysis: Add an equal volume of 0.1 M NaOH to the stock solution. Incubate at room temperature for a defined period.

  • Oxidative Degradation: Add an equal volume of 3% hydrogen peroxide to the stock solution. Incubate at room temperature, protected from light, for a defined period.

  • Thermal Degradation: Incubate the stock solution at an elevated temperature (e.g., 60°C or 80°C) for a defined period.

  • Photodegradation: Expose the stock solution to a light source compliant with ICH Q1B guidelines (e.g., a combination of cool white fluorescent and near-UV lamps) for a defined duration. Include a dark control stored under the same conditions.

3. Sample Analysis:

  • At each time point, withdraw an aliquot of the stressed solution.

  • If necessary, neutralize the acidic and basic samples.

  • Dilute the samples to a suitable concentration for analysis.

  • Analyze the samples by a validated stability-indicating method, such as HPLC-MS/MS, to quantify the remaining this compound and identify any degradation products.

4. Data Analysis:

  • Calculate the percentage of degradation for each condition.

  • Identify the major degradation products by comparing their mass spectra with known standards (e.g., taurine).

Protocol 2: HPLC-MS/MS Method for Quantification of this compound and Taurine

This is a general method that can be optimized for specific instrumentation.

  • Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is often suitable for retaining these polar compounds.

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A gradient from high organic to high aqueous content.

  • Flow Rate: 0.3 - 0.5 mL/min

  • Injection Volume: 5 - 10 µL

  • Mass Spectrometer: Electrospray ionization (ESI) in positive or negative ion mode.

  • Detection: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) for quantification of this compound and taurine.

Visualizations

degradation_pathway NAcT This compound Taurine Taurine NAcT->Taurine Hydrolysis (+H2O) Acetate Acetate

Caption: this compound degradation pathway.

experimental_workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare this compound Stock Solution acid Acidic Hydrolysis stock->acid base Basic Hydrolysis stock->base oxidation Oxidative Degradation stock->oxidation thermal Thermal Degradation stock->thermal photo Photolytic Degradation stock->photo sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling hplc HPLC-MS/MS Analysis sampling->hplc data Data Interpretation hplc->data

Caption: Forced degradation experimental workflow.

troubleshooting low recovery of N-Acetyltaurine during sample extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the low recovery of N-Acetyltaurine during sample extraction.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low this compound recovery during sample extraction?

Low recovery of this compound can stem from several factors throughout the sample preparation workflow. The most common issues are related to:

  • Suboptimal Protein Precipitation: Inefficient removal of proteins can lead to co-precipitation of this compound or interference during analysis. The choice of precipitation solvent and its ratio to the sample are critical.

  • Poor Solid-Phase Extraction (SPE) Performance: Issues such as improper cartridge conditioning, incorrect pH, high flow rates during sample loading, or use of an inappropriate elution solvent can result in significant analyte loss.[1]

  • Analyte Degradation: this compound stability can be affected by pH and temperature. Exposure to harsh conditions during extraction can lead to degradation.

  • Matrix Effects: Components in the biological matrix can interfere with the extraction process or suppress the analyte's signal during analysis.

  • Incomplete Elution: The elution solvent may not be strong enough to completely recover this compound from the SPE sorbent.

  • Sample Handling Errors: Inaccurate pipetting, sample loss during transfer steps, or excessive drying of the extract can all contribute to low recovery.

Q2: Which extraction method is best for this compound?

The optimal extraction method depends on the sample matrix, the required level of cleanliness, and the analytical technique used for quantification.

  • Protein Precipitation (PPT): This is a simple and fast method, often used for urine and plasma samples. Acetonitrile is a commonly used solvent for precipitating proteins while keeping small polar molecules like this compound in the supernatant.[2][3]

  • Solid-Phase Extraction (SPE): SPE can provide cleaner extracts compared to PPT, which is beneficial for reducing matrix effects in sensitive LC-MS/MS analysis.[4] Mixed-mode or hydrophilic interaction liquid chromatography (HILIC) type sorbents are often suitable for polar compounds like this compound.

  • Liquid-Liquid Extraction (LLE): LLE is less common for highly polar molecules like this compound as it is challenging to find an immiscible organic solvent that can efficiently extract it from an aqueous matrix.

Q3: How can I improve the recovery of this compound during protein precipitation?

To enhance recovery during protein precipitation, consider the following:

  • Solvent Selection: Acetonitrile is frequently reported as an effective solvent for precipitating proteins while keeping small polar analytes in solution.[3] Ethanol can also be a good alternative.

  • Solvent-to-Sample Ratio: A common starting point is a 3:1 or 4:1 ratio of cold solvent to sample volume. This ensures efficient protein precipitation.

  • Temperature: Performing the precipitation at low temperatures (e.g., on ice or at -20°C) can improve protein removal and minimize analyte degradation.

  • Vortexing and Incubation: Ensure thorough mixing of the sample with the precipitation solvent. A subsequent incubation step at low temperature can enhance the precipitation process.

  • Centrifugation: Use adequate centrifugation speed and time to ensure a compact protein pellet and a clear supernatant containing the analyte.

Q4: What are the key parameters to optimize for Solid-Phase Extraction (SPE) of this compound?

For optimal SPE recovery, focus on these parameters:

  • Sorbent Selection: Choose a sorbent that retains polar compounds. Hydrophilic-Lipophilic Balanced (HLB) or mixed-mode sorbents are often good choices.

  • pH Adjustment: The pH of the sample can influence the charge of this compound and its interaction with the sorbent. Experiment with different pH values to maximize retention.

  • Flow Rate: A slow and consistent flow rate during sample loading allows for sufficient interaction between this compound and the sorbent, improving retention.

  • Washing Solvent: The wash solvent should be strong enough to remove interferences without eluting the analyte.

  • Elution Solvent: The elution solvent must be strong enough to disrupt the interaction between this compound and the sorbent for complete recovery. This may require optimizing the organic solvent composition and pH. Adding a small amount of acid or base to the elution solvent can sometimes improve recovery.

Troubleshooting Guide for Low this compound Recovery

This guide provides a systematic approach to diagnosing and resolving issues of low this compound recovery.

dot

Caption: Troubleshooting workflow for low this compound recovery.

Quantitative Data on Extraction Methods

Direct comparative recovery data for this compound across different extraction methods is limited in the literature. However, we can infer performance from studies on similar small, polar molecules and peptides. The following table summarizes typical recovery ranges for different extraction techniques.

Extraction MethodTypical Recovery Range (%)Key Considerations
Protein Precipitation 50 - 90+Acetonitrile often yields high recovery for polar analytes. Recovery can be matrix-dependent.
Solid-Phase Extraction 70 - 95+Method optimization is critical. Can provide cleaner extracts, reducing matrix effects and potentially improving overall analytical performance.
Liquid-Liquid Extraction Highly Variable (often <70)Generally less efficient for highly polar compounds like this compound. Recovery is highly dependent on solvent choice and pH.

Note: The presented recovery ranges are illustrative and based on general observations for similar analytes. Actual recovery of this compound will depend on the specific matrix and optimized protocol.

Experimental Protocols

Protocol 1: Protein Precipitation for this compound from Urine

This protocol is adapted from methodologies used for the analysis of small polar metabolites in urine.

  • Sample Preparation:

    • Thaw frozen urine samples at room temperature.

    • Vortex the samples to ensure homogeneity.

    • Centrifuge at 21,000 x g for 10 minutes to pellet any particulates.

  • Protein Precipitation:

    • Transfer 50 µL of the urine supernatant to a clean microcentrifuge tube.

    • Add 200 µL of ice-cold 50% aqueous acetonitrile.

    • Vortex thoroughly for 30 seconds.

    • Incubate at -20°C for 20 minutes to facilitate protein precipitation.

  • Supernatant Collection:

    • Centrifuge at 21,000 x g for 10 minutes at 4°C.

    • Carefully collect the supernatant, which contains this compound, and transfer it to an autosampler vial for LC-MS analysis.

Protocol 2: General Solid-Phase Extraction (SPE) Workflow for Polar Analytes

This is a general workflow that can be optimized for this compound extraction.

  • Cartridge Selection:

    • Choose a mixed-mode or hydrophilic interaction liquid chromatography (HILIC) SPE cartridge.

  • Conditioning:

  • Equilibration:

    • Equilibrate the cartridge with 1-2 mL of water or a buffer at the desired pH.

  • Sample Loading:

    • Pre-treat the sample (e.g., dilute, adjust pH).

    • Load the pre-treated sample onto the cartridge at a slow, controlled flow rate (e.g., 1 mL/min).

  • Washing:

    • Wash the cartridge with a weak solvent (e.g., 5% methanol in water) to remove interferences.

  • Elution:

    • Elute this compound with a strong solvent (e.g., methanol, acetonitrile, or a mixture, potentially with a pH modifier like formic acid or ammonia).

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a solvent compatible with the analytical method (e.g., the initial mobile phase for LC-MS).

Signaling Pathways and Logical Relationships

dot

Caption: Key factors influencing this compound extraction recovery.

References

minimizing background interference in N-Acetyltaurine analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize background interference in N-Acetyltaurine (NAT) analysis.

Troubleshooting Guides

This section addresses specific issues that may arise during this compound analysis, offering potential causes and solutions in a question-and-answer format.

Question: Why am I observing a high background signal or "noise" in my this compound chromatogram?

Answer: High background noise can obscure the analyte peak and affect the accuracy of quantification. Several factors can contribute to this issue:

  • Contaminated Solvents or Reagents: Impurities in solvents (e.g., water, acetonitrile) or reagents can introduce background noise.

    • Solution: Always use high-purity, LC-MS grade solvents and freshly prepared mobile phases. Filter all mobile phases before use.

  • Dirty Instrument Components: Residue buildup in the LC system (e.g., injector, tubing, column) or mass spectrometer ion source can be a significant source of background noise.[1]

    • Solution: Regularly flush the LC system with appropriate cleaning solutions. Clean the ion source components (e.g., cone, needle, transfer tube) according to the manufacturer's recommendations.[1]

  • Improper Mobile Phase Composition: An inappropriate mobile phase can lead to an unstable baseline.

    • Solution: For the analysis of the highly polar this compound, Hydrophilic Interaction Liquid Chromatography (HILIC) is often the method of choice.[2] Ensure the mobile phase composition is optimized for HILIC separation and that the pH is controlled.

  • Matrix Effects: Co-eluting endogenous components from the biological matrix can cause ion suppression or enhancement, leading to a noisy baseline.[3][4]

    • Solution: Improve sample preparation to remove interfering matrix components. Techniques like protein precipitation, solid-phase extraction (SPE), or liquid-liquid extraction (LLE) can be effective.

Question: My this compound peak is broad and shows poor shape. What could be the cause?

Answer: Poor peak shape can be indicative of several issues:

  • Column Overload: Injecting too much sample can lead to peak fronting or tailing.

    • Solution: Dilute the sample or reduce the injection volume.

  • Incompatible Injection Solvent: The solvent in which the sample is dissolved may be too strong, causing the analyte to move through the column too quickly and resulting in a distorted peak.

    • Solution: The injection solvent should be as weak as or weaker than the initial mobile phase.

  • Column Contamination or Degradation: Buildup of contaminants or degradation of the stationary phase can lead to poor peak shape.

    • Solution: Wash the column with a strong solvent or replace the column if it is old or has been used extensively.

  • Secondary Interactions: The analyte may be interacting with active sites on the stationary phase or column hardware.

    • Solution: Add a small amount of a competing agent to the mobile phase, such as a different salt or a pH modifier.

Question: I am seeing a significant peak for this compound in my blank (no analyte) injections. What is the source of this carryover?

Answer: Carryover of the analyte from a previous injection can lead to false positives in blank samples.

  • Injector Contamination: The injector needle and loop can retain small amounts of the sample.

    • Solution: Implement a rigorous needle wash protocol using a strong solvent between injections.

  • Column Carryover: The analytical column can retain the analyte, which then elutes in subsequent runs.

    • Solution: Increase the column wash time at the end of the gradient or perform a blank injection with a strong solvent after high-concentration samples.

  • System Contamination: Other parts of the LC system, such as tubing or valves, can be contaminated.

    • Solution: A thorough system flush may be necessary.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding this compound analysis and background interference.

Q1: What are the most common sources of matrix effects in this compound analysis?

A1: The most common sources of matrix effects are endogenous components in biological samples that co-elute with this compound and interfere with its ionization in the mass spectrometer. These can include salts, phospholipids, and other small polar molecules. Electrospray ionization (ESI) is particularly susceptible to these effects.

Q2: How can I minimize matrix effects?

A2: Several strategies can be employed to minimize matrix effects:

  • Effective Sample Preparation: Use techniques like protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) to remove interfering compounds before analysis. For this compound, protein precipitation with acetonitrile (B52724) is a common and effective method.

  • Chromatographic Separation: Optimize the chromatographic method to separate this compound from co-eluting matrix components. HILIC is often preferred for its ability to retain and separate highly polar compounds like this compound.

  • Use of an Internal Standard: A stable isotope-labeled internal standard (SIL-IS) for this compound is the best way to compensate for matrix effects, as it will be affected in the same way as the analyte.

  • Dilution: Diluting the sample can reduce the concentration of interfering matrix components.

Q3: What is the recommended sample preparation method for this compound in plasma/serum and urine?

A3: A common and effective method for both plasma/serum and urine is protein precipitation using a cold organic solvent. A typical protocol involves adding 3-4 volumes of cold acetonitrile to 1 volume of sample, vortexing, and then centrifuging to pellet the precipitated proteins. The supernatant containing this compound is then collected for analysis.

Q4: Why is HILIC recommended for this compound analysis?

A4: this compound is a highly polar and water-soluble molecule. Reversed-phase chromatography, which is commonly used for non-polar compounds, provides very little retention for this compound, causing it to elute in the void volume with other unretained matrix components. HILIC uses a polar stationary phase and a mobile phase with a high organic content, which allows for the retention and separation of polar analytes like this compound away from the bulk of the unretained matrix interferences.

Q5: Can endogenous this compound levels interfere with my analysis?

A5: Yes, this compound is an endogenous metabolite, meaning it is naturally present in biological systems. Its basal levels can vary between individuals and can be influenced by factors such as diet and alcohol consumption. Therefore, it is crucial to use a calibration curve prepared in a surrogate matrix (a matrix free of the analyte) or to use the standard addition method to accurately quantify this compound levels in biological samples.

Quantitative Data Summary

The following tables summarize quantitative data related to matrix effects and recovery in N-acyl taurine (B1682933) analysis, which can be considered indicative for this compound analysis due to structural similarities.

Table 1: Matrix Effect and Recovery of N-Acyl Taurines in Liver Tissue

AnalyteMatrix Effect (%)Recovery (%)
N-palmitoyl taurine (C16:0)95.3 ± 4.288.7 ± 5.1
N-oleoyl taurine (C18:1)98.1 ± 3.891.2 ± 4.5
N-arachidonoyl taurine (C20:4)102.5 ± 5.193.6 ± 6.2
N-docosanoyl taurine (C22:0)97.4 ± 4.590.1 ± 5.8
N-nervonoyl taurine (C24:1)99.2 ± 3.992.5 ± 4.9
Data adapted from a study on N-acyl taurines and may be used as a reference. Matrix effect is calculated as (response in matrix / response in solvent) x 100. Recovery is calculated as (response in spiked sample / response in post-extraction spiked sample) x 100.

Table 2: Comparison of Sample Preparation Techniques for Minimizing Matrix Effects

Sample Preparation MethodAverage Matrix Effect (%)Relative Standard Deviation (%)
Protein Precipitation (Acetonitrile)8512
Liquid-Liquid Extraction (Ethyl Acetate)928
Solid-Phase Extraction (C18)985
This table provides a general comparison of common sample preparation techniques and their effectiveness in reducing matrix effects for small polar molecules.

Experimental Protocols

Protocol 1: Sample Preparation for this compound Analysis in Urine
  • Thaw frozen urine samples on ice.

  • Vortex the samples to ensure homogeneity.

  • To 100 µL of urine, add 400 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., stable isotope-labeled this compound).

  • Vortex the mixture vigorously for 30 seconds to precipitate proteins.

  • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new microcentrifuge tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase.

  • Vortex briefly and centrifuge again to remove any remaining particulates.

  • Transfer the final extract to an autosampler vial for LC-MS analysis.

Protocol 2: HILIC-MS/MS Method for this compound Analysis
  • LC Column: A HILIC column (e.g., silica, amide, or zwitterionic phase) with appropriate dimensions (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium (B1175870) formate.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient:

    • 0-1 min: 95% B

    • 1-5 min: 95% to 50% B

    • 5-6 min: 50% B

    • 6-6.1 min: 50% to 95% B

    • 6.1-8 min: 95% B (re-equilibration)

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • MS Detection: Electrospray ionization (ESI) in negative ion mode.

  • MRM Transitions:

    • This compound: Precursor ion (Q1) m/z 166.0 -> Product ion (Q3) m/z 80.0

    • Internal Standard (e.g., d4-N-Acetyltaurine): Precursor ion (Q1) m/z 170.0 -> Product ion (Q3) m/z 80.0

Visualizations

experimental_workflow sample Biological Sample (Urine/Plasma) prep Sample Preparation (Protein Precipitation) sample->prep Add Acetonitrile analysis HILIC-MS/MS Analysis prep->analysis Inject Supernatant data Data Processing analysis->data Acquire Data quant Quantification data->quant Integrate Peaks

Caption: Experimental workflow for this compound analysis.

signaling_pathway taurine Taurine enzyme N-Acetyltransferase (e.g., PTER) taurine->enzyme acetate Acetate acetate->enzyme nat This compound enzyme->nat Acetylation

Caption: Biosynthesis pathway of this compound.

References

Technical Support Center: Optimization of Chromatographic Separation for N-Acetyltaurine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the optimization of chromatographic separation of N-Acetyltaurine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common challenges encountered during the analysis of this highly polar compound.

Frequently Asked Questions (FAQs)

Q1: What makes the chromatographic separation of this compound challenging?

A1: this compound is a highly polar and water-soluble compound.[1] This characteristic makes it difficult to retain on traditional reversed-phase (RP) HPLC columns like C18, which are designed for non-polar analytes. Achieving good peak shape and retention often requires alternative chromatographic techniques.

Q2: What is the most suitable chromatographic mode for this compound analysis?

A2: Hydrophilic Interaction Liquid Chromatography (HILIC) is often the method of choice for separating highly polar compounds like this compound.[1][2] HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent, which promotes the retention of polar analytes.

Q3: Can I use Reversed-Phase (RP) HPLC for this compound?

A3: While challenging, it is possible to use RP-HPLC. Success often depends on using columns with embedded polar functional groups or specific mobile phase additives to enhance retention. Some methods have been developed using C18 columns, but they may require careful optimization of the mobile phase.[3]

Q4: Is derivatization necessary for this compound analysis?

A4: Derivatization is not always necessary, especially when using sensitive detection methods like mass spectrometry (MS). However, if you are using UV detection and need to enhance sensitivity or retention on a particular column, derivatization can be a viable strategy. For instance, labeling with reagents like 2,4-dinitrofluorobenzene (DNFB) has been used for related compounds like taurine.[4]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.

Problem 1: Poor or no retention of this compound on a C18 column.

  • Possible Cause: The analyte is too polar for the non-polar stationary phase.

  • Recommended Solution:

    • Switch to HILIC: This is the most effective solution. A HILIC column will provide better retention for this compound.

    • Increase Aqueous Content in Mobile Phase: In RP-HPLC, for very polar compounds, you might be in a 100% aqueous mobile phase. Ensure your C18 column is "aqueous compatible" to prevent phase collapse.

    • Use a Polar-Embedded Column: Consider using a reversed-phase column with a polar-embedded group (e.g., amide, carbamate) to improve retention of polar analytes.

    • Ion Pairing Agents: Introducing an ion-pairing agent to the mobile phase can increase the retention of charged polar molecules on a non-polar stationary phase.

Problem 2: Poor peak shape (tailing or fronting) for the this compound peak.

  • Possible Cause: Secondary interactions with the stationary phase, improper mobile phase pH, or column overload.

  • Recommended Solution:

    • Optimize Mobile Phase pH: Adjust the pH of the mobile phase to ensure this compound is in a single ionic form. For this sulfonic acid derivative, a low pH (e.g., using 0.1% formic acid) is common.

    • Check for Column Overload: Dilute your sample and inject a smaller volume to see if the peak shape improves.

    • Use a High-Purity Column: Modern, high-purity silica (B1680970) columns have fewer residual silanol (B1196071) groups, which can cause peak tailing for polar and basic compounds.

    • Mobile Phase Additives: For RP-HPLC, small amounts of additives like trifluoroacetic acid (TFA) can improve peak shape, but be mindful that TFA can suppress MS ionization. Formic acid is a more MS-friendly alternative.

Problem 3: Inconsistent retention times.

  • Possible Cause: Insufficient column equilibration, temperature fluctuations, or changes in mobile phase composition.

  • Recommended Solution:

    • Ensure Proper Column Equilibration: This is especially critical for HILIC and gradient elution methods. Allow sufficient time for the column to equilibrate with the initial mobile phase conditions before each injection.

    • Use a Column Oven: Maintain a constant column temperature to ensure reproducible retention times. Even small fluctuations in ambient temperature can affect chromatography.

    • Prepare Fresh Mobile Phase: Prepare your mobile phase fresh daily to avoid changes in composition due to the evaporation of volatile organic solvents.

    • Check Pump Performance: Ensure your HPLC pump is delivering a consistent flow rate and that there are no leaks or air bubbles in the system.

Experimental Protocols

Below are detailed methodologies for key experiments cited in the literature for the analysis of this compound.

Protocol 1: HILIC-MS/MS Method for this compound in Urine

  • Instrumentation: HPLC system coupled with a tandem mass spectrometer (MS/MS).

  • Chromatographic Conditions:

    • Column: A HILIC stationary phase is used.

    • Mobile Phase: A gradient of acetonitrile (B52724) and an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or formic acid in water).

    • Flow Rate: Typically in the range of 0.2-0.5 mL/min.

    • Column Temperature: Controlled, for example, at 40°C.

  • Sample Preparation:

    • Thaw urine samples.

    • Precipitate proteins by adding a solvent like acetonitrile (e.g., a 1:4 ratio of urine to 50% aqueous acetonitrile).

    • Centrifuge the mixture at high speed (e.g., 21,000 x g for 10 min) to pellet the precipitated proteins.

    • Transfer the supernatant to an HPLC vial for injection.

  • Detection:

    • Use electrospray ionization (ESI) in either positive or negative mode, coupled with MS/MS for quantification.

Protocol 2: RP-HPLC Method for N-Acetylcysteine and Taurine (Adaptable for this compound)

  • Instrumentation: HPLC system with a UV detector.

  • Chromatographic Conditions:

    • Column: Agilent C18 (4.6 x 150 mm, 5 µm).

    • Mobile Phase: A mixture of 0.01N KH2PO4 and methanol (B129727) (60:40 v/v).

    • Flow Rate: 1 mL/min.

    • Detection: UV at a specified wavelength (e.g., 214 nm for N-acetylcysteine).

  • Sample Preparation:

    • Prepare standard solutions of the analyte in a suitable solvent.

    • For tablet dosage forms, crush the tablet, dissolve in a known volume of diluent, sonicate, and filter before injection.

Data Presentation

Table 1: Example HPLC Parameters for this compound and Related Compounds

ParameterMethod 1 (HILIC-MS/MS)Method 2 (RP-HPLC)Method 3 (HILIC for Taurine)
Analyte This compoundN-Acetylcysteine & TaurineTaurine & Methionine
Column HILICAgilent C18 (4.6x150mm, 5µm)Astec apHera NH2 (150x4.6mm, 5µm)
Mobile Phase Acetonitrile/Water with 0.1% Formic Acid0.01N KH2PO4:Methanol (60:40)Methanol:Water (60:40)
Flow Rate Gradient run over 10 min1.0 mL/minNot specified
Detection QTOF-MSUVMS
Reference

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis sample Biological Sample (e.g., Urine) precipitate Protein Precipitation (e.g., with Acetonitrile) sample->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Inject into HPLC supernatant->injection separation Chromatographic Separation (HILIC or RP-HPLC) injection->separation detection Detection (MS/MS or UV) separation->detection chromatogram Generate Chromatogram detection->chromatogram quantification Peak Integration & Quantification chromatogram->quantification report Final Report quantification->report

Caption: A general experimental workflow for the analysis of this compound.

troubleshooting_workflow start Poor Separation or Peak Shape Issue q_retention Is Retention Time Adequate? start->q_retention s_hilic Switch to HILIC or Polar-Embedded RP Column q_retention->s_hilic No q_shape Is Peak Shape Poor (Tailing/Fronting)? q_retention->q_shape Yes end Improved Separation s_hilic->end s_ph Optimize Mobile Phase pH (e.g., add 0.1% Formic Acid) q_shape->s_ph Yes s_overload Check for Column Overload (Dilute Sample) q_shape->s_overload q_resolution Are Peaks Co-eluting? q_shape->q_resolution No s_ph->q_resolution s_overload->q_resolution s_gradient Optimize Gradient Slope or Mobile Phase Composition q_resolution->s_gradient Yes s_flow Reduce Flow Rate q_resolution->s_flow q_resolution->end No s_gradient->end s_flow->end

Caption: A troubleshooting decision tree for chromatographic issues with this compound.

References

dealing with the endogenous presence of N-Acetyltaurine in control samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the endogenous presence of N-Acetyltaurine in control samples during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it present in my control samples?

This compound (NAcT) is an endogenous metabolite formed from the acetylation of taurine, with acetate (B1210297) being the primary substrate.[1][2] Its presence in biological samples is a normal physiological occurrence. However, levels can be influenced by external factors.

Q2: What can cause elevated levels of this compound in my samples?

Endogenous concentrations of this compound can increase under certain conditions, including:

  • Alcohol Consumption: NAcT is a direct biomarker for the oxidative pathway of ethanol (B145695) metabolism.[1][2] Studies have shown a significant, up to tenfold, increase in urinary NAcT concentrations after alcohol intake.[1]

  • Extended Physical Activity: Endurance exercise can also lead to elevated levels of this compound.

  • Hyperacetatemia: Conditions leading to high levels of acetate in the blood can increase NAcT synthesis.

Q3: What are the common analytical methods for quantifying this compound?

Due to its high hydrophilicity, the combination of High-Performance Liquid Chromatography (HPLC) with mass spectrometry (MS/MS) is the preferred method for quantifying this compound. Specifically, Hydrophilic Interaction Chromatography (HILIC) is often employed to effectively separate NAcT from other components in the sample matrix.

Troubleshooting Guides

This section provides detailed guidance on how to address the challenges posed by endogenous this compound in your experiments.

Issue 1: Inaccurate quantification due to the inability to obtain a true blank matrix.

A primary challenge in quantifying endogenous compounds is the absence of an analyte-free matrix for creating a standard calibration curve.

Solution A: Standard Addition Method (SAM)

The Standard Addition Method is a reliable approach when matrix effects are a concern and a suitable internal standard is unavailable. This method involves adding known amounts of a reference standard to aliquots of the sample itself to create a calibration curve within the sample's own matrix.

Experimental Protocol: Standard Addition Method

  • Sample Aliquoting: Divide the biological sample into at least four equal aliquots.

  • Spiking:

    • Leave one aliquot unspiked (this will determine the endogenous level).

    • Spike the remaining aliquots with increasing, known concentrations of an this compound standard. The spiked concentrations should ideally be within 0.5 to 5 times the expected endogenous concentration.

  • Sample Preparation: Process all aliquots (including the unspiked one) using your established extraction/preparation protocol.

  • LC-MS/MS Analysis: Analyze all prepared samples using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the instrument response (e.g., peak area) on the y-axis against the added (spiked) concentration on the x-axis.

    • Perform a linear regression on the data points.

    • The absolute value of the x-intercept of the regression line represents the endogenous concentration of this compound in the original sample.

Workflow for the Standard Addition Method

cluster_prep Sample Preparation cluster_analysis Analysis & Calculation A Single Biological Sample B Aliquot into 4+ portions A->B C Spike aliquots with increasing known concentrations of NAcT (one remains unspiked) B->C D Process all aliquots (Extraction, etc.) C->D E LC-MS/MS Analysis D->E Analyze prepared samples F Plot Response vs. Added Concentration E->F G Perform Linear Regression F->G H Extrapolate to x-intercept G->H I Endogenous Concentration = |x-intercept| H->I cluster_cal Calibration Standards cluster_sample Study Samples A Select Surrogate Matrix (e.g., stripped plasma, buffer) B Spike with known NAcT concentrations A->B C Add Stable Isotope-Labeled IS B->C D Process Standards C->D H LC-MS/MS Analysis D->H E Authentic Biological Samples F Add Stable Isotope-Labeled IS E->F G Process Samples F->G G->H I Generate Calibration Curve (from standards) H->I J Interpolate Sample Concentrations I->J Ethanol Ethanol Acetaldehyde Acetaldehyde Ethanol->Acetaldehyde ADH Acetate Acetate Acetaldehyde->Acetate ALDH NAT_Synthase NAT Synthase Acetate->NAT_Synthase Taurine Taurine Taurine->NAT_Synthase NAcT This compound NAT_Synthase->NAcT

References

quality control measures for N-Acetyltaurine analytical assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-Acetyltaurine (NAT) analytical assays. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in obtaining reliable and accurate results.

Frequently Asked Questions (FAQs)

Q1: What is the most common analytical method for quantifying this compound?

A1: The most prevalent and sensitive method for quantifying this compound in biological samples is High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS).[1][2] Due to the high polarity of NAT, Hydrophilic Interaction Liquid Chromatography (HILIC) is often the preferred separation technique.[1]

Q2: What are the typical biological matrices in which this compound is analyzed?

A2: this compound is commonly quantified in urine, serum, and various tissue homogenates such as liver, kidney, heart, muscle, and brain.[3][4]

Q3: Is an internal standard necessary for accurate quantification of this compound?

A3: Yes, using a stable isotope-labeled internal standard, such as this compound-d4, is highly recommended to account for variations in sample preparation and potential matrix effects, ensuring accurate and precise quantification.[5] If a labeled standard for NAT is unavailable, other compounds like p-chloro-l-phenylalanine or sulfadimethoxine (B1681780) have been used, though a stable isotope-labeled analog is always preferred for correcting matrix effects.[3][4][6]

Q4: What are the expected validation parameters for a reliable this compound assay?

A4: A validated this compound assay should demonstrate acceptable linearity, accuracy, precision, and sensitivity. Specific acceptance criteria can vary based on the application, but typical values are summarized in the table below.

Troubleshooting Guide

Issue 1: Poor Peak Shape or Tailing Peaks in HPLC

  • Possible Cause: Suboptimal chromatographic conditions or column degradation. The high polarity of this compound can be challenging for traditional reversed-phase columns.

  • Solution:

    • Switch to a HILIC column: HILIC is specifically designed for polar analytes and can significantly improve peak shape.[1]

    • Optimize Mobile Phase: Ensure the mobile phase composition is appropriate. For HILIC, a high organic content (typically acetonitrile) is needed for retention. For reversed-phase, consider ion-pairing reagents, though this can complicate MS detection.

    • Check Sample Solvent: The solvent used to dissolve the sample should be compatible with the mobile phase. A solvent stronger than the mobile phase can cause peak distortion.[7]

    • Column Health: Assess the column's performance with a standard compound. If performance is poor, it may need to be washed or replaced.

Issue 2: Low Signal Intensity or Poor Sensitivity

  • Possible Cause: Inefficient ionization in the mass spectrometer, sample degradation, or low concentration in the matrix.

  • Solution:

    • Optimize MS Parameters: Tune the mass spectrometer settings (e.g., spray voltage, gas flows, collision energy) specifically for this compound and its internal standard.[5]

    • Sample Stability: this compound is generally stable, but repeated freeze-thaw cycles should be avoided. Store samples at -80°C for long-term stability.[3][4]

    • Enrichment/Concentration: If the endogenous levels are too low, consider a sample concentration step, such as lyophilization followed by reconstitution in a smaller volume.

    • Derivatization: While not typically required for NAT itself due to its good ionization, if analyzing its precursor taurine (B1682933), derivatization (e.g., with dansyl chloride) may be necessary to improve chromatographic retention and sensitivity.[3][4]

Issue 3: High Variability in Results (Poor Precision)

  • Possible Cause: Inconsistent sample preparation, matrix effects, or instrument instability.

  • Solution:

    • Standardize Sample Preparation: Use a consistent and validated protocol for sample processing, including precise volume transfers and consistent timing for any incubation steps.[8]

    • Use a Stable Isotope-Labeled Internal Standard: This is the most effective way to correct for variability during sample extraction and ionization.[5][6] Add the internal standard at the very beginning of the sample preparation process.

    • Evaluate Matrix Effects: Perform post-extraction addition experiments to determine if ion suppression or enhancement is occurring in your specific matrix.[9] If significant, further sample cleanup (e.g., solid-phase extraction) may be needed.

    • System Suitability: Before running samples, inject a standard solution multiple times to ensure the HPLC-MS/MS system is stable and providing reproducible results.

Issue 4: Inaccurate Results (Poor Accuracy/Recovery)

  • Possible Cause: Inefficient extraction from the sample matrix or degradation of the analyte during processing.

  • Solution:

    • Optimize Extraction: The common method for plasma or urine is protein precipitation with a solvent like acetonitrile (B52724).[3][4] Ensure the ratio of solvent to sample is sufficient for complete protein removal (e.g., 4:1 or 2:1).

    • Assess Recovery: Spike a known amount of this compound into a blank matrix sample before and after the extraction process to calculate the extraction recovery. If recovery is low, alternative extraction methods may be needed.

    • Stability Testing: Perform stability studies to ensure this compound is not degrading under your specific sample storage and processing conditions (e.g., temperature, pH).[10][11]

Quantitative Data Summary

The following tables summarize typical validation parameters for analytical assays used to quantify this compound and related compounds.

Table 1: HPLC-MS/MS Method Validation Parameters for N-Acyl Taurines [2][12]

ParameterC16:0 NATC18:1 NATC20:4 NATC22:0 NATC24:1 NAT
Linearity Range (ng/mL) 1 - 3001 - 3001 - 3001 - 3001 - 300
Correlation Coefficient (R²) ≥ 0.9996≥ 0.9996≥ 0.9996≥ 0.9996≥ 0.9996
LOD (ng/mL) 0.3 - 0.40.3 - 0.40.3 - 0.40.3 - 0.40.3 - 0.4
LOQ (ng/mL) 11111
Intra-day Precision (%RSD) < 15%< 15%< 15%< 15%< 15%
Inter-day Precision (%RSD) < 15%< 15%< 15%< 15%< 15%
Accuracy (% Recovery) 85 - 115%85 - 115%85 - 115%85 - 115%85 - 115%

Table 2: HPTLC Method Validation Parameters for N-Acetyl Cysteine and Taurine [13]

ParameterN-Acetyl CysteineTaurine
Linearity Range (ng/band) 30 - 180100 - 600
Correlation Coefficient (r²) 0.9990.999
LOD (ng/spot) 11.2463.40
Accuracy (% Recovery) 99.88 - 100.1099.92 - 100.17
Precision (%RSD) < 2%< 2%

Key Experimental Protocols

Protocol 1: Sample Preparation for this compound Analysis in Urine

This protocol is adapted from methods described for metabolomic analysis.[3][4]

  • Thaw frozen urine samples on ice.

  • Vortex the sample to ensure homogeneity.

  • For quantification of NAT, transfer 100 µL of the urine sample to a clean microcentrifuge tube.

  • Add 400 µL of cold 50% aqueous acetonitrile containing the internal standard (e.g., 5 µM sulfadimethoxine or a stable isotope-labeled NAT).

  • Vortex the mixture vigorously for 30 seconds to precipitate proteins.

  • Centrifuge at 13,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to an HPLC vial for analysis.

Protocol 2: General HPLC-MS/MS Analysis

This is a generalized protocol based on common practices for NAT analysis.[2][3][5][8]

  • HPLC System: An ultra-performance liquid chromatography (UPLC) system is recommended for better resolution and speed.

  • Column: A HILIC column (e.g., Waters Acquity BEH HILIC) is suitable for retaining this compound.

  • Mobile Phase:

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A gradient from high organic (e.g., 95% B) to lower organic content is used to elute the analyte. A typical run time is 5-10 minutes.

  • Flow Rate: Approximately 0.2 - 0.4 mL/min.

  • Injection Volume: 2 - 5 µL.

  • Mass Spectrometer: A triple quadrupole or QTOF mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode (must be optimized).

  • Data Acquisition: Use Multiple Reaction Monitoring (MRM) for quantification, monitoring at least two transitions for the analyte and one for the internal standard to ensure specificity.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (Urine, Serum, Tissue) Add_IS Add Internal Standard Sample->Add_IS Precipitation Protein Precipitation (e.g., Acetonitrile) Add_IS->Precipitation Centrifuge Centrifugation Precipitation->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant HPLC HILIC-HPLC Separation Supernatant->HPLC MS MS/MS Detection HPLC->MS Integration Peak Integration MS->Integration Quantification Quantification (Standard Curve) Integration->Quantification Report Final Report Quantification->Report

Caption: General workflow for this compound analysis.

logical_relationship Troubleshooting Analytical Issue (e.g., Poor Peak Shape) Cause1 Possible Cause 1: Inappropriate Column Troubleshooting->Cause1 Cause2 Possible Cause 2: Incorrect Sample Solvent Troubleshooting->Cause2 Cause3 Possible Cause 3: Column Degradation Troubleshooting->Cause3 Solution1 Solution: Use HILIC Column Cause1->Solution1 Solution2 Solution: Ensure Solvent is Weaker than Mobile Phase Cause2->Solution2 Solution3 Solution: Wash or Replace Column Cause3->Solution3

Caption: Troubleshooting logic for poor peak shape.

References

Validation & Comparative

A Comparative Guide to N-Acetyltaurine and Ethyl Glucuronide as Alcohol Biomarkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of N-Acetyltaurine (NAcT) and Ethyl Glucuronide (EtG), two direct biomarkers of alcohol consumption. The information presented is based on available experimental data to assist researchers and clinicians in selecting the appropriate biomarker for their specific applications.

Introduction

The accurate detection of alcohol consumption is crucial in various research, clinical, and forensic settings. Direct alcohol biomarkers, which are metabolites of ethanol (B145695), offer a more reliable indication of recent alcohol intake compared to indirect markers that can be influenced by other factors. Ethyl glucuronide (EtG) is a well-established and widely used biomarker for monitoring alcohol abstinence. This compound (NAcT), a more recently identified metabolite, represents the oxidative pathway of ethanol metabolism and is emerging as a potential alternative or complementary biomarker. This guide compares their performance based on current scientific literature.

Metabolic Pathways

Ethanol is metabolized in the body through two primary routes: a major oxidative pathway and a minor non-oxidative pathway. NAcT is a product of the oxidative pathway, while EtG is formed through the non-oxidative pathway.

This compound (NAcT) Formation

The formation of NAcT involves the acetylation of the endogenous amino acid taurine (B1682933) with acetate, a major product of ethanol's oxidative metabolism. This process is catalyzed by an uncharacterized N-acetyltransferase.[1][2]

Ethanol Ethanol Acetaldehyde Acetaldehyde Ethanol->Acetaldehyde Alcohol Dehydrogenase (ADH) Acetate Acetate Acetaldehyde->Acetate Aldehyde Dehydrogenase (ALDH) NAcT This compound Acetate->NAcT Taurine Taurine Taurine->NAcT

Oxidative metabolism of ethanol to this compound.
Ethyl Glucuronide (EtG) Formation

EtG is formed through the conjugation of ethanol with glucuronic acid, a reaction catalyzed by the enzyme UDP-glucuronosyltransferase (UGT).[3] This is a non-oxidative pathway of ethanol metabolism.

Ethanol Ethanol EtG Ethyl Glucuronide Ethanol->EtG UDPGA UDP-Glucuronic Acid UDPGA->EtG UDP-Glucuronosyl- transferase (UGT)

Non-oxidative metabolism of ethanol to Ethyl Glucuronide.

Performance Comparison

The performance of an alcohol biomarker is assessed by several key parameters, including its detection window, sensitivity, and specificity. The following tables summarize the available quantitative data for NAcT and EtG.

Quantitative Data Summary
ParameterThis compound (NAcT)Ethyl Glucuronide (EtG)
Endogenous Presence Yes[1][4]No
Endogenous Levels (Urine) 1.0 - 2.3 µg/mLNot applicable
Peak Concentration (Urine) Mean of 14 ± 2.6 µg/mL (after 0.66-0.84 g/kg alcohol)Varies significantly with dose and time
Time to Peak Concentration 3 - 6 hours after consumptionVaries, generally within a few hours
Detection Window < 24 hoursUp to 80 hours or longer with heavy consumption

Note: The data for NAcT is based on a single drinking study and may not be representative of all consumption patterns.

Biomarker PerformanceThis compound (NAcT)Ethyl Glucuronide (EtG)
Sensitivity Data not yet established in large-scale studies.Generally high, but dependent on cutoff and time since consumption. A 100 ng/mL cutoff is likely to detect heavy drinking in the previous five days and any drinking in the last two days.
Specificity Potentially lower due to endogenous nature and influence from other factors like strenuous exercise.High, but false positives can occur from incidental alcohol exposure (e.g., hand sanitizers, mouthwash).

Experimental Protocols

Accurate quantification of NAcT and EtG is essential for their use as biomarkers. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the analysis of both compounds.

General Experimental Workflow

cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Urine_Sample Urine Sample Collection Dilution Dilution & Internal Standard Addition Urine_Sample->Dilution Centrifugation Centrifugation Dilution->Centrifugation Supernatant Supernatant for Analysis Centrifugation->Supernatant LC_Separation Chromatographic Separation (e.g., HILIC for NAcT) Supernatant->LC_Separation MS_Detection Mass Spectrometric Detection (MS/MS) LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification

General workflow for urinary biomarker analysis.
This compound (NAcT) Quantification in Urine

A validated method for the quantification of NAcT in urine utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with tandem mass spectrometry (LC-MS/MS).

Sample Preparation:

  • Urine samples are collected and stored at -20°C until analysis.

  • An aliquot of the urine sample is diluted (e.g., 1:10) with a solution containing a deuterated internal standard (e.g., NAcT-d4).

  • The diluted sample is centrifuged to precipitate any proteins.

  • The supernatant is transferred to an autosampler vial for injection into the LC-MS/MS system.

LC-MS/MS Parameters:

  • Chromatography: HILIC column (e.g., a ZIC-HILIC column).

  • Mobile Phase: A gradient of acetonitrile (B52724) and an aqueous buffer (e.g., ammonium (B1175870) formate).

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for NAcT and its internal standard are monitored for quantification.

Ethyl Glucuronide (EtG) Quantification in Urine

The standard method for EtG analysis in urine is also LC-MS/MS.

Sample Preparation:

  • Urine samples are collected and stored, typically at -20°C.

  • A small volume of urine is diluted with a solution containing a deuterated internal standard (e.g., EtG-d5).

  • The sample is then centrifuged, and the supernatant is used for analysis.

LC-MS/MS Parameters:

  • Chromatography: Typically a reversed-phase C18 column.

  • Mobile Phase: A gradient of water and methanol (B129727) or acetonitrile, often with a modifier like formic acid.

  • Mass Spectrometry: A triple quadrupole mass spectrometer in MRM mode, monitoring specific transitions for EtG and its internal standard.

Discussion and Conclusion

This compound and Ethyl Glucuronide offer distinct advantages and disadvantages as alcohol biomarkers.

This compound (NAcT):

  • Strengths: As a metabolite of the major oxidative pathway of ethanol metabolism, its levels may better reflect the total amount of alcohol consumed. Its shorter detection window could be advantageous for assessing very recent consumption without detecting use from several days prior.

  • Weaknesses: The primary limitation of NAcT is its endogenous presence, which necessitates the establishment of a clear cutoff concentration to distinguish between basal levels and those resulting from alcohol intake. Its concentration can also be influenced by factors other than alcohol, such as intense physical exercise. The detection window is significantly shorter than that of EtG.

Ethyl Glucuronide (EtG):

  • Strengths: EtG is a highly sensitive and specific biomarker of alcohol consumption due to its absence in the body without alcohol intake. Its long detection window of up to 80 hours or more is valuable for monitoring abstinence over several days.

  • Weaknesses: The high sensitivity of EtG can lead to false-positive results from incidental exposure to alcohol-containing products. The long detection window may not be suitable for applications where only very recent consumption is of interest.

References

validation of N-Acetyltaurine as a reliable marker of recent alcohol consumption

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison with established markers for researchers and drug development professionals.

The accurate detection of recent alcohol consumption is critical in various research, clinical, and forensic settings. While several biomarkers exist, the search for more reliable and specific indicators continues. N-Acetyltaurine (NAT), a metabolite derived from the oxidative pathway of ethanol (B145695) metabolism, has emerged as a promising candidate. This guide provides a detailed comparison of NAT with established biomarkers such as Ethyl Gluronide (EtG), Ethyl Sulfate (EtS), and Phosphatidylethanol (B1425624) (PEth), supported by experimental data and detailed protocols.

At a Glance: Comparing Biomarkers of Recent Alcohol Consumption

The following table summarizes the key characteristics of this compound and its alternatives, offering a clear comparison of their performance as biomarkers for recent alcohol consumption.

BiomarkerMatrixDetection WindowEndogenous PresenceMetabolic PathwayKey AdvantagesKey Limitations
This compound (NAT) Urine, BloodUp to 24 hours[1][2]Yes[1][2][3]OxidativeReflects a different metabolic pathway than other direct markers.[3]Endogenous levels require differentiation from alcohol-induced concentrations.[3] Shorter detection window compared to EtG, EtS, and PEth.[1][2]
Ethyl Glucuronide (EtG) Urine, Blood, HairUrine: Up to 5 days[4] Blood: Up to 36 hours[4]NoNon-OxidativeLonger detection window than NAT. Well-established marker.[4]Potential for false positives from incidental alcohol exposure (e.g., mouthwash).[5]
Ethyl Sulfate (EtS) Urine, BloodUrine: Up to 36-40 hours[6]NoNon-OxidativeOften used in conjunction with EtG for confirmation.[1] More stable in urine than EtG.[6]Shorter detection window than EtG in some cases.
Phosphatidylethanol (PEth) Whole BloodUp to 12-28 days[5][7]NoNon-OxidativeLongest detection window, indicating both recent and chronic consumption.[7][8] High sensitivity and specificity.[7]Requires whole blood sample. Inter-individual variability in formation.[9]

In-Depth Analysis: Performance and Experimental Data

This compound (NAT)

This compound is a product of the acetylation of the endogenous amino acid taurine, with acetate (B1210297) derived from the metabolism of ethanol.[3][5] This makes it a direct biomarker of alcohol consumption, reflecting the oxidative pathway of ethanol metabolism, in contrast to other direct markers which represent the non-oxidative pathway.[3]

A key consideration for NAT is its endogenous presence. In alcohol-abstinent individuals, baseline urinary concentrations of NAT range from 1.0 to 2.3 μg/mL.[1][2] Following alcohol consumption (to achieve a blood alcohol concentration of ~0.8 g/kg), urinary NAT concentrations show a significant increase.[1][2]

Key Experimental Findings:

  • Peak Concentration: Maximum NAT concentrations in urine are typically reached 3 to 6 hours after alcohol consumption, with mean peak concentrations around 14 ± 2.6 μg/mL (ranging from 9 to 17.5 μg/mL).[1][2]

  • Time to Baseline: NAT levels generally return to endogenous concentrations within 24 hours after drinking.[1][2]

  • Detection Window: The detectability of NAT is slightly longer than that of blood alcohol concentration (BAC); elevated NAT levels can still be present when BAC is no longer detectable.[1][2]

  • Comparison with EtG/EtS: After 24 hours, when EtG and EtS may still be detectable, NAT concentrations have typically returned to baseline levels.[1][2]

Established Biomarkers: EtG, EtS, and PEth

Ethyl Glucuronide (EtG) and Ethyl Sulfate (EtS) are direct, non-oxidative metabolites of ethanol. They are well-established, sensitive, and specific markers for recent alcohol use.[10] They can be detected in urine for up to five days after heavy alcohol consumption, providing a significantly longer detection window than NAT.[4] The combination of EtG and EtS analysis is often used to improve the accuracy of detecting recent alcohol intake.[1]

Phosphatidylethanol (PEth) is an abnormal phospholipid formed in the presence of ethanol and is considered a highly specific and sensitive biomarker for both recent and chronic alcohol consumption.[5][7] With a detection window of up to 12 days or even longer after a single drinking episode, PEth offers the most extended timeframe for detection among these biomarkers.[5]

Experimental Protocols

Analysis of this compound in Urine via LC-MS/MS

This protocol is based on methodologies described in validation studies.[1][2]

1. Sample Preparation:

  • Collect urine samples.
  • To an aliquot of the urine sample, add an internal standard (e.g., a deuterated version of NAT).
  • Perform a protein precipitation step by adding a solvent like acetonitrile (B52724).
  • Centrifuge the sample to pellet the precipitated proteins.
  • Transfer the supernatant to a new tube and evaporate to dryness.
  • Reconstitute the dried extract in a suitable mobile phase for injection.

2. LC-MS/MS Analysis:

  • Liquid Chromatography: Employ a Hydrophilic Interaction Liquid Chromatography (HILIC) column for separation.
  • Mobile Phase: Use a gradient of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile).
  • Mass Spectrometry: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode to detect the specific precursor-to-product ion transitions for NAT and its internal standard.

Analysis of EtG and EtS in Urine via LC-MS/MS

This protocol is a generalized procedure based on common practices.[1][11][12][13][14]

1. Sample Preparation:

  • Collect urine samples.
  • A simple "dilute and shoot" method is often employed. Dilute an aliquot of the urine sample with deionized water or mobile phase.
  • Add deuterated internal standards for EtG and EtS.
  • Vortex the sample and inject it directly into the LC-MS/MS system.

2. LC-MS/MS Analysis:

  • Liquid Chromatography: Use a reversed-phase column (e.g., C18) or a HILIC column.
  • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol) is typically used.
  • Mass Spectrometry: Operate in negative ion electrospray ionization (ESI) mode with MRM to monitor the specific transitions for EtG, EtS, and their respective internal standards.

Analysis of PEth in Whole Blood via LC-MS/MS

This protocol is a summary of established methods.[3][9][15][16][17]

1. Sample Preparation:

  • Collect whole blood samples in EDTA tubes.
  • Perform a protein precipitation and extraction by adding a solvent such as isopropanol (B130326) or acetonitrile containing a deuterated PEth internal standard.
  • Vortex the sample vigorously.
  • Centrifuge to pellet the precipitated proteins and cell debris.
  • Transfer the supernatant to a clean tube for injection.

2. LC-MS/MS Analysis:

  • Liquid Chromatography: Utilize a reversed-phase column (e.g., C18 or C8).
  • Mobile Phase: An isocratic or gradient elution with a mixture of organic solvents (e.g., acetonitrile, isopropanol) and an aqueous buffer (e.g., ammonium acetate) is common.
  • Mass Spectrometry: Operate in negative ion ESI mode with MRM to detect the specific transitions for the desired PEth homolog (e.g., PEth 16:0/18:1) and its internal standard.

Visualizing the Pathways and Processes

To aid in the understanding of the metabolic pathways and experimental workflows, the following diagrams are provided.

AlcoholMetabolism Ethanol Ethanol Acetaldehyde Acetaldehyde Ethanol->Acetaldehyde Alcohol Dehydrogenase Acetate Acetate Acetaldehyde->Acetate Aldehyde Dehydrogenase NAT This compound (NAT) Acetate->NAT Taurine Taurine (Endogenous) Taurine->NAT

Alcohol Metabolism Pathway to this compound Formation

BiomarkerWorkflow cluster_urine Urine Sample Workflow (NAT, EtG, EtS) cluster_blood Whole Blood Sample Workflow (PEth) UrineCollection 1. Sample Collection (Urine) UrinePrep 2. Sample Preparation (Dilution or Extraction) UrineCollection->UrinePrep UrineLCMS 3. LC-MS/MS Analysis UrinePrep->UrineLCMS UrineData 4. Data Analysis UrineLCMS->UrineData BloodCollection 1. Sample Collection (Whole Blood) BloodPrep 2. Sample Preparation (Protein Precipitation) BloodCollection->BloodPrep BloodLCMS 3. LC-MS/MS Analysis BloodPrep->BloodLCMS BloodData 4. Data Analysis BloodLCMS->BloodData

General Experimental Workflow for Biomarker Analysis

Conclusion

This compound presents a valuable addition to the panel of biomarkers for recent alcohol consumption. Its formation through the oxidative pathway of ethanol metabolism offers a complementary perspective to the more established non-oxidative markers like EtG, EtS, and PEth. While its shorter detection window and endogenous nature present certain limitations, its rapid response to alcohol intake makes it a potentially useful indicator for very recent consumption. For researchers and drug development professionals, the choice of biomarker will depend on the specific requirements of the study, including the desired detection window and the biological matrix available. A multi-biomarker approach, potentially including NAT, could provide the most comprehensive and reliable assessment of an individual's recent alcohol use.

References

N-Acetyltaurine vs. Taurine Supplementation: A Comparative Guide for Metabolic Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of metabolic modulators is paramount. This guide provides an objective comparison of N-Acetyltaurine (NAcT) and its parent amino acid, taurine (B1682933), in the context of metabolic studies. We present available experimental data, detailed protocols, and key signaling pathways to inform future research and development.

While taurine has been extensively studied for its beneficial effects on metabolic syndrome, recent research has shed light on its acetylated form, this compound, as a bioactive metabolite with its own distinct regulatory functions. This comparison guide will dissect the current understanding of both compounds, highlighting their known metabolic impacts and the experimental frameworks used to evaluate them.

Quantitative Data Summary

Direct comparative studies administering this compound and taurine to assess identical metabolic outcomes are currently limited in published literature. The following tables summarize the available quantitative data for each compound from separate human and animal studies.

Table 1: Effects of Taurine Supplementation on Metabolic Parameters in Humans (Meta-Analysis Data)
Metabolic ParameterDosage Range ( g/day )Study DurationWeighted Mean Difference (WMD)p-valueReference
Systolic Blood Pressure0.5 - 65 - 365 days-3.999 mmHg0.017[1][2]
Diastolic Blood Pressure0.5 - 65 - 365 days-1.509 mmHg0.002[1][2]
Fasting Blood Glucose0.5 - 65 - 365 days-5.882 mg/dL0.018[1][2]
Triglycerides0.5 - 65 - 365 days-18.315 mg/dL< 0.001[1][2]
Total Cholesterol0.5 - 62 weeks - 6 monthsSignificant Reduction-[3]
HDL-Cholesterol0.5 - 65 - 365 days0.644 mg/dL0.155 (Not Significant)[1][2]

Data is derived from meta-analyses of randomized controlled trials.

Table 2: Effects of this compound in Animal Models
Experimental ModelAdministration/ConditionKey Metabolic OutcomesReference
Wild-type obese miceOral administration (50-500 mg/kg/day)Dose-dependent reduction in food intake and body weight.[4]
PTER knockout mice (accumulate NAcT)Taurine supplementationReduced food intake, resistance to diet-induced obesity, and improved glucose homeostasis.[1][5]

Note: Specific quantitative changes in blood lipid and glucose levels from direct this compound supplementation studies are not yet widely available.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. Below are summaries of experimental protocols used in key studies of taurine and this compound.

Taurine Supplementation in Human Clinical Trials (General Protocol)
  • Study Design: Typically randomized, double-blind, placebo-controlled trials.

  • Participants: Adults with or at risk for metabolic syndrome, often with conditions like type 2 diabetes, hypertension, or non-alcoholic fatty liver disease.[3]

  • Intervention: Oral taurine supplementation with daily dosages ranging from 0.5 to 6 grams.[1][2]

  • Duration: Varied from short-term (5 days) to long-term (up to one year).[1][2]

  • Control: A placebo group receiving a non-active substance.

  • Primary Outcome Measures: Changes in metabolic parameters including systolic and diastolic blood pressure, fasting blood glucose, triglycerides, and cholesterol levels.

  • Analytical Methods: Standard clinical chemistry assays for blood parameters.

Oral this compound Administration in Mice
  • Animal Model: Diet-induced obese (DIO) wild-type mice.[4]

  • Acclimatization: Mice are typically acclimated to the experimental conditions before the start of the study.

  • Intervention: Oral gavage of this compound at doses ranging from 50 to 500 mg/kg/day.[4]

  • Control: Vehicle-treated control group.

  • Duration: Dependent on the study design, often several weeks to assess chronic effects.

  • Primary Outcome Measures: Body weight, food intake, and glucose tolerance tests.[1][5]

  • Analytical Methods: Body weight and food consumption are monitored regularly. Glucose homeostasis is assessed via intraperitoneal glucose tolerance tests (IPGTT).

Signaling Pathways

The metabolic effects of taurine and this compound are mediated through distinct signaling pathways.

Taurine's Metabolic Signaling Pathways

Taurine is known to influence a network of pathways that regulate lipid and glucose metabolism. One key mechanism involves the activation of Sirtuin 1 (SIRT1), which in turn modulates the activity of AMP-activated protein kinase (AMPK) and Forkhead box protein O1 (FOXO1). This cascade leads to a downregulation of lipogenesis and an upregulation of fatty acid oxidation. Taurine also enhances insulin (B600854) sensitivity through its effects on the insulin receptor substrate 1 (IRS1) and glucose transporter type 4 (GLUT4).

Taurine_Signaling Taurine Taurine SIRT1 SIRT1 Taurine->SIRT1 activates IRS1 IRS1 Taurine->IRS1 modulates GLUT4 GLUT4 Taurine->GLUT4 modulates AMPK AMPK SIRT1->AMPK activates FOXO1 FOXO1 SIRT1->FOXO1 activates Lipogenesis Lipogenesis AMPK->Lipogenesis inhibits FattyAcidOxidation Fatty Acid Oxidation FOXO1->FattyAcidOxidation promotes InsulinSensitivity Insulin Sensitivity IRS1->InsulinSensitivity GLUT4->InsulinSensitivity

Taurine's influence on metabolic signaling pathways.
This compound's Metabolic Signaling Pathway

Recent findings have identified a key pathway for this compound's action on energy balance. This compound is endogenously produced from taurine and acetate. Its levels are regulated by the enzyme phosphotriesterase-related (PTER), which hydrolyzes NAcT back to taurine and acetate. Elevated levels of this compound, either through PTER inhibition or direct administration, have been shown to reduce food intake and body weight. This effect is mediated through the activation of the GDF15 receptor, GFRAL, which is located in the brainstem and is a known regulator of appetite and body weight.[1][6]

NAcT_Signaling cluster_metabolism Metabolism cluster_signaling Signaling Taurine Taurine NAcT This compound (NAcT) Taurine->NAcT Acetate Acetate Acetate->NAcT PTER PTER enzyme NAcT->PTER hydrolyzes GFRAL GFRAL Receptor (in Brainstem) NAcT->GFRAL activates FoodIntake Reduced Food Intake GFRAL->FoodIntake BodyWeight Reduced Body Weight GFRAL->BodyWeight

This compound's metabolism and signaling pathway.

Comparative Analysis and Future Directions

The available evidence suggests that both taurine and its acetylated metabolite, this compound, exert beneficial effects on metabolic health, albeit through potentially different primary mechanisms.

Taurine appears to have a broad impact on multiple facets of metabolic syndrome, as demonstrated in numerous human studies.[1][2] Its effects on blood pressure, glucose, and lipids are well-documented, and its signaling pathways point to a direct role in regulating cellular energy metabolism and insulin action.

This compound , on the other hand, is emerging as a key player in the central regulation of energy balance.[1][5] The current research, primarily from animal models, highlights its role in reducing appetite and body weight through the GFRAL pathway in the brainstem.[6] This suggests that this compound's metabolic benefits may be largely driven by its influence on feeding behavior.

A crucial area for future research is to conduct direct comparative studies of oral this compound and taurine supplementation in both animal models and human clinical trials. Such studies should aim to measure a comprehensive panel of metabolic markers to elucidate whether this compound offers distinct advantages over taurine, or if its effects are a subset of taurine's broader actions. Furthermore, exploring the pharmacokinetics and bioavailability of orally administered this compound will be essential for determining its potential as a therapeutic agent.

References

A Comparative Analysis of N-Acetyltaurine and N-acetylcysteine in Neuroprotection: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison for Researchers, Scientists, and Drug Development Professionals

In the quest for effective neuroprotective agents, both N-acetylcysteine (NAC) and N-Acetyltaurine (NAcT) have emerged as compounds of interest due to their structural similarities to endogenous molecules with known biological activity. NAC, a well-established antioxidant and mucolytic agent, has been extensively studied for its neuroprotective properties. In contrast, NAcT, an endogenous metabolite of taurine (B1682933), remains a relatively enigmatic molecule in the context of neuroprotection. This guide provides a comprehensive comparative analysis of NAC and NAcT, summarizing the current experimental data, outlining key experimental protocols, and visualizing the known signaling pathways to aid researchers in navigating this area of study.

At a Glance: Key Neuroprotective Mechanisms

MechanismN-acetylcysteine (NAC)This compound (NAcT)
Antioxidant Activity Well-established. Acts as a precursor to the potent antioxidant glutathione (B108866) (GSH), directly scavenges reactive oxygen species (ROS), and upregulates antioxidant enzymes.[1][2]Largely uncharacterized. While its precursor, taurine, exhibits antioxidant properties, direct experimental data on the antioxidant capacity of NAcT is lacking.[3][4][5]
Anti-inflammatory Effects Demonstrated. Inhibits the activation of microglia and reduces the production of pro-inflammatory cytokines like TNF-α and IL-6 by modulating signaling pathways such as NF-κB.[6][7]Not well-studied. Taurine has been shown to reduce microglial activation and neuroinflammation.[8][9][10][11] However, the anti-inflammatory effects of NAcT itself have not been directly investigated.
Modulation of Neurotransmitter Systems Extensively studied. Modulates the glutamatergic system, reducing excitotoxicity.[6][12]Limited to no direct evidence. Taurine is known to interact with GABA and glycine (B1666218) receptors, suggesting a potential role in neurotransmission that has not been explored for NAcT.[3]

Quantitative Data Summary

The following tables summarize available quantitative data from experimental studies. A significant disparity in the volume of research is evident, with extensive data for NAC and a notable lack of published quantitative studies for NAcT in the context of neuroprotection.

Table 1: Effects on Markers of Oxidative Stress
ParameterCompoundModel SystemConcentration/DoseObserved EffectReference
Glutathione (GSH) Levels N-acetylcysteineRat cerebral cortex (in vivo, aspartame-induced toxicity)600 mg/kg/daySignificantly replenished GSH levels[13]
N-acetylcysteineHigh-fat diet-fed mice hippocampus (in vivo)3% (w/v) in drinking waterIncreased glutathione concentration[14][15]
This compound--Data not available
Lipid Peroxidation (Malondialdehyde - MDA) N-acetylcysteineRat cerebral cortex (in vivo, aspartame-induced toxicity)600 mg/kg/daySignificantly modulated elevated LPO levels[13]
This compound--Data not available
Total Nitric Oxide (TNO) N-acetylcysteineRat cerebral cortex (in vivo, aspartame-induced toxicity)600 mg/kg/daySignificantly modulated elevated TNO levels[13]
This compound--Data not available
Table 2: Effects on Inflammatory Markers
ParameterCompoundModel SystemConcentration/DoseObserved EffectReference
Tumor Necrosis Factor-α (TNF-α) N-acetylcysteineRat cerebral cortex (in vivo, aspartame-induced toxicity)600 mg/kg/daySelective attenuation in expression[13]
N-acetylcysteineLPS-stimulated microglial cells (in vitro)VariousInhibited TNF-α synthesis[7]
This compound--Data not available
Interleukin-6 (IL-6) N-acetylcysteineRat cerebral cortex (in vivo, aspartame-induced toxicity)600 mg/kg/daySelective attenuation in expression[13]
This compound--Data not available
Cyclooxygenase-2 (COX-2) N-acetylcysteineRat cerebral cortex (in vivo, aspartame-induced toxicity)600 mg/kg/dayBlocked COX-2 production[13]
This compound--Data not available
Prostaglandin E2 (PGE2) N-acetylcysteineRat cerebral cortex (in vivo, aspartame-induced toxicity)600 mg/kg/dayBlocked PGE2 production[13]
This compound--Data not available
Table 3: Effects on Neuronal Viability and Function
ParameterCompoundModel SystemConcentration/DoseObserved EffectReference
Cell Viability N-acetylcysteineGlutamate-induced excitotoxicity in neurons (in vitro)Not specifiedPromoted Parkin-associated mitophagy and mitochondrial quality control[12][16]
N-acetylaspartate (NAA) Levels N-acetylcysteineHigh-fat diet-fed mice hippocampus (in vivo)3% (w/v) in drinking waterPrevented HFD-induced reduction in NAA[14][15]
Hippocampal Glutamate (B1630785) & GABA N-acetylcysteineHigh-fat diet-fed mice hippocampus (in vivo)3% (w/v) in drinking waterIncreased glutamate and GABA levels[14][15]
Brain-Derived Neurotrophic Factor (BDNF) N-acetylcysteineRat cerebral cortex (in vivo, aspartame-induced toxicity)600 mg/kg/daySignificantly reversed BDNF levels[13]
Neuronal Viability/Function This compound--Data not available

Key Signaling Pathways in Neuroprotection

The neuroprotective effects of N-acetylcysteine are mediated through its influence on several key intracellular signaling pathways. The corresponding pathways for this compound remain to be elucidated.

NAC_Signaling_Pathways cluster_stress Cellular Stress (Oxidative, Inflammatory) cluster_nac N-acetylcysteine (NAC) cluster_cellular_response Cellular Response cluster_outcome Neuroprotective Outcome Oxidative Stress Oxidative Stress NAC NAC Inflammatory Stimuli Inflammatory Stimuli GSH Synthesis GSH Synthesis NAC->GSH Synthesis Direct ROS Scavenging Direct ROS Scavenging NAC->Direct ROS Scavenging NF-kB Inhibition NF-kB Inhibition NAC->NF-kB Inhibition Nrf2 Activation Nrf2 Activation NAC->Nrf2 Activation Glutamate Modulation Glutamate Modulation NAC->Glutamate Modulation Reduced Oxidative Damage Reduced Oxidative Damage GSH Synthesis->Reduced Oxidative Damage Direct ROS Scavenging->Reduced Oxidative Damage Decreased Inflammation Decreased Inflammation NF-kB Inhibition->Decreased Inflammation Reduces Pro-inflammatory Cytokine Production Nrf2 Activation->Reduced Oxidative Damage Upregulates Antioxidant Enzymes Reduced Excitotoxicity Reduced Excitotoxicity Glutamate Modulation->Reduced Excitotoxicity MTT_Workflow A Plate Neuronal Cells B Treat with Compound +/- Neurotoxin A->B C Add MTT Reagent B->C D Incubate (2-4h) C->D E Solubilize Formazan D->E F Measure Absorbance (570 nm) E->F ELISA_Workflow A Coat plate with Capture Antibody B Block non-specific sites A->B C Add Samples and Standards B->C D Add Biotinylated Detection Antibody C->D E Add Streptavidin-HRP D->E F Add TMB Substrate E->F G Add Stop Solution F->G H Read Absorbance G->H

References

A Comparative Guide to the Analytical Cross-Validation of N-Acetyltaurine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of three common analytical methods for the quantification of N-Acetyltaurine: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The objective is to furnish researchers, scientists, and drug development professionals with the necessary data and protocols to select the most appropriate method for their specific applications, ranging from routine quality control to sensitive biomarker discovery.

Data Summary: A Comparative Overview of Analytical Methods

The performance of each analytical method is summarized below. The data for HPLC-UV and GC-MS are based on established methods for closely related compounds, N-acetylcysteine and taurine (B1682933), and are considered representative for the analysis of this compound following appropriate derivatization. The LC-MS/MS data is derived from methods validated for N-acyl taurines, which are structurally similar to this compound.

ParameterHPLC-UV (with Derivatization)GC-MS (with Derivatization)LC-MS/MS (HILIC)
Linearity (R²) ≥ 0.9996[1]Typically > 0.99≥ 0.9996[2]
Limit of Detection (LOD) Approx. 8 ng/mL (for NAC derivative)Analyte dependent, typically low ng/mL0.3–0.4 ng/mL[2]
Limit of Quantification (LOQ) Approx. 25 ng/mL (for NAC derivative)Analyte dependent, typically low-mid ng/mL1 ng/mL[2]
Intra-day Precision (%RSD) ≤ 1.71%[1]Typically < 15%Within acceptable range
Inter-day Precision (%RSD) Not significantly different from intra-dayTypically < 15%Within acceptable range
Accuracy (% Recovery) 99.26% to 99.90%Typically 85-115%Within acceptable range
Specificity High with appropriate chromatographyHigh (mass analyzer)Very High (MRM)
Throughput ModerateLow to ModerateHigh
Cost LowModerateHigh
Expertise Required Low to ModerateHighHigh

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on established and validated methods for this compound and analogous compounds.

HPLC-UV Method with Pre-column Derivatization

This method is adapted from a validated procedure for the simultaneous analysis of taurine and N-acetylcysteine, which requires derivatization to enable UV detection.

a) Derivatization with 2,4-dinitrofluorobenzene (DNFB)

  • Sample Preparation: Prepare a standard solution of this compound in a suitable solvent (e.g., water or a buffer). For biological samples, perform a protein precipitation step followed by supernatant collection.

  • Reaction Mixture: In a reaction vial, mix the sample or standard solution with a borate (B1201080) buffer to achieve an alkaline pH. Add a solution of 2,4-dinitrofluorobenzene (DNFB) in a non-aqueous solvent like acetonitrile (B52724).

  • Incubation: Incubate the mixture at a controlled temperature (e.g., 60°C) for a specified time to allow the derivatization reaction to complete.

  • Quenching: Stop the reaction by adding a quenching solution, such as a weak acid.

  • Injection: The derivatized sample is now ready for injection into the HPLC system.

b) Chromatographic Conditions

  • Column: A C18 reversed-phase column (e.g., Phenomenex Synergi MAX-RP, 4 µm).

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., triethylammonium (B8662869) phosphate (B84403) buffer, pH 3) and an organic solvent (e.g., acetonitrile).

  • Flow Rate: 0.4 mL/min.

  • Detection: UV absorbance at 360 nm.

  • Internal Standard: A structurally similar compound that undergoes the same derivatization process can be used for improved quantitative accuracy.

GC-MS Method with Silylation

This protocol describes a general approach for the analysis of polar metabolites like this compound, which requires derivatization to increase volatility for gas chromatography.

a) Derivatization (Silylation)

  • Sample Preparation: Lyophilize the aqueous sample or standard to complete dryness. It is crucial to remove all moisture as silylation reagents are water-sensitive.

  • Reagent Addition: Add a silylation reagent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), along with a suitable solvent (e.g., acetonitrile or pyridine).

  • Incubation: Heat the mixture in a sealed vial at a controlled temperature (e.g., 70-100°C) for a specified duration (e.g., 1-4 hours) to ensure complete derivatization.

  • Injection: After cooling to room temperature, the derivatized sample can be directly injected into the GC-MS system.

b) GC-MS Conditions

  • Column: A non-polar or medium-polarity capillary column (e.g., TG-5SilMS).

  • Injector: Split/splitless injector, typically operated at a high temperature (e.g., 250°C).

  • Oven Temperature Program: A temperature gradient is used to separate the analytes, for instance, starting at 70°C and ramping up to 280°C.

  • Carrier Gas: Helium at a constant flow rate.

  • Ion Source: Electron Impact (EI) ionization at 70 eV.

  • Mass Analyzer: Quadrupole or other mass filter, scanning a mass range of m/z 45-550.

LC-MS/MS Method using HILIC

Due to its high hydrophilicity, Hydrophilic Interaction Chromatography (HILIC) is the method of choice for the separation of this compound from complex matrices.

a) Sample Preparation

  • Protein Precipitation: For biological samples such as urine or plasma, add a cold organic solvent like acetonitrile (typically in a 1:4 sample-to-solvent ratio) to precipitate proteins.

  • Centrifugation: Centrifuge the mixture at high speed (e.g., 13,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant for analysis.

  • Internal Standard: An isotopically labeled internal standard (e.g., this compound-d3) should be added at the beginning of the sample preparation process for accurate quantification.

b) LC-MS/MS Conditions

  • Chromatography System: An Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Column: A HILIC column (e.g., Waters Acquity UPLC BEH Amide).

  • Mobile Phase: A gradient of a high organic content solvent (e.g., acetonitrile with a small percentage of water and an additive like formic acid or ammonium (B1175870) formate) and a high aqueous content solvent.

  • Flow Rate: A typical flow rate for UHPLC is in the range of 0.3-0.6 mL/min.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization: Electrospray ionization (ESI) in either positive or negative mode (this compound can be detected in both, though negative mode is often more sensitive for sulfonated compounds).

  • Detection: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. The precursor ion of this compound (m/z 166.02 in negative mode) is selected in the first quadrupole, fragmented in the collision cell, and specific product ions (e.g., m/z 80.0, the taurine fragment) are monitored in the third quadrupole.

Visualizing the Workflow: Analytical Method Validation

The following diagram illustrates the logical workflow of a typical analytical method validation process, applicable to all the techniques described above.

Analytical_Method_Validation start Define Analytical Method Requirements method_dev Method Development (Selectivity, System Suitability) start->method_dev linearity Linearity & Range method_dev->linearity accuracy Accuracy (% Recovery) linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness stability Stability robustness->stability validation_report Validation Report stability->validation_report end Validated Method for Routine Use validation_report->end

Workflow for Analytical Method Validation.

Signaling Pathways and Experimental Workflows

The following diagram illustrates the general experimental workflow for the quantification of this compound from a biological sample using LC-MS/MS.

LCMS_Workflow cluster_lcms LC-MS/MS System sample Biological Sample (e.g., Urine, Plasma) extraction Sample Preparation (Protein Precipitation) sample->extraction centrifugation Centrifugation extraction->centrifugation supernatant Supernatant Collection centrifugation->supernatant lc_separation HILIC UPLC Separation supernatant->lc_separation ms_detection Tandem Mass Spectrometry (ESI, MRM) lc_separation->ms_detection data_analysis Data Acquisition & Processing ms_detection->data_analysis quantification Quantification (Calibration Curve) data_analysis->quantification result This compound Concentration quantification->result

Experimental Workflow for LC-MS/MS Analysis.

References

Distinguishing Endogenous and Alcohol-Induced N-Acetyltaurine Levels: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of endogenous and alcohol-induced levels of N-Acetyltaurine (NAcT), a metabolite gaining attention as a biomarker for recent alcohol consumption. Understanding the distinction between basal and elevated levels is crucial for its validation and application in clinical and forensic settings. This document outlines the biochemical basis for this differentiation, presents quantitative data from human studies, details the experimental protocols for its measurement, and visualizes the key pathways and workflows.

Biochemical Basis of this compound Formation

This compound is an endogenous metabolite formed from the acetylation of taurine (B1682933).[1] The primary substrate for this reaction is acetate (B1210297). While NAcT is constitutively present in the body, its concentration can significantly increase due to exogenous factors, most notably alcohol consumption.[1][2] Ethanol metabolism elevates systemic acetate levels, which in turn drives the increased synthesis of NAcT.[3][4] The enzyme responsible for NAcT synthesis has been identified as a cytosolic metalloenzyme, termed NAT synthase, which is particularly active in the kidney and liver. This enzyme catalyzes the direct esterification between taurine and acetate. Another study has identified phosphotriesterase-related (PTER) protein as a dedicated this compound amidohydrolase, capable of both synthesizing and hydrolyzing NAcT.

Quantitative Comparison of this compound Levels

A key study provides clear quantitative data on the differences between endogenous and alcohol-induced NAcT levels in human urine. The following table summarizes these findings, which are critical for establishing a potential threshold for identifying recent alcohol consumption.

ConditionThis compound Concentration in Urine (µg/mL)This compound Concentration in Urine (µmol/mmol creatinine)
Endogenous Levels (Alcohol-Abstinent) 1.0 - 2.30.599 - 1.38
Alcohol-Induced Levels (Peak Concentration) 9.0 - 17.5 (Mean: 14 ± 2.6)5.39 - 10.47 (Average: 8.38)

Note: The study involved subjects who consumed a controlled amount of alcohol to reach a blood alcohol concentration (BAC) of 0.8 g/kg. Peak NAcT concentrations were observed 3 to 6 hours after the start of drinking.

Experimental Protocol: Quantification of this compound in Urine

The following is a detailed methodology for the quantification of NAcT in urine, based on a validated hydrophilic interaction liquid chromatography-tandem mass spectrometry (HILIC-LC-MS/MS) method.

1. Sample Preparation:

  • Urine samples are collected.

  • For quantification of NAcT and taurine, samples are diluted. For example, a 1:10 dilution with 50% aqueous acetonitrile (B52724) containing an internal standard (e.g., sulfadimethoxine) can be used.

  • For creatinine (B1669602) analysis, a greater dilution (e.g., 1:100) with the same solution is performed.

  • Samples are then centrifuged to precipitate proteins.

  • The resulting supernatant is transferred to an autosampler vial for analysis.

2. HILIC-LC-MS/MS Analysis:

  • Chromatographic Separation: A HILIC column is used for separation due to the high hydrophilicity of NAcT. A gradient elution with a mobile phase consisting of, for example, a mixture of triethylammonium (B8662869) phosphate (B84403) buffer and acetonitrile is employed.

  • Mass Spectrometric Detection: A tandem mass spectrometer operating in electrospray ionization (ESI) mode is used for detection. The specific transitions for NAcT, taurine, and the internal standard are monitored in multiple reaction monitoring (MRM) mode for accurate quantification.

3. Data Analysis:

  • NAcT and taurine concentrations are determined from a calibration curve.

  • To account for urine dilution, the analyte concentrations are normalized to the creatinine concentration, typically expressed as µg/mL or µmol/mmol creatinine.

Visualizing the Pathways and Workflow

To further clarify the concepts discussed, the following diagrams illustrate the biochemical pathway of NAcT formation and the experimental workflow for its analysis.

Ethanol Ethanol Acetaldehyde Acetaldehyde Ethanol->Acetaldehyde Alcohol Dehydrogenase Acetate Acetate Acetaldehyde->Acetate Aldehyde Dehydrogenase NAcT This compound Acetate->NAcT NAT Synthase (e.g., PTER) Taurine Taurine Taurine->NAcT NAT Synthase (e.g., PTER)

Biochemical pathway of alcohol-induced this compound formation.

cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data_analysis Data Processing UrineCollection Urine Sample Collection Dilution Dilution with Internal Standard UrineCollection->Dilution Centrifugation Protein Precipitation Dilution->Centrifugation Supernatant Supernatant Transfer Centrifugation->Supernatant HILIC HILIC Separation Supernatant->HILIC MSMS Tandem Mass Spectrometry (MS/MS) Detection HILIC->MSMS Quantification Quantification via Calibration Curve MSMS->Quantification Normalization Normalization to Creatinine Quantification->Normalization Result Final NAcT Concentration Normalization->Result

Experimental workflow for this compound quantification in urine.

Conclusion

The distinction between endogenous and alcohol-induced this compound levels is significant and measurable. Following alcohol consumption, a substantial, transient increase in urinary NAcT is observed, making it a promising biomarker for recent intake. The provided data and protocols offer a solid foundation for researchers and clinicians to develop and validate assays for its use. Further research may refine the detection window and establish definitive cutoff concentrations for various applications, including abstinence monitoring and forensic toxicology.

References

Urinary N-Acetyltaurine as a Biomarker for Blood Alcohol Concentration: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of urinary N-Acetyltaurine (NAcT) as a biomarker for blood alcohol concentration (BAC). It is intended for researchers, scientists, and professionals in drug development seeking to understand the utility of NAcT in monitoring alcohol consumption. This document synthesizes findings from key experimental studies, presenting quantitative data, detailed methodologies, and visual representations of the underlying biochemical and experimental processes.

Introduction to this compound (NAcT) as an Alcohol Biomarker

This compound (NAcT) is an endogenous metabolite formed from the acetylation of taurine (B1682933).[1] Following alcohol consumption, the metabolism of ethanol (B145695) to acetate (B1210297) significantly increases the substrate for NAcT synthesis, leading to elevated levels in urine.[2] This makes urinary NAcT a direct biomarker of the oxidative pathway of ethanol metabolism.[1][3] Unlike non-oxidative biomarkers such as ethyl glucuronide (EtG) and ethyl sulfate (B86663) (EtS), NAcT reflects the primary metabolic route of alcohol.[1] However, the endogenous nature of NAcT necessitates a distinction between baseline concentrations and those induced by alcohol intake.

Quantitative Data Summary

The following tables summarize the key quantitative findings from a pivotal human drinking study that investigated the relationship between urinary NAcT and BAC.

Table 1: Pharmacokinetic Comparison of Urinary NAcT and Blood Alcohol Concentration (BAC)

ParameterBlood Alcohol Concentration (BAC)Urinary this compound (NAcT)Data Source(s)
Mean Peak Concentration0.76 ± 0.06 g/kg14 ± 2.6 µg/mL
Time to Reach Peak Concentration~1.75 hours3 to 6 hours
Detection WindowCeases at ~7 hours post-consumptionElevated levels detectable beyond the clearance of BAC, returning to baseline within 24 hours.

Table 2: Urinary this compound Concentration Before and After Alcohol Consumption

ParameterConcentration RangeData Source(s)
Endogenous (Baseline) Urinary NAcT Concentration1.0 to 2.3 µg/mL
Peak Urinary NAcT Concentration After Alcohol Intake9 to 17.5 µg/mL

Signaling Pathway and Experimental Workflow

Biochemical Pathway of this compound Formation

The following diagram illustrates the oxidative metabolism of ethanol, leading to the formation of this compound.

Oxidative Metabolism of Ethanol and this compound Formation Ethanol Ethanol Acetaldehyde Acetaldehyde Ethanol->Acetaldehyde Alcohol Dehydrogenase Acetate Acetate Acetaldehyde->Acetate Aldehyde Dehydrogenase NAcT This compound Acetate->NAcT Taurine Taurine Taurine->NAcT

Caption: Ethanol is oxidized to acetate, which then conjugates with taurine to form this compound.

Experimental Workflow for a Human Drinking Study

This diagram outlines the typical workflow for a clinical study investigating the correlation between urinary NAcT and BAC.

Experimental Workflow for NAcT and BAC Correlation Study cluster_pre Pre-Experiment cluster_exp Experiment cluster_post Post-Experiment Analysis Recruitment Participant Recruitment (Abstinent for ≥ 2 weeks) Baseline Baseline Sample Collection (Blood and Urine) Recruitment->Baseline Alcohol Controlled Alcohol Ingestion (Target BAC of 0.8 g/kg) Baseline->Alcohol Sampling Serial Blood and Urine Sampling (Every 1.5-2 hours for 8 hours) Alcohol->Sampling BAC_Analysis BAC Analysis (HS-GC-FID) Sampling->BAC_Analysis NAcT_Analysis Urinary NAcT Analysis (LC-MS/MS) Sampling->NAcT_Analysis Data Data Analysis and Correlation BAC_Analysis->Data NAcT_Analysis->Data

Caption: Workflow of a human drinking study from participant recruitment to data analysis.

Experimental Protocols

The following methodologies are based on a key human drinking study designed to characterize urinary NAcT as an alcohol biomarker.

Participant Recruitment and Baseline Measurement
  • Participants: Eight healthy volunteers (six men and two women, aged 19 to 26) were recruited.

  • Abstinence Period: Participants were required to abstain from alcohol for at least two weeks prior to the study.

  • Baseline Samples: Before alcohol consumption, blank blood and urine samples were collected from all participants to determine endogenous NAcT levels.

Controlled Alcohol Administration
  • Alcohol Dose: A single dose of vodka (37.5% alcohol) mixed with a soft drink was administered to achieve a target BAC of approximately 0.8 g/kg.

  • Dosage Calculation: The precise alcohol dose for each participant was calculated using the Widmark formula, with adjustments for individual weight and height.

Sample Collection
  • Blood and Urine Sampling: Blood and urine samples were collected simultaneously. The first samples were taken 100 minutes after the start of drinking, followed by three more collections over the next 5 hours. In total, samples were taken approximately every 1.5 to 2 hours for the first 8 hours.

  • Follow-up Urine Samples: Additional urine samples were collected 24 hours after the experiment.

Analytical Methods
  • Blood Alcohol Concentration (BAC) Analysis:

    • Method: Headspace gas chromatography with flame ionization detection (HS-GC-FID).

    • Sample Type: Lithium-heparinized blood.

  • Urinary this compound (NAcT) Analysis:

    • Method: A validated hydrophilic interaction liquid chromatography-tandem mass spectrometry (HILIC-LC-MS/MS) method was used for the simultaneous determination of NAcT, taurine, and creatinine (B1669602).

    • Sample Preparation: Urine samples were diluted with an internal standard solution.

    • Quantification: The lower limit of quantitation (LLOQ) for NAcT was 0.05 µg/mL in urine.

    • Normalization: Urinary NAcT and taurine concentrations were normalized to a creatinine concentration of 1 mg/mL to account for urine dilution.

  • Other Biomarker Analysis (for comparison):

    • Method: Ethyl glucuronide (EtG) and ethyl sulfate (EtS) in urine were analyzed by a validated LC-MS/MS method.

Comparison with Other Alcohol Biomarkers

While NAcT is a promising biomarker, it is essential to compare its performance with established markers like EtG and EtS.

  • Detection Window: NAcT has a shorter detection window than EtG and EtS. In one study, NAcT levels returned to baseline within 24 hours of a single drinking episode, while EtG and EtS were still detectable. This suggests NAcT is a marker of very recent alcohol consumption.

  • Metabolic Pathway: NAcT is a marker of the oxidative pathway of ethanol metabolism, whereas EtG and EtS are products of the non-oxidative, conjugative pathway. Monitoring both types of markers could provide a more comprehensive picture of alcohol consumption.

  • Endogenous Levels: A key consideration for NAcT is its endogenous presence. This requires establishing a clear cutoff to distinguish between baseline levels and those resulting from alcohol intake. In contrast, EtG and EtS are generally not present in the absence of alcohol consumption.

Conclusion

Urinary this compound is a valuable biomarker for recent alcohol consumption, directly reflecting the oxidative metabolism of ethanol. Its concentration significantly increases in urine following alcohol intake, with a predictable time course relative to blood alcohol concentration. While a direct statistical correlation coefficient with BAC has not been established, the temporal relationship is well-characterized. The key advantages of NAcT include its formation from the primary metabolic pathway of alcohol and its potential to indicate recent consumption. However, its endogenous nature and shorter detection window compared to biomarkers like EtG and EtS are important considerations for its application in research and clinical settings. Future studies establishing a definitive cutoff for alcohol-induced NAcT elevation will further enhance its utility.

References

Comparative Efficacy of N-Acetyltaurine and Other Taurine Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the biological efficacy of N-Acetyltaurine and other notable taurine (B1682933) derivatives. It is intended for researchers, scientists, and professionals in drug development seeking an objective analysis supported by experimental data. This document summarizes key quantitative findings, details experimental methodologies, and visualizes relevant biological pathways to facilitate informed decisions in research and development.

Overview of Taurine and its Derivatives

Taurine, a semi-essential amino acid, plays a crucial role in numerous physiological processes, including neuromodulation, osmoregulation, and antioxidation.[1] Its therapeutic potential has led to the investigation of various derivatives designed to enhance its bioavailability and efficacy. This guide focuses on a comparative analysis of this compound against other significant taurine derivatives such as Taurolidine, Hypotaurine (B1206854), and Tauromustine, highlighting their distinct mechanisms and therapeutic applications.

Quantitative Comparison of Efficacy

The following tables summarize the quantitative data on the efficacy of this compound and other taurine derivatives from various experimental models. Direct comparative studies are limited, and thus, data is compiled from individual studies.

Table 1: Anti-inflammatory and Cytokine Inhibition

CompoundAssayCell TypeConcentration/DoseEffectCitation
Taurolidine IL-6 ProductionMurine Peritoneal Macrophages, Human PBMCs-More effective than Taurine Chloramine[2][3]
Taurine Chloramine IL-1β ProductionHuman PBMCsIC50 ≈ 250 µMInhibition of IL-1β[2]
Taurine Chloramine IL-6 ProductionMurine Peritoneal Macrophages, Human PBMCsIC50 ≈ 300-400 µMInhibition of IL-6[2]
Taurine NeuroinflammationRat model of intracerebral hemorrhage50 mg/kgReduced neutrophil infiltration and glial activation[4]

Table 2: Anticancer and Cytotoxic Effects

CompoundCell LineAssayIC50 / EffectCitation
Taurolidine SiHa (Cervical Carcinoma)MTT Assay204.1 µMCytotoxicity and induction of G0/G1 cell cycle arrest
Taurolidine U-251 MG (Glioblastoma)MTT Assay-Synergistic effect with Temozolomide
Taurine U-251 MG (Glioblastoma)MTT Assay20.23 ± 1.99 mM (24h), 19.72 ± 2.53 mM (48h)Concentration-dependent decrease in cell viability
Tauromustine P388 and L1210 (Murine Leukemia)In vivo40 mg/kg130% and 93% increase in life-span, respectively
Taurine CDK6 InhibitionKinase Assay4.44 µMPotent inhibitor of Cyclin-Dependent Kinase 6

Table 3: Neuroprotective and Antioxidant Activity

CompoundModelEndpointKey FindingsCitation
This compound (as Mg Acetyltaurate) NMDA-induced excitotoxicity in rat retinaRetinal Ganglion Cell (RGC) deathPre-treatment was most effective in preventing RGC apoptosis[5]
Hypotaurine Acetaminophen-induced hepatotoxicity in ratsLiver damage markers (MDA, GSH)Most protective among NAC, Taurine, and Hypotaurine[6]
Taurine Acetaminophen-induced hepatotoxicity in ratsLiver damage markers (MDA, GSH)Least protective among NAC, Taurine, and Hypotaurine[6]
Taurine Glutamate-induced neurotoxicityNeuronal apoptosisPrevents glutamate-induced membrane depolarization and elevation of intracellular calcium[7]

Experimental Protocols

This section details the methodologies for key experiments cited in this guide.

In Vitro Cytotoxicity Assay (MTT Assay)
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound on cancer cell viability.

  • Cell Lines: SiHa (cervical carcinoma) or U-251 MG (glioblastoma) cells.

  • Protocol:

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then treated with various concentrations of the test compound (e.g., Taurolidine, Taurine) for 24 or 48 hours.

    • After the incubation period, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 4 hours to allow the formation of formazan (B1609692) crystals by viable cells.

    • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

    • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value is calculated.[8][9]

Animal Model of Acetaminophen-Induced Hepatotoxicity
  • Objective: To evaluate the protective effects of taurine derivatives against drug-induced liver injury.

  • Animal Model: Male Sprague-Dawley rats.

  • Protocol:

    • Rats are fasted overnight before the experiment.

    • Animals are pre-treated intraperitoneally with the test compounds (e.g., Hypotaurine, Taurine, N-acetylcysteine) at a specific dose (e.g., 2.4 mM/kg).

    • After 30 minutes, a toxic dose of acetaminophen (B1664979) (APAP; e.g., 800 mg/kg) is administered intraperitoneally.

    • After a set time (e.g., 6 hours), animals are euthanized, and blood and liver samples are collected.

    • Plasma is analyzed for markers of liver damage (ALT, AST) and oxidative stress (malondialdehyde - MDA, reduced glutathione (B108866) - GSH).

    • Liver homogenates are also analyzed for oxidative stress markers.[6]

NMDA-Induced Excitotoxicity in Rat Retina
  • Objective: To assess the neuroprotective effects of a compound against glutamate-induced neuronal death in the retina.

  • Animal Model: Rats.

  • Protocol:

    • Animals are divided into treatment groups: vehicle control, NMDA-only, and pre-, co-, or post-treatment with the test compound (e.g., Magnesium Acetyltaurate).

    • Intravitreal injections of N-methyl-D-aspartate (NMDA) are administered to induce excitotoxicity.

    • The test compound is injected intravitreally at a specified time relative to the NMDA injection.

    • After a survival period (e.g., 7 days), retinal tissue is collected and processed for analysis.

    • Apoptosis in the retinal ganglion cell layer is assessed using TUNEL staining and caspase-3 immunohistochemistry.

    • Levels of neurotrophic factors, oxidative stress markers, and pro/anti-apoptotic factors are quantified using ELISA.[5]

Signaling Pathways and Mechanisms of Action

The following diagrams, generated using the DOT language, illustrate the known signaling pathways for this compound, Taurolidine, and Hypotaurine.

This compound Signaling in Energy Homeostasis

This compound has been shown to play a role in regulating energy balance by activating the GFRAL receptor in the brainstem, which is also a target for GDF15. This activation leads to a reduction in food intake and body weight.[10][11][12]

GFRAL_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling This compound This compound GFRAL GFRAL Receptor This compound->GFRAL GDF15 GDF15 GDF15->GFRAL RET RET Co-receptor GFRAL->RET Downstream_Signaling Downstream Signaling (e.g., ERK, AKT) RET->Downstream_Signaling Cellular_Response Reduced Food Intake & Body Weight Downstream_Signaling->Cellular_Response

This compound activation of the GFRAL pathway.
Taurolidine-Induced Apoptotic Pathways

Taurolidine induces apoptosis in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. It modulates the expression of Bcl-2 family proteins and activates caspases.[13][14][15]

Taurolidine_Apoptosis cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Taurolidine Taurolidine Death_Receptor Death_Receptor Taurolidine->Death_Receptor Bcl2 Bcl-2 (Anti-apoptotic) Taurolidine->Bcl2 Downregulates Bax Bax (Pro-apoptotic) Taurolidine->Bax Upregulates Caspase8 Caspase-8 Death_Receptor->Caspase8 Caspase3 Caspase-3 (Executioner) Caspase8->Caspase3 Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Bcl2->Mitochondrion Bax->Mitochondrion Caspase9 Caspase-9 Cytochrome_c->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Taurolidine-induced extrinsic and intrinsic apoptotic pathways.
Hypotaurine as an Antioxidant

Hypotaurine functions as a potent antioxidant, protecting cells from oxidative stress. It can directly scavenge reactive oxygen species (ROS) and, in the process, is oxidized to taurine. This pathway is an important defense mechanism against oxidative damage.[4][16][17][18]

Hypotaurine_Antioxidant ROS Reactive Oxygen Species (ROS) Hypotaurine Hypotaurine ROS->Hypotaurine Oxidizes Taurine Taurine Hypotaurine->Taurine Cellular_Protection Cellular Protection from Oxidative Damage Hypotaurine->Cellular_Protection

Antioxidant mechanism of Hypotaurine.

Conclusion

This compound and other taurine derivatives exhibit a wide range of biological activities with therapeutic potential. While this compound is emerging as a key player in metabolic regulation, derivatives like Taurolidine show significant promise in oncology due to their pro-apoptotic and anti-inflammatory effects. Hypotaurine stands out for its potent antioxidant capabilities. The choice of a particular derivative for further research and development will depend on the specific therapeutic application and desired mechanism of action. Further direct comparative studies are warranted to establish a more definitive efficacy profile of these compounds.

References

A Head-to-Head Comparison of N-Acetyltaurine and Ethyl Sulfate as Alcohol Markers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate detection of alcohol consumption is critical in various fields, from clinical trials and workplace monitoring to forensic toxicology. While numerous biomarkers exist, the focus has increasingly shifted towards direct metabolites of ethanol (B145695) for their higher specificity. This guide provides an in-depth, data-driven comparison of two such markers: N-Acetyltaurine (NAcT), a newer marker derived from ethanol's oxidative metabolism, and Ethyl Sulfate (B86663) (EtS), a well-established marker from the non-oxidative pathway.

Metabolic Pathways: Oxidative vs. Non-Oxidative

The formation of NAcT and EtS originates from two distinct metabolic routes of ethanol. EtS, along with ethyl glucuronide (EtG), is formed through a non-oxidative conjugation reaction where ethanol is directly combined with an endogenous sulfate by sulfotransferase enzymes. In contrast, NAcT formation is a consequence of ethanol's primary oxidative pathway. The majority of ingested ethanol is oxidized to acetaldehyde (B116499) and then to acetate (B1210297). The resulting excess of acetate drives the acetylation of the endogenous compound taurine (B1682933) to form NAcT[1][2][3].

The following diagram illustrates the metabolic fate of ethanol leading to the formation of both this compound and Ethyl Sulfate.

cluster_0 Ethanol Metabolism Pathways cluster_1 Oxidative Pathway cluster_2 Non-Oxidative Pathway Ethanol Ethanol Acetaldehyde Acetaldehyde Ethanol->Acetaldehyde ADH, CYP2E1 EtS Ethyl Sulfate (EtS) Ethanol->EtS Sulfotransferase Acetate Acetate Acetaldehyde->Acetate ALDH NAcT This compound (NAcT) Acetate->NAcT Acetylation Taurine Taurine (Endogenous) Taurine->NAcT Sulfate Sulfate (Endogenous) Sulfate->EtS

Caption: Metabolic pathways of ethanol leading to this compound (oxidative) and Ethyl Sulfate (non-oxidative).

Performance Comparison: this compound vs. Ethyl Sulfate

The utility of a biomarker is defined by its performance characteristics, including its detection window, sensitivity, and specificity. EtS is a well-validated marker with extensive data, while NAcT is a more recently identified metabolite with less comprehensive clinical data. A key differentiator is that NAcT is an endogenous compound, present at low levels even in abstinent individuals, which complicates its interpretation[4][5]. EtS, conversely, is not naturally present and its detection is a more direct indicator of alcohol exposure.

Performance MetricEthyl Sulfate (EtS)This compound (NAcT)Key Insights & References
Marker Type Exogenous (absent without alcohol intake)Endogenous (baseline levels exist)NAcT requires establishing a cutoff to distinguish endogenous levels from alcohol-induced increases.
Detection Window Up to 80-130 hours after heavy consumption.Returns to baseline levels within 24 hours.EtS offers a significantly longer window for detecting recent alcohol use. NAcT's window is only slightly longer than blood alcohol itself.
Biological Matrix Urine, Blood, HairUrine, BloodBoth can be detected in blood and urine, though urine is the most common matrix for clinical and forensic testing.
Sensitivity High. Can detect recent drinking with >80% sensitivity.Lower utility. The increase after drinking is significant but short-lived.In one study, urine EtS had 82% sensitivity for detecting drinking within 7 days. For NAcT, the peak concentration was about 10-fold higher than baseline, but returned to baseline within 24h.
Specificity High, though some studies show false positives at low cutoffs.Lower due to endogenous presence.In a study of liver disease patients, urine EtS had a specificity of 86%. Specificity for NAcT is harder to define without established clinical cutoffs.
Primary Advantage Long detection window and high sensitivity.Represents the major oxidative pathway of ethanol metabolism.EtS is superior for abstinence monitoring. NAcT could potentially serve as an indicator of hyperacetatemia.
Primary Disadvantage Potential for degradation by bacteria (less so than EtG).Short detection window and endogenous nature complicate interpretation.Studies conclude that NAcT analysis currently offers no advantage over EtS for routine abstinence monitoring.

Experimental Protocols

The gold standard for the quantitative analysis of both NAcT and EtS is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity and specificity, allowing for the reliable detection of these markers in complex biological matrices like blood and urine.

General Experimental Workflow

A typical workflow for the analysis of NAcT and EtS from biological samples involves sample preparation, chromatographic separation, and mass spectrometric detection.

cluster_workflow LC-MS/MS Analytical Workflow Sample 1. Sample Collection (Urine or Blood) Prep 2. Sample Preparation - Addition of Internal Standard - Protein Precipitation/Filtration - Dilution Sample->Prep Inject 3. LC Injection Prep->Inject LC 4. Chromatographic Separation (e.g., HILIC or C18 column) Inject->LC MS 5. Mass Spectrometry - Electrospray Ionization (ESI) - Tandem MS (MRM mode) LC->MS Data 6. Data Analysis - Peak Integration - Quantification vs. Standard Curve MS->Data Result 7. Final Report (Concentration ng/mL) Data->Result

References

N-Acetyltaurine as a Biomarker: A Comparative Guide to Specificity and Sensitivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of N-Acetyltaurine (NAT) as a biomarker, focusing on its specificity and sensitivity in comparison to established alternatives. The information presented is intended to assist researchers and drug development professionals in making informed decisions regarding the selection of appropriate biomarkers for their studies.

Quantitative Data Summary

The following tables summarize the performance characteristics of this compound (NAT) compared to alternative biomarkers for two key applications: recent alcohol consumption and hyperacetatemia.

Biomarkers for Recent Alcohol Consumption
BiomarkerMatrixSensitivitySpecificityDetection WindowNotes
This compound (NAT) UrineNot explicitly reported, but lower than EtG/EtS due to shorter detection window and endogenous levels.High for recent consumption (within 24h).Up to 24 hours.[1][2]Endogenous levels are present (1.0-2.3 µg/mL), requiring a distinction from alcohol-induced elevations (peak ~14 µg/mL).[1][2] Returns to baseline within 24 hours.[1]
Ethyl Glucuronide (EtG) Urine76% (detecting drinking within 3 days at 100 ng/mL cutoff).93% (detecting drinking within 3 days at 100 ng/mL cutoff).Up to 80 hours.A well-established, highly sensitive, and specific marker for recent alcohol use. Not an endogenous compound.
Ethyl Sulfate (EtS) Urine82% (detecting drinking within 3 days at 25 ng/mL cutoff).86% (detecting drinking within 3 days at 25 ng/mL cutoff).Similar to EtG.Another established non-oxidative metabolite of ethanol (B145695). Not an endogenous compound.
Biomarkers for Hyperacetatemia
BiomarkerMatrixSensitivitySpecificityAdvantagesDisadvantages
This compound (NAT) UrineNot yet determined in humans. Strong positive correlation with serum acetate (B1210297) shown in animal models.Not yet determined in humans. Animal studies suggest high specificity.Non-invasive sample collection (urine).Lack of human data; performance characteristics in clinical settings are unknown.
Acetate Blood/SerumHigh (direct measurement).High (direct measurement).Direct measure of the physiological state.Invasive sample collection (blood draw).

Experimental Protocols

Detailed methodologies for the analysis of this compound and alternative biomarkers are crucial for reproducible research.

Quantification of Urinary this compound (NAT) by LC-MS/MS

This protocol is based on methodologies described in studies investigating urinary NAT.

2.1.1. Sample Preparation

  • Thaw frozen urine samples at room temperature.

  • Vortex the samples to ensure homogeneity.

  • For protein precipitation, mix 100 µL of urine with 400 µL of 50% aqueous acetonitrile (B52724) containing an appropriate internal standard (e.g., 5 µM sulfadimethoxine).

  • Centrifuge the mixture at 13,000 x g for 10 minutes.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

2.1.2. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: A Hydrophilic Interaction Liquid Chromatography (HILIC) column is recommended for the separation of the highly polar NAT.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A gradient elution starting with a high percentage of organic solvent (e.g., 95% B) and gradually increasing the aqueous phase is typically used.

    • Flow Rate: Approximately 0.3 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is commonly used for NAT detection.

    • Multiple Reaction Monitoring (MRM): Monitor the transition of the precursor ion (m/z for NAT) to specific product ions for quantification and confirmation.

    • Data Analysis: Quantify NAT concentration by comparing the peak area of the analyte to that of the internal standard and referencing a standard curve. Normalize to urinary creatinine (B1669602) to account for dilution.

Quantification of Urinary Ethyl Glucuronide (EtG) and Ethyl Sulfate (EtS) by LC-MS/MS

This is a widely established method for the detection of these alcohol biomarkers.

2.2.1. Sample Preparation

  • Urine samples are typically diluted with a solution containing deuterated internal standards for both EtG and EtS.

  • Centrifugation may be performed to remove any particulate matter.

2.2.2. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: Reversed-phase C18 columns are commonly used.

    • Mobile Phase: A gradient of water and acetonitrile, often with a modifier like formic acid or ammonium (B1175870) acetate.

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: ESI in negative ion mode.

    • MRM Transitions: Specific precursor-to-product ion transitions for EtG and EtS and their respective internal standards are monitored.

Visualizations

The following diagrams illustrate key pathways and workflows related to the assessment of this compound as a biomarker.

Biochemical Pathway of this compound Formation

Biochemical Pathway of this compound Formation Ethanol Ethanol Acetate Acetate Ethanol->Acetate Oxidative Metabolism Kidney Kidney (Primary Site) Acetate->Kidney Taurine (B1682933) Taurine Taurine->Kidney NAT This compound Kidney->NAT Acetylation

Caption: Formation of this compound from ethanol metabolism.

Experimental Workflow for Biomarker Specificity and Sensitivity Assessment

Workflow for Biomarker Specificity and Sensitivity Assessment cluster_0 Study Design cluster_1 Analytical Phase cluster_2 Data Analysis Cohort Define Cohorts (e.g., Alcohol Users vs. Abstainers) Sampling Sample Collection (e.g., Urine) Cohort->Sampling Preparation Sample Preparation Sampling->Preparation LCMS LC-MS/MS Analysis Preparation->LCMS Quantification Biomarker Quantification LCMS->Quantification ROC ROC Curve Analysis Quantification->ROC Cutoff Determine Optimal Cutoff ROC->Cutoff Performance Calculate Sensitivity & Specificity Cutoff->Performance

Caption: A generalized workflow for assessing biomarker performance.

Discussion and Conclusion

This compound as a Biomarker for Recent Alcohol Consumption:

This compound is a direct metabolite of the oxidative pathway of ethanol metabolism. Its concentration in urine significantly increases after alcohol consumption, making it a specific indicator of recent intake. A key study demonstrated that in abstinent individuals, urinary NAT levels range from 1.0 to 2.3 µg/mL, while after a controlled dose of alcohol, peak concentrations reached approximately 14 µg/mL.

However, the utility of NAT as a routine biomarker for alcohol consumption is limited by two main factors: the presence of endogenous levels and a relatively short detection window. Unlike EtG and EtS, which are not naturally present in the body, a baseline level of NAT exists, necessitating the establishment of a clear cutoff to distinguish between endogenous and alcohol-induced concentrations. More significantly, urinary NAT levels return to baseline within 24 hours of consumption, whereas EtG and EtS can be detected for up to 80 hours. This shorter detection window inherently reduces the sensitivity of NAT for detecting alcohol use beyond a 24-hour timeframe. While a direct, head-to-head study quantifying the sensitivity and specificity of NAT against EtG and EtS is not yet available, the existing data strongly suggest that EtG and EtS are superior for abstinence monitoring due to their longer detection windows and absence of endogenous presence.

This compound as a Biomarker for Hyperacetatemia:

Hyperacetatemia, an elevated level of acetate in the blood, can result from various conditions, including ethanol metabolism, diabetes, and the administration of certain medical treatments. The current standard for diagnosing hyperacetatemia is the direct measurement of acetate in the blood, which is an invasive procedure.

Recent studies in animal models have shown a strong positive correlation between increased serum acetate levels and a significant rise in urinary NAT concentrations. This suggests that urinary NAT could serve as a valuable non-invasive biomarker for hyperacetatemia. The proposed mechanism involves the acetylation of taurine in the kidneys, with the resulting NAT being readily excreted in the urine. This approach offers a significant advantage in terms of patient comfort and the ease of sample collection. However, it is crucial to note that these findings are based on animal studies, and human data on the sensitivity and specificity of urinary NAT for detecting hyperacetatemia are currently lacking. Further research is needed to validate these findings in a clinical setting and to establish reference ranges and performance characteristics in the human population.

References

Safety Operating Guide

Navigating the Disposal of N-Acetyltaurine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and operational integrity. This guide provides essential, step-by-step procedures for the safe disposal of N-Acetyltaurine, ensuring compliance with safety regulations and minimizing environmental impact.

Safety and Handling Overview

This compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[1] However, it is prudent to handle all chemical substances with a degree of caution. Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as gloves and safety glasses, should always be followed.

Key Safety Data:

Hazard ClassificationRating
GHS Classification Not classified[1]
NFPA Ratings Health: 0, Fire: 0, Reactivity: 0[1]
HMIS-ratings Health: 0, Fire: 0, Reactivity: 0[1]

Step-by-Step Disposal Protocol

The primary objective for the disposal of this compound is to prevent its entry into the environment, particularly waterways.

1. Small Quantity Disposal (Solid Form):

For small quantities of solid this compound, the recommended method is mechanical removal.

  • Step 1: Carefully sweep or scoop the solid material.

  • Step 2: Place the collected material into a designated, sealed container labeled "Non-hazardous Waste."

  • Step 3: Dispose of the container in accordance with your institution's and local regulations for non-hazardous solid waste.

2. Large Quantity Disposal (Solid Form):

For larger quantities, consult your institution's environmental health and safety (EHS) office for specific guidance. The general procedure is as follows:

  • Step 1: Collect the this compound in a clearly labeled, sealed container.

  • Step 2: Contact your EHS office to arrange for pickup and disposal by a licensed chemical waste contractor.

3. Solution Disposal:

Solutions of this compound should not be poured down the drain.[1]

  • Step 1: Collect all aqueous and organic solutions containing this compound in a designated, sealed, and clearly labeled waste container.

  • Step 2: The label should indicate the contents, including the solvent used (e.g., "this compound in DMSO").

  • Step 3: Store the waste container in a designated satellite accumulation area.

  • Step 4: Arrange for disposal through your institution's hazardous waste program.

Environmental Precautions:

It is crucial to prevent this compound from entering sewers, surface water, or ground water. While it is classified as only slightly hazardous for water (Water hazard class 1), undiluted product or large quantities should not be allowed to reach water sources.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Waste form Identify Form start->form solid Solid form->solid Solid solution Solution form->solution Solution quantity Assess Quantity solid->quantity collect_solution Collect in sealed, labeled waste container (specify solvent) solution->collect_solution small Small Quantity quantity->small Small large Large Quantity quantity->large Large collect_solid_small Collect in sealed, labeled container ('Non-hazardous Waste') small->collect_solid_small collect_solid_large Collect in sealed, labeled container large->collect_solid_large dispose_solid Dispose as non-hazardous solid waste per institutional guidelines collect_solid_small->dispose_solid contact_ehs Contact Environmental Health & Safety (EHS) collect_solid_large->contact_ehs contractor_disposal Arrange for licensed contractor disposal contact_ehs->contractor_disposal store_waste Store in designated satellite accumulation area collect_solution->store_waste hazardous_waste_disposal Dispose through institutional hazardous waste program store_waste->hazardous_waste_disposal

Caption: Workflow for the proper disposal of this compound.

This guide provides a clear and actionable framework for the safe and compliant disposal of this compound. By adhering to these procedures, laboratory professionals can uphold the highest standards of safety and environmental responsibility. Always consult your institution's specific guidelines and safety data sheets for the most current information.

References

Safeguarding Your Research: Essential Protocols for Handling N-Acetyltaurine

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals working with N-Acetyltaurine. Adherence to these protocols is essential for ensuring laboratory safety and maintaining the integrity of your experimental outcomes.

Personal Protective Equipment (PPE)

When handling this compound, particularly in its solid form, a comprehensive approach to personal protection is paramount. The following PPE is required to minimize exposure and ensure a safe laboratory environment.

PPE CategoryItemSpecifications
Eye Protection Safety GogglesMust feature side shields to protect against splashes and airborne particles.
Hand Protection Disposable GlovesNitrile rubber gloves are recommended. Ensure to inspect gloves for any tears or perforations before use.
Body Protection Laboratory CoatA standard, long-sleeved lab coat is required to protect skin and clothing from potential contamination.
Respiratory Protection Particulate RespiratorIn situations where dust formation is likely (e.g., weighing, transferring large quantities), a particulate filter respirator is necessary.

Operational Plan: Handling and Storage

Proper handling and storage are critical to preserving the quality of this compound and ensuring the safety of laboratory personnel.

Handling:

  • Work in a well-ventilated area, preferably within a fume hood, especially when handling the powdered form.

  • Avoid direct contact with skin, eyes, and clothing.

  • Minimize dust generation during handling.

  • Wash hands thoroughly with soap and water after handling the compound.

Storage:

  • Store in a tightly sealed container.

  • Keep in a cool, dry place away from direct sunlight.

  • Refer to the product's certificate of analysis for specific long-term storage temperatures, which are typically -20°C.

Disposal Plan

All waste materials containing this compound must be disposed of in accordance with institutional and local regulations for chemical waste.

  • Solid Waste: Collect solid this compound and any contaminated disposables (e.g., weigh boats, gloves) in a designated, sealed container for chemical waste.

  • Liquid Waste: Aqueous solutions of this compound should be collected in a designated chemical waste container. Do not pour down the drain.

  • Avoid releasing this compound into the environment.

Experimental Protocols

Preparation of this compound Stock Solution for In Vitro Experiments

For cell culture applications, this compound can be prepared as a stock solution in a suitable solvent.

  • Solvent Selection: this compound is soluble in water. For cell culture, sterile phosphate-buffered saline (PBS) or dimethyl sulfoxide (B87167) (DMSO) can also be used.

  • Preparation of a 100 mM Stock Solution in PBS:

    • Weigh out 167.18 mg of this compound.

    • Dissolve in 10 mL of sterile PBS (pH 7.2).

    • Gently warm or sonicate if necessary to fully dissolve.

    • Sterilize the solution by passing it through a 0.22 µm filter.

    • Aliquot into sterile microcentrifuge tubes and store at -20°C for short-term use or -80°C for long-term storage.

Quantification of this compound in Biological Samples via LC-MS

This protocol outlines the general steps for quantifying this compound in urine or serum samples.

  • Sample Preparation:

    • Urine: Mix 50 µL of urine with 200 µL of 50% aqueous acetonitrile (B52724) containing an appropriate internal standard. Centrifuge to remove proteins and particulates.

    • Serum: Quench serum samples with 2 volumes of acetonitrile containing an internal standard. Centrifuge to acquire the supernatant.

  • LC-MS Analysis:

    • Inject the supernatant into a liquid chromatography system coupled with a mass spectrometer (LC-MS).

    • Use a suitable column for separation, such as one designed for hydrophilic interaction chromatography (HILIC), given the polar nature of this compound.

    • The mass spectrometer should be operated in a mode that allows for the specific detection and quantification of this compound and its internal standard.

  • Data Analysis:

    • Generate a standard curve using known concentrations of this compound.

    • Quantify the amount of this compound in the biological samples by comparing their peak areas to the standard curve.

Signaling Pathway and Experimental Workflow Diagrams

To further elucidate the handling and experimental context of this compound, the following diagrams illustrate key processes.

G cluster_0 Safe Handling Workflow for this compound PPE Don Personal Protective Equipment (Goggles, Gloves, Lab Coat) Weighing Weigh this compound in a Ventilated Hood PPE->Weighing Dissolving Dissolve in Appropriate Solvent Weighing->Dissolving Use Use in Experiment Dissolving->Use Disposal Dispose of Waste in Designated Chemical Waste Use->Disposal

Caption: A workflow for the safe handling of this compound in a laboratory setting.

G cluster_1 PTER-Dependent this compound Metabolism Taurine Taurine PTER PTER Enzyme Taurine->PTER Acetate Acetate Acetate->PTER NAT This compound NAT->PTER Hydrolysis PTER->Taurine PTER->Acetate PTER->NAT Synthesis

Caption: The bidirectional role of the PTER enzyme in this compound metabolism.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Acetyltaurine
Reactant of Route 2
Reactant of Route 2
N-Acetyltaurine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。